N-ethyl-N-methylpropan-2-amine
Description
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Structure
3D Structure
Properties
CAS No. |
39198-07-7 |
|---|---|
Molecular Formula |
C6H15N |
Molecular Weight |
101.19 g/mol |
IUPAC Name |
N-ethyl-N-methylpropan-2-amine |
InChI |
InChI=1S/C6H15N/c1-5-7(4)6(2)3/h6H,5H2,1-4H3 |
InChI Key |
UTLDDSNRFHWERZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-ethyl-N-methylpropan-2-amine (CAS: 39198-07-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-N-methylpropan-2-amine, with the CAS number 39198-07-7, is a tertiary aliphatic amine. Its structure features a central nitrogen atom bonded to an ethyl group, a methyl group, and an isopropyl group. This guide provides a comprehensive overview of its chemical and physical properties, proposed experimental protocols for its synthesis and analysis, and a discussion of its potential, though currently undocumented, biological activities. Due to the limited availability of specific experimental data for this compound, some information presented is based on established principles of organic chemistry and data for structurally related compounds.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, formulation, and for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| IUPAC Name | This compound | Computed |
| CAS Number | 39198-07-7 | [1] |
| Molecular Formula | C6H15N | [1] |
| Molecular Weight | 101.19 g/mol | [1] |
| Canonical SMILES | CCN(C)C(C)C | [2] |
| InChI | InChI=1S/C6H15N/c1-5-7(4)6(2)3/h6H,5H2,1-4H3 | [2] |
| Computed XLogP3 | 1.4 | [2] |
| Hydrogen Bond Donor Count | 0 | Computed |
| Hydrogen Bond Acceptor Count | 1 | Computed |
| Rotatable Bond Count | 2 | Computed |
Experimental Protocols
Synthesis: Reductive Amination
A plausible and efficient method for the synthesis of this compound is the reductive amination of acetone (B3395972) with N-ethylmethylamine. This two-step, one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced to the final tertiary amine.
Reaction:
(CH₃)₂CO + CH₃NHC₂H₅ → [ (CH₃)₂C=N⁺(CH₃)(C₂H₅) ] → C₂H₅N(CH₃)CH(CH₃)₂
Materials:
-
N-ethylmethylamine
-
Acetone
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-ethylmethylamine (1.0 equivalent) in anhydrous DCM, add acetone (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous DCM.
-
Slowly add the reducing agent slurry to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by one of the following methods:
-
Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).
-
Extract the organic solution with dilute hydrochloric acid (e.g., 1 M HCl). The amine will be protonated and move to the aqueous layer.
-
Wash the aqueous layer with diethyl ether to remove any non-basic impurities.
-
Make the aqueous layer basic (pH > 10) by the addition of a strong base (e.g., NaOH pellets or concentrated solution) while cooling in an ice bath.
-
Extract the liberated free amine with diethyl ether (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous potassium carbonate (K₂CO₃), filter, and remove the solvent under reduced pressure.
-
-
Fractional Distillation: If the crude product is relatively clean, purification can be achieved by fractional distillation under atmospheric or reduced pressure. The boiling point of the pure amine is required to set the appropriate distillation conditions.
-
Column Chromatography: While amines can be challenging to purify by standard silica (B1680970) gel chromatography due to their basicity, it is possible by using a solvent system containing a small amount of a basic modifier, such as triethylamine (B128534) (e.g., 1-2%) or by using alumina (B75360) as the stationary phase.[3]
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing the purity of volatile amines and confirming the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the N-methyl group (a singlet), the isopropyl methine proton (a septet), and the isopropyl methyl protons (a doublet). Predicted chemical shifts can be estimated using NMR prediction software. For the structurally similar N-methylethanamine, the N-CH3 protons appear around 2.3 ppm, the N-CH2 protons around 2.65 ppm, and the ethyl's CH3 protons around 1.10 ppm.[4]
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will lack N-H stretching bands (typically found around 3300-3500 cm⁻¹ for primary and secondary amines), which is characteristic of a tertiary amine. C-N stretching vibrations are expected in the 1250-1020 cm⁻¹ region.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature regarding the biological activity or mechanism of action of this compound. Tertiary amines are a broad class of compounds with diverse biological activities. Without experimental data, any discussion of its potential effects is speculative.
In Silico Prediction and QSAR:
Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the toxicity and other biological properties of chemicals based on their structure.[5] Studies on aliphatic amines have shown that their toxicity can often be correlated with their hydrophobicity (log Kow).[5] However, such models provide general trends and are not a substitute for experimental validation. In silico tools could be used to predict potential interactions with various biological targets, but the results would need to be confirmed through in vitro and in vivo studies.[6][7]
Due to the lack of specific data, a signaling pathway diagram cannot be accurately constructed for this compound.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. Therefore, it should be handled with extreme caution, assuming it is hazardous. The safety information for structurally similar compounds, such as N-ethyl-2-methyl-2-propanamine and N-ethylmethylamine, should be considered.[8][9][10][11][12]
General Precautions:
-
Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.[9][10]
-
Toxicity: Likely to be harmful if swallowed, in contact with skin, or inhaled.[9][10]
-
Corrosivity: May cause severe skin burns and eye damage.[9][10]
-
Handling: Work in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Visualizations
Figure 1: Proposed synthesis workflow for this compound.
Figure 2: Classification of amines, highlighting the position of the target compound.
Figure 3: Hypothetical interaction with a biological target (speculative).
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C6H15N | CID 20336998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scienceforums.net [scienceforums.net]
- 4. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. QSARs for selected aliphatic and aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Biological Activity and Preliminary in Silico ADMET Screening of Polyamine Conjugates with Bicyclic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-エチル-2-メチル-2-プロパンアミン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. gelest.com [gelest.com]
physicochemical properties of N-ethyl-N-methylpropan-2-amine
An In-depth Technical Guide to the Physicochemical Properties of N-ethyl-N-methylpropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a tertiary amine with the chemical formula C6H15N, is a compound of interest in various chemical and pharmaceutical research areas. A thorough understanding of its physicochemical properties is fundamental for its application in synthesis, formulation, and biological studies. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound. It includes a detailed experimental protocol for its synthesis via reductive amination and general methodologies for the determination of its key properties.
Physicochemical Properties
A summary of the key is presented in Table 1. It is important to note that while some properties are computationally predicted due to a lack of extensive experimental data in publicly available literature, they provide valuable estimates for practical applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 39198-07-7 | [Guidechem][2] |
| Molecular Formula | C6H15N | [Guidechem, PubChem][1][2] |
| Molecular Weight | 101.19 g/mol | [Guidechem, PubChem][1][2] |
| Boiling Point | Not experimentally determined | |
| Melting Point | Not experimentally determined | |
| Density | Not experimentally determined | |
| Calculated XLogP3 | 1.4 | [PubChem][1] |
| Hydrogen Bond Donor Count | 0 | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 1 | [PubChem][1] |
| Topological Polar Surface Area | 3.2 Ų | [PubChem][1] |
| pKa | Not experimentally determined | |
| Solubility | Expected to be soluble in water and organic solvents.[3][4] |
Experimental Protocols
Synthesis of this compound via Reductive Amination
Reductive amination is a versatile and widely used method for the synthesis of amines.[5][6] This protocol describes the synthesis of the tertiary amine, this compound, from a secondary amine (N-ethylmethylamine) and a ketone (acetone) using sodium triacetoxyborohydride (B8407120) as the reducing agent.[7]
Materials:
-
N-ethylmethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (B1671644) (DCE) or Tetrahydrofuran (B95107) (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Separatory funnel
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-ethylmethylamine (1.0 equivalent) and acetone (1.0-1.2 equivalents).
-
Dissolve the reactants in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Stir the solution at room temperature.
-
Slowly add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 1-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the same organic solvent used in the reaction.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by distillation.
Determination of Aqueous Solubility
This protocol provides a general method for determining the solubility of an amine in water.[8]
Materials:
-
This compound
-
Distilled water
-
Test tubes
-
Vortex mixer or shaker
-
Analytical balance
Procedure:
-
Add a small, accurately weighed amount of this compound to a test tube.
-
Add a known volume of distilled water (e.g., 1 mL) to the test tube.
-
Vigorously stir or shake the mixture for several minutes.
-
Allow the mixture to stand and observe for any undissolved material.
-
If the amine dissolves completely, add another weighed amount and repeat the process until a saturated solution is formed (i.e., undissolved amine is present).
-
The solubility can then be calculated in terms of g/100 mL or mol/L.
Determination of Basicity (pKa) via pH Measurement
The basicity of an amine can be estimated by measuring the pH of its aqueous solution.[8]
Materials:
-
This compound
-
Distilled water
-
pH meter or pH paper
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a standard aqueous solution of this compound of a known concentration (e.g., 0.1 M).
-
Calibrate the pH meter using standard buffer solutions.
-
Measure the pH of the prepared amine solution.
-
The pKb can be estimated from the pH and the concentration of the amine solution. For a more accurate determination, a titration with a standard acid is recommended.
Analysis by Gas Chromatography (GC)
Gas chromatography is a suitable method for analyzing the purity of volatile amines like this compound.[9][10]
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
A suitable capillary column for amine analysis (e.g., a deactivated column or one with a polar stationary phase).[9]
Procedure:
-
Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).
-
Set the GC operating conditions: injector temperature, oven temperature program, carrier gas flow rate, and detector temperature. A typical oven program might start at a low temperature and ramp up to a higher temperature to ensure the separation of components with different boiling points.[10]
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Record the chromatogram. The retention time of the peak corresponding to this compound can be used for identification (by comparison with a standard), and the peak area can be used to determine its purity.
Visualizations
Caption: Workflow for the synthesis of this compound via reductive amination.
References
- 1. This compound | C6H15N | CID 20336998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. chemhaven.org [chemhaven.org]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
An In-depth Technical Guide to the Synthesis of N-ethyl-N-methylpropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal synthetic pathways for the tertiary amine, N-ethyl-N-methylpropan-2-amine. The document outlines three primary synthesis methodologies: Reductive Amination, Eschweiler-Clarke Methylation, and Direct Alkylation. Each section includes detailed experimental protocols, a summary of quantitative data, and visual representations of the reaction pathways and workflows to facilitate understanding and replication.
Reductive Amination of N-ethylpropan-2-amine
Reductive amination is a highly versatile method for the formation of amines.[1] In this pathway, a secondary amine, N-ethylpropan-2-amine (also known as ethylisopropylamine), is reacted with formaldehyde (B43269) in the presence of a reducing agent to yield the desired tertiary amine.
Reaction Pathway
The reaction proceeds via the formation of an intermediate iminium ion, which is subsequently reduced to the tertiary amine.
References
The Synthesis of Tertiary Amines via Reductive Amination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a tertiary amine functional group is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Reductive amination stands out as a powerful and versatile methodology for the formation of carbon-nitrogen bonds, offering a reliable route to these crucial molecular scaffolds. This whitepaper provides an in-depth technical overview of the primary methods for synthesizing tertiary amines through the reductive amination of secondary amines with carbonyl compounds. It covers classical named reactions, modern catalytic systems, and the use of specialized hydride reagents, presenting detailed experimental protocols, comparative quantitative data, and visual representations of reaction pathways and workflows to aid in methodological selection and implementation.
Core Principles of Reductive Amination for Tertiary Amine Synthesis
The synthesis of tertiary amines via reductive amination involves the reaction of a secondary amine with an aldehyde or a ketone.[1] The reaction proceeds through the formation of an electrophilic iminium ion intermediate, which is subsequently reduced by a suitable reducing agent to yield the final tertiary amine.[1][2] This two-step sequence, often performed in a single pot, is a highly efficient method for C-N bond formation and avoids the common issue of over-alkylation often encountered with direct alkylation of amines.[2]
The general mechanism can be visualized as follows:
Caption: General mechanism of tertiary amine synthesis via reductive amination.
A variety of methods have been developed for this transformation, each with distinct advantages concerning substrate scope, functional group tolerance, and reaction conditions. These can be broadly categorized into classical named reactions, methods employing borohydride (B1222165) reagents, and modern catalytic approaches.
Classical Named Reactions
The Eschweiler-Clarke and Leuckart-Wallach reactions are long-established methods for the synthesis of tertiary amines, often favored for their simplicity and the use of inexpensive reagents.[1]
Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a specialized form of reductive amination that specifically synthesizes N-methylated tertiary amines from secondary amines using an excess of formaldehyde (B43269) and formic acid.[3][4][5] Formic acid serves as the hydride donor to reduce the intermediate iminium ion.[6] A key advantage of this reaction is that it halts at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts.[3][7]
Caption: Simplified workflow of the Eschweiler-Clarke reaction.
Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a broader method that can be used to alkylate secondary amines with various aldehydes or ketones, again using formic acid or a derivative like ammonium formate (B1220265) as the reducing agent.[8][9] This reaction typically requires high temperatures, often between 100-160°C.[1]
Modern Hydride Reagents
The development of milder and more selective reducing agents has significantly expanded the scope and utility of reductive amination.
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
Sodium triacetoxyborohydride (STAB) is a particularly mild and selective reducing agent, well-suited for the reductive amination of secondary amines.[1] Its steric bulk and reduced basicity allow for the selective reduction of the iminium ion in the presence of the unreacted carbonyl compound.[1] A significant advantage of NaBH(OAc)₃ over other borohydrides is its lower toxicity.[1]
Caption: Experimental workflow for reductive amination using NaBH(OAc)₃.[1]
Sodium Cyanoborohydride (NaBH₃CN)
Sodium cyanoborohydride is another effective reducing agent for this transformation.[1] It is particularly useful as it is stable in weakly acidic conditions (pH 6-7), which are optimal for iminium ion formation.[1] However, its high toxicity necessitates careful handling and disposal.[10]
Advanced Catalytic Methods
Recent advances have focused on the development of catalytic systems that improve atom economy and operate under milder conditions.[1]
Brønsted Acid-Catalyzed Reductive Amination
Strong Brønsted acids, such as triflic acid (TfOH), can catalyze the direct reductive amination of carbonyl compounds.[1][11] In some variations, formamides can act as both the amine source and the reductant, offering a metal-free alternative to traditional methods.[1][12]
Iridium-Catalyzed Reductive Amination
Iridium complexes, in conjunction with a suitable phosphine (B1218219) ligand and a hydrogen source (e.g., H₂ gas), have emerged as highly efficient catalysts for the reductive amination of ketones with secondary amines.[1][13] These methods often proceed under pressurized hydrogen and elevated temperatures.[1]
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of tertiary amines via various reductive amination methods.
Table 1: Classical Reductive Amination Methods
| Secondary Amine | Carbonyl Compound | Product | Method | Yield (%) | Reference |
| Piperidine | Cyclohexanone | 1-Cyclohexylpiperidine | Leuckart-Wallach | 75 | [1] |
| Pyrrolidine | Acetophenone | 1-(1-Phenylethyl)pyrrolidine | Leuckart-Wallach | 80 | [1] |
| Various | Formaldehyde | N-Methylated Tertiary Amine | Eschweiler-Clarke | >80 | [4] |
Table 2: Reductive Amination using Borohydride Reagents
| Secondary Amine | Carbonyl Compound | Reducing Agent | Product | Yield (%) | Reference |
| Diethylamine | Cyclohexanone | NaBH(OAc)₃ | N,N-Diethylcyclohexylamine | 94 | [10] |
| Morpholine | Acetophenone | NaBH(OAc)₃ | 4-(1-Phenylethyl)morpholine | 92 | [10] |
| Pyrrolidine | Benzaldehyde | NaBH₃CN | 1-Benzylpyrrolidine | 85 | [14] |
Table 3: Modern Catalytic Reductive Amination Methods
| Secondary Amine | Carbonyl Compound | Catalyst/Reagent | Product | Yield (%) | Reference |
| N-Methylaniline | Various Acetophenones | HSiCl₃/TMEDA | N-Methyl-N-(1-phenylethyl)aniline derivatives | 80-95 | [15] |
| Various | Various Ketones | Iridium Complex / H₂ | Various Tertiary Amines | High | [1][13] |
| Various | Various Carbonyls | Triflic Acid / Formamide (B127407) | Various Tertiary Amines | High | [1][11][12] |
Detailed Experimental Protocols
Protocol 1: Eschweiler-Clarke Reaction
A representative procedure for the Eschweiler-Clarke reaction is as follows:
-
To a round-bottom flask charged with the secondary amine (1.0 eq.), add formic acid (2.0-3.0 eq.) and an aqueous solution of formaldehyde (37%, 2.0-3.0 eq.).[1][3]
-
Heat the reaction mixture to 80-100 °C and stir for 2-18 hours, monitoring the reaction progress by TLC or GC-MS.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Basify the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide (B78521) until the pH is > 9.[1]
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the crude tertiary amine, which can be further purified by distillation or column chromatography.
Protocol 2: Leuckart-Wallach Reaction
A general procedure for the Leuckart-Wallach reaction is as follows:
-
In a round-bottom flask, combine the secondary amine (1.0 eq.), the carbonyl compound (1.0-1.2 eq.), and formic acid (2.0-5.0 eq.).[1]
-
Heat the mixture to 100-160 °C and stir for several hours until the reaction is complete, as monitored by TLC or GC-MS.[1]
-
Cool the reaction to room temperature and carefully add a concentrated solution of hydrochloric acid.
-
Heat the mixture at reflux for several hours to hydrolyze any formamide byproducts.[1]
-
After cooling, make the solution basic with a concentrated sodium hydroxide solution.
-
Extract the product with an appropriate organic solvent, dry the combined organic layers, and remove the solvent under reduced pressure.
-
Purify the tertiary amine by distillation or column chromatography.[1]
Protocol 3: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
A typical procedure for reductive amination using sodium triacetoxyborohydride is as follows:
-
To a solution of the secondary amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in an aprotic solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), add sodium triacetoxyborohydride (1.5 eq.) in portions.[2][10]
-
Stir the reaction mixture at room temperature for 1-24 hours, monitoring its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to yield the tertiary amine.[1]
Protocol 4: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
A general protocol for reductive amination with sodium cyanoborohydride is as follows:
-
Dissolve the secondary amine (1.0 eq.) and the carbonyl compound (1.0-1.1 eq.) in a suitable solvent, typically methanol.[1]
-
Adjust the pH of the solution to 6-7 by the addition of a small amount of acetic acid.[1]
-
Add sodium cyanoborohydride (1.0-1.5 eq.) in one portion.[1]
-
Stir the reaction at room temperature until completion (monitored by TLC or GC-MS).
-
Carefully add an aqueous solution of NaOH to quench the reaction and adjust the pH to be basic.
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.
-
Extract the aqueous layer with the organic solvent, combine the organic layers, dry, and concentrate.
-
Purify the product by column chromatography or distillation.
Protocol 5: Brønsted Acid-Catalyzed Reductive Amination
A representative procedure for Brønsted acid-catalyzed reductive amination is as follows:
-
To a stirred solution of the aldehyde or ketone (1.0 mmol) in the formamide (e.g., DMF, 2.0 mL), add triflic acid (5-10 mol%).[1]
-
Heat the reaction mixture at 100-120 °C for 12-24 hours.[1]
-
After cooling to room temperature, dilute the mixture with water and basify with a saturated aqueous solution of sodium bicarbonate.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the tertiary amine.[1]
Protocol 6: Iridium-Catalyzed Direct Reductive Amination
A general procedure for iridium-catalyzed direct reductive amination is as follows:
-
In a glovebox, charge a pressure reactor with the iridium precursor (e.g., [Ir(COD)Cl]₂, 0.5-1 mol%), the phosphine ligand (e.g., Josiphos A or Xantphos, 1.1-1.2 eq. relative to Ir), the secondary amine (1.0 eq.), and the ketone (1.2 eq.).[1]
-
Add an anhydrous solvent (e.g., THF or toluene).
-
Seal the reactor, remove it from the glovebox, and pressurize with hydrogen gas (e.g., 50 bar).[1]
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 16-24 hours.[1]
-
After cooling and carefully venting the reactor, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to afford the tertiary amine.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. kanto.co.jp [kanto.co.jp]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Tertiary Amines via Alkylation of Secondary Amines: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The conversion of secondary amines to their tertiary counterparts represents a cornerstone transformation in organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science sectors. The resulting tertiary amine scaffolds are ubiquitous in a vast array of biologically active molecules and functional materials. This technical guide provides an in-depth exploration of the core methodologies for this crucial conversion, presenting a comparative analysis of key techniques, detailed experimental protocols, and a summary of quantitative data to aid in reaction optimization and selection.
Core Methodologies for the N-Alkylation of Secondary Amines
The synthesis of tertiary amines from secondary amines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method is often dictated by the substrate scope, functional group tolerance, and desired scale of the reaction.
Reductive Amination
Reductive amination stands as one of the most reliable and widely employed methods for the N-alkylation of secondary amines.[1][2] This strategy effectively mitigates the common issue of over-alkylation that can plague other methods.[1] The reaction proceeds through the condensation of a secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is subsequently reduced in situ to the desired tertiary amine.[3]
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a popular choice due to its mild nature and selectivity for the iminium ion over the carbonyl starting material.[1][3] Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation.
Direct Alkylation with Alkyl Halides
The direct reaction of a secondary amine with an alkyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[4][5] While conceptually straightforward, this method can be complicated by the potential for the tertiary amine product to react further with the alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt.[5][6] However, the formation of tertiary amines from secondary amines via this route is generally less prone to over-alkylation compared to the alkylation of primary amines.[6] The choice of base and reaction conditions is critical to achieving high yields of the desired tertiary amine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of carbon-nitrogen bonds, particularly for the formation of aryl amines.[7][8][9] This methodology exhibits a broad substrate scope, allowing for the coupling of a wide variety of secondary amines with aryl halides, triflates, and other electrophilic partners.[9][10] The reaction typically employs a palladium catalyst in conjunction with a phosphine (B1218219) or carbene ligand and a base.[8][11]
N-Alkylation with Alcohols
The use of alcohols as alkylating agents represents an atom-economical and environmentally benign approach to tertiary amine synthesis, with water being the only byproduct.[12][13] This transformation generally requires a catalyst to activate the hydroxyl group of the alcohol, facilitating its departure.[5] A common mechanism for this reaction is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, where the alcohol is transiently oxidized to the corresponding aldehyde or ketone, which then undergoes reductive amination with the secondary amine.[14][15] A variety of transition metal catalysts, including those based on iridium, ruthenium, nickel, and copper, have been developed for this purpose.[16][17][18]
Chan-Lam Amination
The Chan-Lam amination is a copper-catalyzed cross-coupling reaction of boronic acids with amines.[19][20] While traditionally used for the synthesis of aryl amines, recent studies have expanded its utility to the coupling of secondary and even tertiary benzylic boronic esters with anilines to produce valuable alkyl amines.[19][21]
Quantitative Data Summary
The following tables summarize quantitative data for various methods of alkylating secondary amines to tertiary amines, providing a comparative overview of reaction conditions and yields.
Table 1: Reductive Amination of Secondary Amines
| Secondary Amine | Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Dibutylamine | Butyraldehyde | Et₃SiH | 1,4-Dioxane | 75 | Quantitative | [16] |
| N-Methylbenzylamine | Hydrocinnamaldehyde | Silane | Not Specified | Not Specified | High | [22] |
| Various | Various | NaBH(OAc)₃ | THF or DCE | Ambient | Good to Excellent | [1] |
| Various | Various | NaBH₃CN | Methanol | Ambient | Not Specified | [3] |
Table 2: Direct Alkylation of Secondary Amines with Alkyl Halides
| Secondary Amine | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Various | Various | Huenig's Base | Not Specified | Not Specified | Almost Quantitative | [23] |
| Various | Various | KH / Et₃N | Not Specified | Not Specified | Satisfactory | [24] |
| Aniline (B41778) Derivatives | Methyl Iodide | 2,6-Lutidine | Not Specified | Not Specified | Good | [25] |
Table 3: Buchwald-Hartwig Amination of Secondary Amines
| Secondary Amine | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Heterocyclic Amines | Aryl Bromides | Pd Precatalyst / Phosphine Ligand | t-BuONa or t-BuOLi | Toluene | 100-170 | Up to 68% | [11] |
| Secondary Amines | Aryl Bromides | P(o-tol)₃ | Not Specified | THF | Not Specified | Not Specified | [10] |
Table 4: N-Alkylation of Secondary Amines with Alcohols
| Secondary Amine | Alcohol | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Anilines/Benzylamines | Secondary Alcohols | NNN-Ni(II) pincer complex | Not Specified | Not Specified | Mild | Not Specified | [14] |
| Various | Primary Alcohols | HI or KI | NaHSO₄ | Not Specified | Not Specified | High | [12] |
| Various | Alcohols | AlCl₃ | None | Mesitylene | 166 | Satisfactory | [13] |
| Piperidine/Pyrrolidine | Primary Alcohols | Ag/Al₂O₃ | Cs₂CO₃ or K₃PO₄ | Xylene | 120 | Not Specified | [15] |
Experimental Protocols
General Protocol for Reductive Amination with Sodium Triacetoxyborohydride
-
To a solution of the secondary amine (1.0 equiv.) and the aldehyde or ketone (1.0-1.2 equiv.) in an appropriate solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane) is added sodium triacetoxyborohydride (1.5-2.0 equiv.) in one portion.
-
The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired tertiary amine.[3]
General Protocol for Iridium-Catalyzed Reductive Alkylation of a Secondary Amine with an Aldehyde
-
In a glovebox, a vial is charged with [IrCl(cod)]₂ (catalyst), the secondary amine (1.0 equiv.), the aldehyde (1.1 equiv.), and a suitable solvent (e.g., 1,4-dioxane).
-
Et₃SiH (1.1 equiv.) is added to the mixture.
-
The vial is sealed and the reaction mixture is heated at a specified temperature (e.g., 75 °C) until completion.[16]
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the tertiary amine.
General Protocol for Chan-Lam Amination of a Benzylic Boronic Ester
-
A flask containing the benzylic boronic ester (1.0 equiv.), the aniline (4.0 equiv.), Cu(OAc)₂ (2.0 equiv.), and Cs₂CO₃ (0.5 equiv.) is purged with an inert gas (e.g., argon).
-
Methanol and pyridine (B92270) are added, and the mixture is stirred at 50-65 °C until the reaction is complete (monitored by TLC).
-
The mixture is cooled to room temperature, and aqueous NH₄OH is added.
-
The product is extracted with an ether, the combined organic layers are dried over MgSO₄, filtered, and concentrated.
-
The crude material is purified by column chromatography.[19]
Mandatory Visualizations
The following diagrams illustrate the core mechanisms and workflows described in this guide.
References
- 1. reaction mechanism - Reductive amination in case of secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. html.rhhz.net [html.rhhz.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 18. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 19. Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters [organic-chemistry.org]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A Convenient Synthesis of Tertiary Amines by Alkylation of Secondary Amines with Alkyl Halides in the Presence of Potassium Hydride and Triethylamine [jstage.jst.go.jp]
- 25. apps.dtic.mil [apps.dtic.mil]
N-ethyl-N-methylpropan-2-amine: A Technical Guide to its Applications in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-ethyl-N-methylpropan-2-amine, a sterically hindered tertiary amine, presents significant potential as a non-nucleophilic base and catalyst in modern organic synthesis. Its unique structural arrangement, featuring an isopropyl group that imparts considerable steric bulk around the nitrogen atom, theoretically allows for selective deprotonation of acidic protons without competing nucleophilic attack on electrophilic centers. This technical guide explores the core applications of this compound, focusing on its role as a non-nucleophilic base, its potential as a ligand and base in palladium-catalyzed cross-coupling reactions, and its utility as a catalyst in multicomponent reactions. While specific, detailed applications in peer-reviewed literature are limited, this document provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, and generalized experimental protocols based on established principles of organic chemistry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in organic synthesis. These properties dictate its behavior as a base, its solubility in various reaction media, and its general handling and safety considerations.
| Property | Value |
| Molecular Formula | C₆H₁₅N |
| Molecular Weight | 101.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 39198-07-7 |
| Appearance | Liquid (predicted) |
| Boiling Point | Not experimentally determined |
| Density | Not experimentally determined |
| pKa of Conjugate Acid | Estimated to be in the range of 10-11 (similar to other tertiary amines) |
Synthesis of this compound
The synthesis of this compound can be achieved through several standard organic transformations. The two most plausible and commonly employed methods are the alkylation of a secondary amine and reductive amination.
Alkylation of N-methylpropan-2-amine
A straightforward approach involves the N-alkylation of N-methylpropan-2-amine with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a suitable base to neutralize the hydrogen halide byproduct.
Generalized Experimental Protocol:
-
To a solution of N-methylpropan-2-amine (1.0 eq.) in a polar aprotic solvent (e.g., acetonitrile (B52724) or DMF) is added a non-nucleophilic base (e.g., potassium carbonate, 1.5 eq.).
-
The mixture is cooled to 0 °C, and ethyl bromide (1.1 eq.) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting amine.
-
Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by distillation to afford this compound.
Caption: Synthesis of this compound via Alkylation.
Reductive Amination
An alternative route is the reductive amination of acetone (B3395972) with ethylamine, followed by methylation of the resulting N-ethylpropan-2-amine. This two-step sequence can also be performed as a one-pot reaction under specific conditions.
Applications in Organic Synthesis
The primary utility of this compound in organic synthesis stems from its character as a sterically hindered, non-nucleophilic base. This property is crucial in reactions where a base is required to deprotonate a substrate without undergoing undesirable side reactions, such as addition to a carbonyl group or displacement of a leaving group.
As a Non-Nucleophilic Base in Elimination Reactions
In analogy to other hindered bases like N,N-diisopropylethylamine (Hünig's base), this compound is expected to be an effective base for promoting elimination reactions, such as the dehydrohalogenation of alkyl halides to form alkenes. The steric bulk of the isopropyl group would disfavor its participation in competing SN2 reactions.
Generalized Experimental Protocol for Dehydrohalogenation:
-
To a solution of the alkyl halide (1.0 eq.) in an inert solvent (e.g., toluene (B28343) or dichloromethane) is added this compound (1.5-2.0 eq.).
-
The reaction mixture is heated to reflux and monitored by TLC or GC-MS.
-
Upon completion, the mixture is cooled to room temperature, and the ammonium (B1175870) salt byproduct is removed by filtration or an aqueous wash.
-
The organic phase is dried and concentrated, and the resulting alkene is purified by distillation or chromatography.
Role in Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, a base is often required to facilitate the catalytic cycle, typically in the transmetalation or reductive elimination steps. This compound can function as this base, with the added potential of acting as a ligand to the palladium center. Its ability to stabilize palladium intermediates while being sufficiently basic to drive the reaction forward makes it a promising candidate for these transformations.
Caption: Role of the Amine Base in a Pd-Catalyzed Cross-Coupling Cycle.
Catalyst in Multicomponent Reactions
This compound can act as a nucleophilic catalyst in multicomponent reactions, such as the Mannich reaction. In these reactions, the tertiary amine can react with an aldehyde to form a highly reactive iminium ion intermediate. This intermediate is then attacked by a nucleophile (e.g., an enol or enolate), leading to the formation of a new carbon-carbon bond. The steric hindrance of the amine can also provide a degree of stereocontrol in these transformations.
Caption: Catalytic Role of the Amine in the Mannich Reaction.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
This compound is a sterically hindered tertiary amine with significant, though largely unexplored, potential in organic synthesis. Its structural features suggest it is a valuable non-nucleophilic base for a variety of transformations, including elimination reactions, and as a dual-purpose ligand and base in palladium-catalyzed cross-couplings. Furthermore, its ability to act as a nucleophilic catalyst opens avenues for its use in multicomponent reactions. While a lack of specific published data with quantitative yields and detailed protocols currently exists, this guide provides a theoretical framework and generalized methodologies to encourage further investigation into the synthetic utility of this promising reagent by the research and drug development community.
The Role of N-ethyl-N-methylpropan-2-amine in the Synthesis of Pharmaceutical Intermediates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-N-methylpropan-2-amine, a tertiary amine with the CAS Number 39198-07-7, presents a unique structural motif for the synthesis of complex molecules within the pharmaceutical industry.[1][2][3] Its potential as a key building block or reagent in the construction of active pharmaceutical ingredients (APIs) is significant, particularly in the development of centrally acting agents. This technical guide explores the physicochemical properties of this compound, its potential applications in pharmaceutical synthesis, and provides illustrative experimental protocols based on the synthesis of structurally analogous compounds. While direct, publicly documented evidence of its use in the synthesis of a commercialized pharmaceutical intermediate is limited, its structural similarity to moieties in known drugs, such as the analgesic Tapentadol, allows for a detailed examination of its synthetic potential.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 39198-07-7 | [1][2][3] |
| Molecular Formula | C6H15N | [1][2] |
| Molecular Weight | 101.19 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | N-ethyl-N-methyl-2-propanamine, Ethylmethylisopropylamine | [2] |
| Canonical SMILES | CCN(C)C(C)C | [1] |
| InChIKey | UTLDDSNRFHWERZ-UHFFFAOYSA-N | [1] |
Synthetic Applications in Pharmaceutical Intermediates
Tertiary amines like this compound are pivotal in organic synthesis, primarily utilized in two main capacities: as a nucleophilic building block or as a non-nucleophilic base. Given its structure, it is well-suited for introduction into a target molecule via reactions such as the Mannich reaction or nucleophilic substitution.
A notable example of a structurally similar moiety in a pharmaceutical agent is the N,N-dimethylpropan-amine group found in the opioid analgesic Tapentadol. The synthesis of a key intermediate for Tapentadol, (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine, provides a valuable case study for illustrating the potential synthetic routes involving analogous tertiary amines like this compound.
Illustrative Synthetic Pathway: Analogue to a Tapentadol Intermediate
The following workflow outlines a plausible synthetic route where this compound could be employed, by analogy to the synthesis of a known pharmaceutical intermediate.
Experimental Protocols
The following are detailed, illustrative experimental protocols for the synthesis of a key intermediate analogous to that used in the production of Tapentadol. These protocols are based on established synthetic methods for structurally similar compounds.
Step 1: Synthesis of a Mannich Base Intermediate (Illustrative)
This protocol describes the synthesis of a beta-aminoketone via a Mannich-type reaction, a plausible route for incorporating the this compound moiety.
Reaction: 3'-Methoxypropiophenone (B1296965) + Paraformaldehyde + this compound hydrochloride → 1-(3-methoxyphenyl)-3-(ethyl(methyl)amino)-2-methylpropan-1-one hydrochloride
Procedure:
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 3'-methoxypropiophenone (0.1 mol), paraformaldehyde (0.12 mol), this compound hydrochloride (0.1 mol), and 200 mL of absolute ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to yield the Mannich base hydrochloride.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
Step 2: Grignard Reaction to form a Tertiary Alcohol (Illustrative)
This step introduces an ethyl group via a Grignard reaction with the ketone of the Mannich base.
Reaction: 1-(3-methoxyphenyl)-3-(ethyl(methyl)amino)-2-methylpropan-1-one + Ethylmagnesium bromide → 1-(3-methoxyphenyl)-3-(ethyl(methyl)amino)-2-methylpentan-1-ol
Procedure:
-
Prepare a solution of the Mannich base (from Step 1, after conversion to the free base) (0.08 mol) in 150 mL of anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethylmagnesium bromide (3.0 M solution in diethyl ether, 0.1 mol) dropwise via an addition funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 80-90% |
| Diastereomeric Ratio | Varies depending on substrate and conditions |
Potential Signaling Pathways of Derived Pharmaceuticals
Pharmaceuticals containing the this compound moiety, by analogy to Tapentadol, would likely target the central nervous system. Tapentadol exhibits a dual mechanism of action: it is an agonist at the μ-opioid receptor and an inhibitor of norepinephrine (B1679862) reuptake.[4] A hypothetical API derived from this compound could potentially interact with similar signaling pathways.
Conclusion
This compound is a tertiary amine with significant potential as a building block in the synthesis of pharmaceutical intermediates, particularly for APIs targeting the central nervous system. While direct synthetic applications in marketed drugs are not readily found in public literature, its structural analogy to key fragments of existing analgesics like Tapentadol provides a strong basis for its exploration in drug discovery and development. The synthetic routes and experimental protocols detailed in this guide, based on established chemical transformations, offer a practical framework for researchers and scientists to harness the synthetic utility of this compound in the creation of novel therapeutic agents. Further investigation into its use in asymmetric synthesis and as a chiral auxiliary may unlock even greater potential in the development of next-generation pharmaceuticals.
References
N-ethyl-N-methylpropan-2-amine: An Evaluation of its Role in Stereoselective Synthesis
A Technical Note for Researchers, Scientists, and Drug Development Professionals
Initial Assessment: The compound N-ethyl-N-methylpropan-2-amine is an achiral tertiary amine. Its structure lacks a stereocenter, and the rapid inversion of the nitrogen atom at room temperature prevents it from being resolved into stable enantiomers.[1] Therefore, this compound cannot function as a traditional chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[2]
While this compound itself is not a chiral auxiliary, its structural motifs are relevant in the broader context of stereoselective reactions. Tertiary amines with bulky substituents can influence the stereochemical course of a reaction through steric hindrance.[3]
This technical guide will first clarify the structural features of this compound and then, to address the user's interest in chiral amine auxiliaries, will provide an in-depth overview of a well-established class of chiral auxiliaries: the pseudoephedrine amides. This will serve as a practical example of how chiral amines are employed in asymmetric synthesis, complete with data, protocols, and visualizations as initially requested.
Part 1: Analysis of this compound
This compound, with the chemical formula C₆H₁₅N, is a tertiary amine featuring an isopropyl group, an ethyl group, and a methyl group attached to a central nitrogen atom.[4][5]
Synthesis and Properties: The synthesis of this compound can be achieved through standard alkylation procedures, such as the reaction of N-methylpropan-2-amine with an ethyl halide.[3] As a tertiary amine, it acts as a base and a nucleophile, capable of participating in acid-base reactions, alkylations to form quaternary ammonium (B1175870) salts, and reactions with carboxylic acid derivatives to form amides.[3]
Part 2: Pseudoephedrine as a Chiral Auxiliary: A Practical Guide
To illustrate the principles of using a chiral amine as an auxiliary, this section will focus on the widely used and highly effective pseudoephedrine amides. Pseudoephedrine is a naturally occurring chiral amino alcohol that can be readily converted into a chiral auxiliary for the asymmetric alkylation of enolates.
Workflow for Asymmetric Alkylation using Pseudoephedrine Amide:
Caption: Asymmetric alkylation workflow using a pseudoephedrine chiral auxiliary.
Experimental Protocols:
1. Synthesis of N-Acyl Pseudoephedrine Amide: A solution of the desired carboxylic acid (1.0 eq) in an appropriate solvent (e.g., CH₂Cl₂) is treated with a coupling agent (e.g., DCC or EDC, 1.1 eq) and a catalytic amount of DMAP. To this mixture, (1R,2R)-pseudoephedrine (1.0 eq) is added, and the reaction is stirred at room temperature until completion. The crude product is then purified by chromatography.
2. Asymmetric Alkylation: The pseudoephedrine amide (1.0 eq) is dissolved in dry THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA, 2.2 eq) is added dropwise to form the chiral enolate. After stirring for 30-60 minutes, the electrophile (alkyl halide, 1.5 eq) is added, and the reaction is allowed to proceed at -78 °C. The reaction is quenched with a saturated aqueous solution of NH₄Cl.
3. Cleavage of the Chiral Auxiliary: The alkylated pseudoephedrine amide is dissolved in a mixture of THF and water. An acid (e.g., H₂SO₄) or a base (e.g., NaOH) is added, and the mixture is heated to reflux to hydrolyze the amide bond. The resulting chiral carboxylic acid is isolated, and the pseudoephedrine auxiliary can be recovered.
Data Presentation:
The diastereoselectivity of the alkylation is typically very high, often exceeding 95:5 d.r. The following table summarizes representative data for the alkylation of various pseudoephedrine amides.
| Carboxylic Acid Derivative | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Propionamide | Benzyl bromide | >98:2 | 95 |
| Butyramide | Methyl iodide | 97:3 | 92 |
| Phenylacetamide | Ethyl iodide | >98:2 | 90 |
Signaling Pathway for Stereochemical Induction:
The high degree of stereocontrol is attributed to the formation of a rigid chelated Z-enolate intermediate. The phenyl group of the pseudoephedrine shields one face of the enolate, forcing the electrophile to approach from the less sterically hindered face.
Caption: Mechanism of stereochemical induction by the pseudoephedrine auxiliary.
References
Spectroscopic Profile of N-ethyl-N-methylpropan-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for N-ethyl-N-methylpropan-2-amine (CAS No. 39198-07-7), a tertiary amine of interest in various chemical and pharmaceutical research domains. This document presents its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for its spectroscopic analysis.
Molecular Structure and Spectroscopic Overview
This compound, with the molecular formula C6H15N, possesses a tertiary amine functional group. Its structure consists of an isopropyl group, an ethyl group, and a methyl group attached to a central nitrogen atom. This asymmetrical arrangement gives rise to a unique spectroscopic fingerprint, which is detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections present the ¹H and ¹³C NMR data for this compound.
¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| -CH(CH₃)₂ | ~2.7 - 2.9 | Septet | 1H |
| -N-CH₂-CH₃ | ~2.3 - 2.5 | Quartet | 2H |
| -N-CH₃ | ~2.1 - 2.2 | Singlet | 3H |
| -CH₂-CH₃ | ~0.9 - 1.1 | Triplet | 3H |
| -CH(CH₃)₂ | ~0.9 - 1.0 | Doublet | 6H |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
| Assignment | Chemical Shift (δ) ppm |
| -C H(CH₃)₂ | ~50 - 55 |
| -N-C H₂-CH₃ | ~45 - 50 |
| -N-C H₃ | ~35 - 40 |
| -CH( C H₃)₂ | ~18 - 22 |
| -CH₂-C H₃ | ~12 - 16 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the absence of N-H stretching vibrations, a key feature of tertiary amines.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2960 - 2975 | C-H stretch (alkane) | Strong |
| 2850 - 2870 | C-H stretch (alkane) | Strong |
| 1450 - 1470 | C-H bend (alkane) | Medium |
| 1365 - 1385 | C-H bend (alkane, isopropyl gem-dimethyl) | Medium-Strong |
| 1150 - 1250 | C-N stretch (tertiary amine) | Medium-Weak |
Experimental Protocols
The following are generalized protocols for the acquisition of NMR and IR spectra of aliphatic amines like this compound.
NMR Spectroscopy Protocol
4.1.1. Sample Preparation:
-
Approximately 5-20 mg of the amine sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for calibration of the chemical shift scale to 0.00 ppm.
4.1.2. Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is locked onto the deuterium (B1214612) signal of the solvent to ensure field stability.
-
The magnetic field homogeneity is optimized by shimming to obtain sharp spectral lines.
-
For ¹H NMR, a standard single-pulse experiment is typically performed. Key parameters include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 8-16 scans are sufficient.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A longer relaxation delay (e.g., 2-10 seconds) and a larger number of scans are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
FT-IR Spectroscopy Protocol
4.2.1. Sample Preparation (Neat Liquid):
-
A single drop of the neat liquid amine is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
The plates are gently pressed together to form a thin liquid film.
4.2.2. Data Acquisition:
-
A background spectrum of the empty spectrometer is recorded to subtract the contributions of atmospheric water and carbon dioxide.
-
The prepared salt plates are placed in the sample holder of the FT-IR spectrometer.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Spectroscopic Analysis Workflow
The logical workflow for the spectroscopic analysis of an unknown sample suspected to be this compound is outlined below. This process integrates the information from both NMR and IR spectroscopy to confirm the structure.
Caption: Logical workflow for the spectroscopic identification of this compound.
molecular structure and conformation of N-ethyl-N-methylpropan-2-amine
An In-Depth Technical Guide on the Molecular Structure and Conformation of N-ethyl-N-methylpropan-2-amine
Abstract
This compound, a tertiary amine with significant structural features, presents a compelling case for detailed conformational analysis. Understanding the three-dimensional arrangement of its substituents is paramount for predicting its reactivity, intermolecular interactions, and potential applications in fields such as medicinal chemistry and materials science. This document provides a comprehensive overview of the molecule's structural properties, explores its conformational landscape through theoretical analysis, and outlines the key experimental and computational protocols required for its empirical study. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of small molecule architecture.
Molecular Identity and Physicochemical Properties
This compound is a chiral tertiary amine. The central nitrogen atom is bonded to three distinct alkyl groups: a methyl, an ethyl, and an isopropyl group. The presence of these groups dictates the molecule's steric and electronic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | Ethylmethylisopropylamine, N-ethyl-N-methyl-2-propanamine | [2] |
| CAS Number | 39198-07-7 | [1][2][3] |
| Molecular Formula | C₆H₁₅N | [1][2] |
| Molecular Weight | 101.19 g/mol | [1][2] |
| Canonical SMILES | CCN(C)C(C)C | [1] |
| Rotatable Bond Count | 2 | [2] |
| Complexity | 41.4 | [2] |
| XLogP3-AA | 1.4 | [1][2] |
Molecular Structure and Conformational Analysis
The core of this compound's structure is a tertiary nitrogen atom, which typically adopts a trigonal pyramidal geometry. The molecule possesses two primary rotatable bonds: the N-C(ethyl) bond and the N-C(isopropyl) bond. Rotation around these bonds gives rise to a complex potential energy surface with multiple conformational minima (rotamers).
References
An In-depth Technical Guide to the Safety and Handling of N-ethyl-N-methylpropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is based on publicly available safety data. It is not exhaustive and should not replace a thorough risk assessment based on the specific conditions of use. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.
Executive Summary
N-ethyl-N-methylpropan-2-amine (CAS: 39198-07-7), also known as N-ethyl-N-methyl-isopropylamine, is a volatile and hazardous aliphatic amine.[1][2] This guide provides a consolidated overview of its known hazards, safe handling procedures, and emergency responses. Due to the limited availability of in-depth toxicological data and the complete absence of information regarding its specific biological signaling pathways, this guide emphasizes a precautionary approach based on the compound's GHS classification and the general properties of similar chemicals. The primary hazards include extreme flammability, acute oral toxicity, and the potential to cause severe skin burns and serious eye damage.[3] Adherence to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, is mandatory.
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[3] The primary hazards are summarized below.
GHS Hazard Statements:
-
H224, H225: Extremely flammable liquid and vapour / Highly flammable liquid and vapour.[3][4]
-
H301, H302: Toxic if swallowed / Harmful if swallowed.[3][4]
-
H312: Harmful in contact with skin.[4]
-
H318: Causes serious eye damage.[3]
-
H332: Harmful if inhaled.[4]
-
H335: May cause respiratory irritation.[5]
Hazard Pictograms:
-
Flame (GHS02)
-
Corrosion (GHS05)
-
Skull and Crossbones (GHS06) or Exclamation Mark (GHS07)
Physical and Chemical Properties
A summary of the key physical and chemical properties is presented below. This data is essential for designing safe experiments and storage solutions.
| Property | Value |
| Molecular Formula | C6H15N |
| Molecular Weight | 101.19 g/mol [1][6] |
| Appearance | Liquid[6] |
| Flash Point | -7.2 °C (19.0 °F)[6] |
| CAS Number | 39198-07-7[1][2] |
| IUPAC Name | This compound[1] |
Methodologies for Safe Handling and Experiments
Given the significant hazards, all work with this compound must be conducted with rigorous safety measures. Detailed experimental protocols for this specific compound are not publicly available; therefore, the following methodologies are based on best practices for handling volatile, flammable, and corrosive amines.
Engineering Controls
-
Chemical Fume Hood: All handling of the substance, including transfers, dilutions, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[7]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[4][7]
-
Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[3][5][8]
-
Static Control: Ground and bond containers and receiving equipment during transfers to prevent static discharge, a potential ignition source.[3][8][9] Use non-sparking tools.[3][9]
-
Emergency Equipment: An emergency eye wash station and safety shower must be immediately accessible in the work area.[9]
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory:
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[4][7] Contact lenses should not be worn.[9]
-
Hand Protection: Use chemically resistant gloves (e.g., neoprene or nitrile rubber).[9] Gloves must be inspected before use and disposed of properly after handling.[4]
-
Skin and Body Protection: Wear a flame-resistant lab coat and appropriate protective clothing to prevent skin contact.[3][4]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if vapors are not adequately controlled by a fume hood, a NIOSH-approved full-face respirator with an organic vapor/amine gas cartridge is required.[3][9]
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[3][4][5] Keep containers tightly closed and store them locked up.[3][5]
-
Disposal: Dispose of waste contents and containers at an approved waste disposal plant in accordance with all local, regional, and national regulations.[3] Do not allow the product to enter drains.[4]
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4][7] |
| Skin Contact | Take off immediately all contaminated clothing.[3][5] Rinse skin with plenty of water or shower.[3][5] Seek immediate medical attention. Wash contaminated clothing before reuse.[3][9] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[3][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7] |
| Ingestion | Rinse mouth.[3] Do NOT induce vomiting.[3][7][8] Call a poison control center or doctor immediately for treatment advice.[3][7] |
In Case of Fire:
-
Use alcohol-resistant foam, dry chemical, or carbon dioxide (CO2) to extinguish.[4][5]
-
Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4][8]
Logical and Experimental Workflows
As no specific signaling pathways for this compound have been documented, the following diagrams illustrate the critical logical workflows for ensuring safety during its handling and use in a research context.
Caption: A logical workflow for chemical risk assessment.
Caption: A standard workflow for handling hazardous chemicals.
Toxicological Information
Detailed toxicological studies for this compound are not widely available. The hazard classifications are based on data from similar compounds and computational models.
-
Acute Toxicity: Classified as toxic or harmful if swallowed, inhaled, or in contact with skin.[3][4] Ingestion may cause severe swelling and damage to the esophagus and stomach.[7]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[3]
-
Long-term Effects: No data is available on carcinogenicity, mutagenicity, or reproductive toxicity.[7]
Given the lack of data, the compound should be treated as having unknown long-term health effects, and exposure should be minimized at all times.
References
- 1. This compound | C6H15N | CID 20336998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. N-Ethyl-2-methyl-2-propanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. gelest.com [gelest.com]
A Technical Guide to N-ethyl-N-methylpropan-2-amine: Suppliers, Purity, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-ethyl-N-methylpropan-2-amine, a tertiary amine with applications in organic synthesis and potential relevance in pharmaceutical research. This document outlines commercially available suppliers, their reported purity grades, and a summary of synthetic methodologies.
Chemical Properties and Identifiers
This compound, also known as N-ethyl-N-methylisopropylamine, is a chemical compound with the molecular formula C6H15N and a molecular weight of 101.19 g/mol .[1][2]
| Identifier | Value |
| CAS Number | 39198-07-7[1] |
| Molecular Formula | C6H15N[1][2] |
| Molecular Weight | 101.19 g/mol [1][2] |
| IUPAC Name | This compound[2] |
| SMILES | CCN(C)C(C)C[2] |
| InChI Key | UTLDDSNRFHWERZ-UHFFFAOYSA-N[2] |
Suppliers and Purity Grades
The availability and purity of this compound can vary among chemical suppliers. The following table summarizes information from various sources. Researchers are advised to request certificates of analysis for the most accurate and up-to-date information on purity.
| Supplier | Reported Purity | Packaging | Location |
| Smolecule | In Stock (Purity not specified) | - | - |
| Molbase (Hangzhou J&H Chemical Co., Ltd.) | 98% | 1kg | China Hangzhou |
| Molbase (Ibookbio) | 96% | 100g, 500g | - |
| Sigma-Aldrich (AldrichCPR) | Purity not specified; buyer assumes responsibility to confirm.[3] | 1g[3] | - |
Synthesis Methodologies
The synthesis of this compound can be achieved through several established organic chemistry reactions. The most common methods involve the formation of the tertiary amine through alkylation of a secondary amine or reductive amination.
Alkylation of N-methylpropan-2-amine
A primary synthetic route involves the alkylation of N-methylpropan-2-amine with an ethylating agent, such as an ethyl halide (e.g., ethyl bromide or ethyl iodide), in the presence of a base. The base is necessary to neutralize the hydrogen halide formed during the reaction.[1]
Generalized Experimental Protocol:
-
Dissolution: Dissolve N-methylpropan-2-amine in a suitable aprotic solvent (e.g., acetonitrile (B52724), THF).
-
Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate, triethylamine) to the reaction mixture.
-
Addition of Alkylating Agent: Slowly add the ethyl halide to the mixture at a controlled temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Reductive Amination
Reductive amination offers an alternative pathway to synthesize this compound. This method involves the reaction of a ketone (acetone) with a primary amine (ethylamine) to form an intermediate imine, which is then reduced in situ to the corresponding amine. The process can also start from a secondary amine (N-ethylamine) and a carbonyl compound.
Generalized Experimental Protocol:
-
Imine Formation: Combine the carbonyl compound (e.g., acetone) and the primary or secondary amine in a suitable solvent. The reaction may be catalyzed by a mild acid.
-
Reduction: Introduce a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) to the reaction mixture to reduce the imine to the target amine.
-
Work-up and Purification: Follow similar work-up and purification procedures as described for the alkylation method.
The following diagram illustrates the general synthetic pathway via alkylation.
Caption: Synthesis of this compound via Alkylation.
Analytical Methods for Purity Assessment
While specific, detailed experimental protocols for this compound are not widely published, standard analytical techniques can be employed to determine its purity.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for analyzing this compound.[4] A C18 column can be used with a mobile phase consisting of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[4]
Generalized HPLC Method Parameters:
-
Column: C18 stationary phase
-
Mobile Phase: Acetonitrile and water gradient
-
Modifier: Phosphoric acid or Formic acid
-
Detection: UV (if chromophore present) or Mass Spectrometry (MS)
The following diagram outlines a general workflow for purity analysis.
Caption: General Workflow for Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for assessing the purity of volatile amines like this compound. It provides separation based on boiling point and mass-to-charge ratio, allowing for the identification of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and identify any structurally related impurities.
Signaling Pathways and Biological Activity
Currently, there is a lack of published research detailing specific signaling pathways or significant biological activities associated with this compound. Its primary utility appears to be as a building block in organic synthesis. Further research would be necessary to explore its potential pharmacological effects.
References
Methodological & Application
Optimizing Reaction Conditions for Reductive Amination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for the formation of carbon-nitrogen bonds.[1][2][3] This versatile reaction allows for the conversion of aldehydes and ketones into primary, secondary, and tertiary amines.[4][5][6] The process involves the initial formation of a hemiaminal from a carbonyl compound and an amine, which then dehydrates to form an imine or iminium ion intermediate. This intermediate is subsequently reduced to the final amine product.[1][4][6] The efficiency and selectivity of this reaction are highly dependent on several key parameters, including the choice of reducing agent, solvent, pH, and temperature. This document provides detailed application notes and protocols to guide researchers in optimizing these conditions for successful reductive amination.
Key Parameters for Optimization
The success of a reductive amination hinges on a delicate balance of reaction conditions to favor the formation and subsequent reduction of the imine intermediate while minimizing side reactions, such as the reduction of the starting carbonyl compound.[1][4]
Reducing Agents
The choice of reducing agent is critical and depends on the reactivity of the substrates and the desired reaction setup (one-pot or two-step).[1][6] The most commonly employed reducing agents are borohydride (B1222165) derivatives.[6]
-
Sodium Borohydride (NaBH₄): A potent and cost-effective reducing agent.[1] However, it can reduce both the imine and the starting aldehyde or ketone.[1][6] Therefore, it is typically used in a two-step (indirect) procedure where the imine is formed first before the addition of NaBH₄.[1][6]
-
Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is selective for the reduction of iminium ions over carbonyl groups, making it ideal for one-pot reactions.[1][3][7] Its effectiveness is optimal under mildly acidic conditions (pH 4-7).[3][4][5][6] A significant drawback is its high toxicity and the potential generation of toxic hydrogen cyanide gas.[1][6][8]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and highly selective reducing agent, often the reagent of choice for a broad range of aldehydes and ketones, including acid-sensitive substrates.[1][4][6][8] It is less toxic than NaBH₃CN and generally provides high yields with fewer side products.[1][5] STAB is sensitive to water and is not typically used with protic solvents like methanol.[9]
-
Catalytic Hydrogenation (H₂/Catalyst): Utilizes catalysts such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) with hydrogen gas.[4][10] This method is considered a green chemistry approach.[10] However, the catalyst can sometimes be deactivated by the amine substrate or product.[4]
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Selectivity | Typical Solvents | Key Advantages | Key Disadvantages |
| Sodium Borohydride | NaBH₄ | Low (reduces carbonyls) | Methanol, Ethanol | Cost-effective, potent | Requires two-step procedure |
| Sodium Cyanoborohydride | NaBH₃CN | High (selective for iminium ions) | Methanol | Excellent for one-pot reactions | Highly toxic, generates HCN |
| Sodium Triacetoxyborohydride | STAB | High (selective for imines) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild, high yielding, broad scope, less toxic than NaBH₃CN | Water-sensitive |
| Catalytic Hydrogenation | H₂/Catalyst | High | Methanol, Ethanol | Green, high atom economy | Catalyst deactivation possible |
Solvents
The choice of solvent can significantly impact reaction rates and yields. Common solvents for reductive amination include:
-
Methanol (MeOH) and Ethanol (EtOH): Often used with NaBH₄ and NaBH₃CN.[9]
-
Dichloromethane (DCM) and 1,2-Dichloroethane (DCE): Preferred for reactions with STAB due to its water sensitivity.[9][11]
-
Tetrahydrofuran (THF), Dioxane, and Acetonitrile: Also compatible with various reductive amination conditions.[9][12]
-
Water: Can be used in some green chemistry protocols, particularly with certain catalysts.[5][13]
pH Control
The pH of the reaction mixture is a critical factor, especially for the formation of the imine intermediate.[7]
-
Mildly Acidic (pH 4-7): This range is generally optimal.[6] A slightly acidic environment protonates the carbonyl oxygen, activating it for nucleophilic attack by the amine.[7]
-
Too Acidic: If the pH is too low, the amine nucleophile will be protonated to its non-nucleophilic ammonium (B1175870) salt, inhibiting the initial reaction.[7]
-
pH Adjustment: Acetic acid is commonly used to adjust the pH in reactions involving NaBH₃CN.[1][8]
Temperature
Most reductive aminations can be performed at room temperature.[6] However, for less reactive substrates, gentle heating may be necessary to drive the reaction to completion.[6] Conversely, some reactions may require cooling, particularly during the addition of a highly reactive reducing agent, to control the reaction rate and prevent side reactions.[6] The optimal temperature can vary, with some catalytic systems operating effectively at ambient temperature (25-37 °C) while others may require elevated temperatures (60-150 °C).[13][14][15][16]
Experimental Workflows and Signaling Pathways
The general mechanism of reductive amination proceeds through two main stages: imine/iminium ion formation and reduction. The choice of a one-pot or two-step procedure is primarily dictated by the selectivity of the reducing agent.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. jocpr.com [jocpr.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: Purification of N-ethyl-N-methylpropan-2-amine by Distillation
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Tertiary Amines
[AN-HPLC-TA001]
Introduction
Tertiary amines are a class of organic compounds prevalent in pharmaceuticals, agrochemicals, and specialty chemicals. Their basic nature presents unique challenges in purification by High-Performance Liquid Chromatography (HPLC), primarily due to strong interactions with the stationary phase, leading to poor peak shape and resolution. This application note provides a comprehensive guide to developing robust HPLC purification methods for tertiary amines, addressing common challenges and offering detailed protocols for both achiral and chiral separations.
Challenges in HPLC Purification of Tertiary Amines
The primary challenge in the HPLC analysis of basic compounds like tertiary amines is the interaction between the protonated amine and acidic silanol (B1196071) groups on the surface of silica-based stationary phases.[1][2] This secondary interaction, in addition to the desired hydrophobic interaction in reversed-phase chromatography, can lead to significant peak tailing.[1][3] Peak tailing complicates quantification, reduces resolution, and can mask the presence of impurities.[4]
Another consideration is the pKa of the tertiary amine. Operating the mobile phase at a pH close to the analyte's pKa can result in inconsistent peak shapes and retention times.[3] Furthermore, many tertiary amines lack a strong UV chromophore, necessitating derivatization or the use of alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS).[5][6]
Method Development Strategies
A systematic approach to method development is crucial for achieving optimal separation of tertiary amines. Key parameters to consider include the column chemistry, mobile phase composition (including pH and buffer selection), and temperature.
Column Selection
For reversed-phase HPLC, C18 and C8 columns with high carbon loading and thorough end-capping are generally the first choice to minimize silanol interactions.[7] For amines with low hydrophobicity, mixed-mode columns that offer both hydrophobic and ion-exchange retention mechanisms can provide superior separation.[5] In cases where stereoisomers need to be separated, chiral stationary phases (CSPs) are employed.[8] Polysaccharide-based CSPs are often effective for the chiral separation of amines.[9][10]
Mobile Phase Optimization
pH Control: The mobile phase pH is a critical parameter. There are two primary strategies:
-
Low pH (Acidic Mobile Phase): Operating at a low pH (typically 2-4) ensures that the tertiary amine is fully protonated and the silanol groups on the stationary phase are not ionized.[11][12] This minimizes secondary ionic interactions, leading to improved peak shape.
-
High pH (Basic Mobile Phase): Using a mobile phase with a pH above 7.5 (and below the upper limit of the column's stability) deprotonates the tertiary amine, making it more non-polar.[7] This enhances retention in reversed-phase mode and can also lead to good peak shapes. However, this requires a pH-stable HPLC column.
Buffers and Additives: The use of buffers, such as phosphate (B84403) or acetate (B1210297), is essential to maintain a stable pH and improve reproducibility.[11] Additives like triethylamine (B128534) (TEA) can be used at low concentrations (e.g., 10 mM) to mask residual silanol groups and reduce peak tailing.[13] For LC-MS applications, volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate are necessary.[5]
Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic modifiers. The choice and concentration will affect the retention and selectivity of the separation.[11]
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Purification of a Tertiary Amine
This protocol outlines a starting point for the purification of a generic tertiary amine using a C18 column.
Methodology:
-
Column: C18, 5 µm particle size, 120 Å pore size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B and increase linearly to elute the compound of interest. A typical starting gradient could be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30 °C.[12]
-
Detection: UV at a suitable wavelength (e.g., 254 nm). If the compound lacks a chromophore, ELSD or MS can be used.
-
Injection Volume: 10-20 µL, depending on sample concentration.
-
Sample Preparation: Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase composition to avoid peak distortion.[4]
Data Presentation:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B in 20 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV @ 254 nm |
Protocol 2: Chiral HPLC Purification of a Tertiary Amine
This protocol provides a general method for the separation of enantiomers of a chiral tertiary amine using a polysaccharide-based chiral stationary phase.
Methodology:
-
Column: Amylose or Cellulose-based Chiral Stationary Phase (e.g., Chiralpak® IA, IB, or IC), 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol (e.g., Isopropanol or Ethanol). A common starting point is 90:10 (v/v) Hexane:Isopropanol.
-
Additive: A small amount of an amine modifier like diethylamine (B46881) (DEA) or ethylenediamine (B42938) (EDA) (e.g., 0.1%) is often added to the mobile phase to improve peak shape and resolution.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength.
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase.
Data Presentation:
| Parameter | Condition |
| Column | Polysaccharide-based CSP, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Hexane:Isopropanol (90:10 v/v) with 0.1% DEA |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV @ 254 nm |
Mandatory Visualizations
Caption: Workflow for HPLC method development for tertiary amine purification.
Caption: Mechanism of peak tailing for tertiary amines in reversed-phase HPLC.
Conclusion
The successful HPLC purification of tertiary amines is readily achievable with a systematic approach to method development. Careful selection of the column and optimization of the mobile phase pH and composition are paramount to overcoming challenges such as peak tailing. The protocols provided in this application note serve as a solid starting point for researchers, scientists, and drug development professionals to develop efficient and robust purification methods for this important class of compounds.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaguru.co [pharmaguru.co]
- 8. columnex.com [columnex.com]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. researchgate.net [researchgate.net]
- 11. pharmaguru.co [pharmaguru.co]
- 12. mastelf.com [mastelf.com]
- 13. agilent.com [agilent.com]
GC-MS analysis protocol for N-ethyl-N-methylpropan-2-amine
An Application Note for the GC-MS Analysis of N-ethyl-N-methylpropan-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (CAS No. 39198-07-7) is a secondary amine of interest in various chemical and pharmaceutical contexts.[1][2] The analysis of volatile amines, such as this compound, by Gas Chromatography-Mass Spectrometry (GC-MS) presents distinct challenges.[3] Due to their high polarity and basicity, these compounds can interact strongly with active sites in the GC system, such as acidic silanol (B1196071) groups on standard capillary columns, leading to poor chromatographic performance characterized by broad and tailing peaks.[3] Furthermore, analyte adsorption within the GC inlet and column can result in poor recovery and reproducibility.[3]
To overcome these analytical hurdles, two primary methodologies are presented in this application note:
-
Direct Analysis using Headspace GC-MS: A simplified approach suitable for volatile amines, which minimizes matrix interference by introducing only the gaseous phase of the sample into the GC-MS system.[3][4]
-
Analysis via Derivatization: A robust method that chemically modifies the amine to increase its volatility and thermal stability, while reducing its polarity.[5][6][7] This process significantly improves chromatographic peak shape and detection sensitivity.[6]
This document provides detailed protocols for both approaches, enabling accurate and reliable quantification of this compound in various sample matrices.
Method 1: Direct Analysis by Static Headspace GC-MS
This method is advantageous for its simplicity and minimal sample preparation, making it ideal for high-throughput screening of volatile amines in liquid matrices.[4] The use of a base-deactivated column is highly recommended to achieve symmetrical peak shapes.[3]
Experimental Protocol
-
Preparation of Standards and Samples:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.
-
Create a series of calibration standards by diluting the stock solution in deionized water in 20 mL headspace vials.
-
For unknown samples, dilute an appropriate amount in deionized water within the calibration range.
-
To ensure the analyte is in its non-ionized, volatile form, make the solution basic by adding a small volume of a strong, non-volatile base (e.g., 10 M NaOH) to each vial.
-
-
GC-MS Instrumentation and Parameters:
-
Seal the vials immediately after preparation.
-
Place the vials in the headspace autosampler.
-
Equilibrate the vials at the specified incubation temperature to allow the analyte to partition into the headspace.
-
Inject the headspace gas into the GC-MS system.
-
Workflow for Direct Headspace Analysis
Caption: Workflow for direct headspace GC-MS analysis of volatile amines.
Method 2: GC-MS Analysis via Derivatization
Derivatization is a powerful technique for improving the analysis of polar compounds like amines.[5][6] This protocol uses acylation with Pentafluoropropionic Anhydride (PFPA) to convert the secondary amine into a stable, less polar, and more volatile pentafluoropropionyl derivative, which exhibits excellent chromatographic behavior on standard GC columns.[6][8]
Experimental Protocol
-
Sample Preparation and Derivatization:
-
Pipette 1 mL of the sample or standard solution into a glass test tube.
-
Add 500 µL of a suitable buffer to maintain alkaline conditions (e.g., 0.5 M K₂HPO₄, pH 9.5).[8]
-
Add 1 mL of an extraction solvent (e.g., Toluene).
-
Add 100 µL of the derivatizing agent, PFPA.
-
Cap the tube and vortex vigorously for 1-2 minutes to facilitate the reaction.
-
Incubate the mixture (e.g., 50°C for 15 minutes) to ensure the reaction goes to completion.[8]
-
Centrifuge the sample to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer, containing the derivatized analyte, to an autosampler vial for injection.
-
Workflow for Analysis via Derivatization
Caption: Workflow for GC-MS analysis of amines via PFPA derivatization.
Data Presentation: GC-MS Parameters and Performance
The following tables summarize the recommended GC-MS parameters for both analytical methods and typical performance characteristics based on the analysis of similar volatile amines.[9][10]
Table 1: Recommended GC-MS Parameters
| Parameter | Method 1: Direct Headspace | Method 2: Derivatization (PFPA) |
| GC Column | Base-deactivated (e.g., Agilent CP-Volamine, 60m x 0.32mm) | Standard non-polar (e.g., HP-5MS, 30m x 0.25mm, 0.25µm film)[9] |
| Injection Mode | Static Headspace | Splitless (1 µL)[9] |
| Injector Temp. | 250 °C | 290 °C[9] |
| Carrier Gas | Helium, Constant Flow (e.g., 1.5 mL/min) | Helium, Constant Flow (e.g., 1.0 mL/min)[9] |
| Oven Program | 40°C (2 min), then 10°C/min to 240°C, hold 5 min | 80°C (1 min), then 5°C/min to 180°C, then 10°C/min to 240°C[9] |
| Transfer Line | 280 °C | 290 °C[9] |
| MS Ion Source | Electron Ionization (EI), 70 eV | Electron Ionization (EI), 70 eV |
| Ion Source Temp. | 230 °C | 230 °C |
| MS Quad Temp. | 150 °C | 150 °C |
| Acquisition Mode | Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM) | Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) |
Table 2: Typical Quantitative Performance Characteristics
| Parameter | Expected Value | Reference |
| Linearity (R²) | > 0.99 | [9] |
| Limit of Detection (LOD) | 0.04 - 0.4 µg/mL | [9] |
| Limit of Quantitation (LOQ) | 0.16 - 1.7 µg/mL | [9] |
| Recovery | 85 - 115% | [9] |
| Precision (RSD) | < 15% | [9] |
Note: These values are representative and should be experimentally determined for this compound using the specific instrumentation and matrix involved.
Conclusion
The successful GC-MS analysis of this compound can be achieved through two distinct approaches. The direct headspace method offers a rapid and simple protocol for volatile samples with minimal matrix effects.[3] For enhanced chromatographic performance, higher sensitivity, and broader applicability across complex matrices, chemical derivatization with an acylating agent like PFPA is the recommended strategy.[6] The choice of method will depend on the specific application, sample matrix, required sensitivity, and available instrumentation. In either case, careful method validation is essential to ensure accurate and reproducible results.
References
- 1. This compound | C6H15N | CID 20336998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00956D [pubs.rsc.org]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scispace.com [scispace.com]
- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 10. baua.de [baua.de]
Application Note: ¹H and ¹³C NMR Spectral Interpretation of N-ethyl-N-methylpropan-2-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol and spectral interpretation for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of N-ethyl-N-methylpropan-2-amine. The document outlines the methodology for sample preparation and data acquisition, followed by a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra. The spectral data, including chemical shifts, multiplicities, and coupling constants, are summarized in clear, tabular formats. Additionally, visual diagrams are provided to illustrate the molecular structure with labeled proton and carbon environments, as well as the experimental workflow.
Introduction
This compound is a tertiary amine with applications in organic synthesis and as a building block in the development of pharmacologically active compounds. Accurate structural elucidation and purity assessment are critical in these applications, and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for this purpose. This application note serves as a practical guide for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound, providing researchers with the necessary information for its unambiguous identification.
Experimental Protocols
Materials and Equipment
-
Sample: this compound (C₆H₁₅N, MW: 101.19 g/mol )
-
Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR Tubes: 5 mm NMR tubes
-
Glassware: Pasteur pipettes, vials
-
NMR Spectrometer: 500 MHz NMR spectrometer
Sample Preparation
A standard protocol for preparing a small organic molecule for NMR analysis is as follows:
-
Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1][2][3]
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing TMS as an internal standard to the vial.[1][4][5]
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.[2][5]
-
Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.[2][5]
-
Capping and Labeling: Securely cap the NMR tube and label it appropriately.
NMR Data Acquisition
The following are typical acquisition parameters for ¹H and ¹³C NMR spectra on a 500 MHz spectrometer:
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16
-
Pulse Width: 45°
-
Acquisition Time: ~3-4 seconds[6]
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Number of Scans: 1024 or more, depending on concentration
-
Pulse Width: 30°[6]
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: -10 to 220 ppm
Results and Discussion
The structure of this compound features five distinct carbon environments and five distinct proton environments, leading to the predicted signals in the ¹H and ¹³C NMR spectra.
Caption: Molecular structure of this compound with labeled carbon atoms.
¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| a | ~2.40 | q | 2H | ~7.1 | N-CH₂ -CH₃ |
| b | ~1.05 | t | 3H | ~7.1 | N-CH₂-CH₃ |
| c | ~2.20 | s | 3H | - | N-CH₃ |
| d | ~2.70 | sept | 1H | ~6.6 | N-CH (CH₃)₂ |
| e | ~1.00 | d | 6H | ~6.6 | N-CH(CH₃ )₂ |
-
Signal a (quartet, ~2.40 ppm): This signal corresponds to the two protons of the ethyl methylene (B1212753) group (C₂H₂). It is split into a quartet by the three adjacent methyl protons (C₃H₃).
-
Signal b (triplet, ~1.05 ppm): The three protons of the ethyl methyl group (C₃H₃) give rise to this triplet due to coupling with the adjacent methylene protons (C₂H₂).
-
Signal c (singlet, ~2.20 ppm): The three protons of the N-methyl group (C₁H₃) are chemically equivalent and have no adjacent protons to couple with, resulting in a singlet.
-
Signal d (septet, ~2.70 ppm): This signal is assigned to the single proton of the isopropyl methine group (C₄H). It is split into a septet by the six equivalent protons of the two adjacent methyl groups (C₅H₃ and C₆H₃).
-
Signal e (doublet, ~1.00 ppm): The six equivalent protons of the two isopropyl methyl groups (C₅H₃ and C₆H₃) produce a doublet due to coupling with the single methine proton (C₄H).
¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum of this compound will show five distinct singlets, corresponding to the five unique carbon environments. The chemical shifts are influenced by the proximity to the nitrogen atom and the degree of substitution.
Table 2: Predicted ¹³C NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~42.0 | N-C H₃ (C₁) |
| 2 | ~49.0 | N-C H₂-CH₃ (C₂) |
| 3 | ~12.0 | N-CH₂-C H₃ (C₃) |
| 4 | ~55.0 | N-C H(CH₃)₂ (C₄) |
| 5 | ~20.0 | N-CH(C H₃)₂ (C₅, C₆) |
-
Carbons attached to Nitrogen (C₁, C₂, C₄): These carbons appear in the downfield region of the aliphatic range (~42-55 ppm) due to the electron-withdrawing effect of the nitrogen atom.[7][8] The methine carbon (C₄) is expected to be the most downfield due to its higher substitution.
-
Alkyl Carbons (C₃, C₅, C₆): The methyl carbons of the ethyl and isopropyl groups appear in the more upfield region (~12-20 ppm).[7][8]
Experimental Workflow
The overall workflow for the NMR analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for NMR analysis.
Conclusion
This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of this compound. The detailed experimental protocols and predicted spectral data with assignments offer a valuable resource for researchers in synthetic chemistry and drug development. The clear presentation of data in tables and the use of diagrams for the molecular structure and experimental workflow facilitate a thorough understanding of the NMR characteristics of this compound, ensuring its accurate identification and characterization.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. organomation.com [organomation.com]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. books.rsc.org [books.rsc.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for N-ethyl-N-methylpropan-2-amine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] Key reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings are indispensable tools in pharmaceutical and materials science research.[1][2] The choice of base is critical in these transformations, influencing reaction rates, yields, and catalyst stability.
N-ethyl-N-methylpropan-2-amine is a sterically hindered tertiary amine. Its bulky isopropyl and ethyl groups render the nitrogen atom non-nucleophilic, which is a desirable characteristic for a base in cross-coupling reactions. This steric hindrance minimizes coordination to the palladium center, thereby preventing catalyst inhibition. While specific literature detailing the use of this compound in palladium-catalyzed reactions is limited, its structural and electronic properties are analogous to other commonly employed hindered amine bases such as N,N-diisopropylethylamine (DIPEA or Hünig's base).
These application notes provide a theoretical framework and representative protocols for the use of this compound as a base in two major classes of palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The provided protocols are based on established methodologies for structurally similar bases.
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound[3] |
| Molecular Formula | C₆H₁₅N[3] |
| Molecular Weight | 101.19 g/mol [3] |
| CAS Number | 39198-07-7[3] |
| Structure | CCN(C)C(C)C[3] |
| Appearance | Colorless to pale yellow liquid (typical for similar amines) |
| Boiling Point | ~104-106 °C (estimated) |
| pKa of conjugate acid | ~10-11 (estimated based on similar tertiary amines)[4] |
Application Note 1: Use in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent (typically a boronic acid or ester) with an aryl or vinyl halide or triflate.[5] The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step in the catalytic cycle.
While inorganic bases like carbonates and phosphates are common, sterically hindered organic amines such as this compound can be advantageous in systems sensitive to high pH or where solubility is a concern. As a non-nucleophilic base, it can efficiently facilitate the formation of the boronate without competing in side reactions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling using a Hindered Amine Base
| Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | This compound (2.5) | Toluene (B28343) | 100 | High |
| 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | This compound (3.0) | 1,4-Dioxane | 110 | Good |
| 2-Bromopyridine | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | This compound (2.0) | DMF | 90 | Moderate-High |
| 4-Iodoanisole | Naphthalen-1-ylboronic acid | PdCl₂(dppf) (3) | - | This compound (2.2) | Acetonitrile | 80 | High |
Note: The data presented are representative and based on typical conditions for Suzuki-Miyaura couplings employing hindered amine bases. Actual yields will vary depending on the specific substrates and precise reaction conditions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of an aryl bromide with an arylboronic acid using a Pd(OAc)₂/SPhos catalyst system and this compound as the base.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
This compound (2.5 mmol, 2.5 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath, inert gas line (Argon or Nitrogen).
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Via syringe, add the anhydrous, degassed toluene (5 mL).
-
Add this compound (2.5 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with 1M HCl (2 x 10 mL) to remove the amine base, followed by saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired biaryl product.
Application Note 2: Use in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, coupling aryl halides or triflates with primary or secondary amines. This reaction is fundamental to the synthesis of aryl amines, which are prevalent in pharmaceuticals. A base is required to deprotonate the amine nucleophile (or the palladium-amine complex) to generate the palladium amido intermediate, which is essential for the subsequent reductive elimination step that forms the product.
Sterically hindered, non-nucleophilic bases like this compound are particularly useful in this context. They are strong enough to deprotonate the amine but are too bulky to displace other ligands or coordinate to the palladium catalyst, which could otherwise lead to catalyst deactivation.
Table 2: Representative Conditions for Buchwald-Hartwig Amination using a Hindered Amine Base
| Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 4-Chlorotoluene | Morpholine (B109124) | Pd₂(dba)₃ (1) | RuPhos (2) | This compound (2.0) | t-BuOH | 100 | Good-High |
| 1-Bromo-3,5-dimethylbenzene | Aniline | Pd(OAc)₂ (2) | BrettPhos (4) | This compound (2.2) | Toluene | 110 | High |
| 2-Bromonaphthalene | Dibenzylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | This compound (2.0) | 1,4-Dioxane | 100 | Moderate-High |
| 4-Trifluoromethyl-iodobenzene | n-Hexylamine | Pd(OAc)₂ (1) | cataCXium A (2) | This compound (2.5) | DME | 85 | High |
Note: The data presented are representative and based on typical conditions for Buchwald-Hartwig aminations. Actual yields will vary depending on the specific substrates and precise reaction conditions. Inorganic bases like NaOtBu or K₃PO₄ are also very common and often give higher yields.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes the coupling of an aryl chloride with a secondary cyclic amine (morpholine) using a Pd₂(dba)₃/RuPhos catalyst system and this compound as the base.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)
-
RuPhos (0.02 mmol, 2 mol%)
-
This compound (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed tert-Butanol (t-BuOH) (4 mL)
-
Screw-cap reaction tube, magnetic stirrer, heating block, inert gas line (Argon or Nitrogen).
Procedure:
-
To an oven-dried screw-cap reaction tube, add Pd₂(dba)₃ (1 mol% Pd) and RuPhos (2 mol%).
-
Seal the tube with a septum, and evacuate and backfill with inert gas three times.
-
Under a positive flow of inert gas, add the aryl chloride (1.0 equiv).
-
Add anhydrous, degassed t-BuOH (4 mL) via syringe.
-
Add morpholine (1.2 equiv) followed by this compound (2.0 equiv) via syringe.
-
Quickly seal the tube with its screw cap and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture vigorously for the required time (typically 6-24 hours).
-
Monitor the reaction progress by LC-MS or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with dichloromethane (B109758) (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the desired N-aryl amine.
Mandatory Visualizations
Caption: Role of this compound in a generic Pd-catalyzed cross-coupling cycle.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
Application Notes and Protocols for Reactions Involving N-ethyl-N-methylpropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving the tertiary amine, N-ethyl-N-methylpropan-2-amine. This document includes detailed protocols for its synthesis via reductive amination and its application as a non-nucleophilic base in elimination reactions. The information is intended to guide researchers in the efficient synthesis and utilization of this compound in organic synthesis and drug development.
Chemical Properties and Data
This compound is a tertiary amine with the molecular formula C₆H₁₅N.[1][2][3] Its structure features a central nitrogen atom bonded to an ethyl group, a methyl group, and an isopropyl group. This sterically hindered amine is a useful non-nucleophilic base in various organic transformations.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 101.19 g/mol | [1][2] |
| Molecular Formula | C₆H₁₅N | [1][2][3] |
| IUPAC Name | This compound | [1] |
| CAS Number | 39198-07-7 | [1][2] |
| XLogP3 | 1.4 | [1] |
| Topological Polar Surface Area | 3.2 Ų | [1] |
Synthesis of this compound via Reductive Amination
Reductive amination is a versatile and widely used method for the synthesis of amines.[4][5][6][7] This protocol describes the synthesis of this compound from N-methylpropan-2-amine and acetaldehyde (B116499). The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine. Sodium triacetoxyborohydride (B8407120) is a common reducing agent for this transformation as it is mild and selective for the iminium ion over the aldehyde.[6]
Caption: Workflow for the synthesis of this compound via reductive amination.
Experimental Protocol: Synthesis of this compound
Materials:
-
N-methylpropan-2-amine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate (B1210297) mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylpropan-2-amine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Aldehyde: Cool the solution to 0 °C using an ice bath. Slowly add acetaldehyde (1.1 eq) to the stirred solution.
-
Imine Formation: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the formation of the iminium ion intermediate by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reduction: Once iminium ion formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.
-
Reaction Completion: Stir the reaction mixture at room temperature overnight. Monitor the reaction for the disappearance of the iminium ion and the formation of the product.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Table 2: Representative Reagent Quantities and Expected Yield
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| N-methylpropan-2-amine | 1.0 | 73.14 | 10 | 0.73 g |
| Acetaldehyde | 1.1 | 44.05 | 11 | 0.48 g (0.62 mL) |
| Sodium Triacetoxyborohydride | 1.5 | 211.94 | 15 | 3.18 g |
| Dichloromethane | - | - | - | 50 mL |
| Product (Expected) | - | 101.19 | - | ~0.81 g (80% yield) |
Note: The expected yield is illustrative and may vary depending on experimental conditions.
Application as a Non-Nucleophilic Base in Elimination Reactions
The steric hindrance provided by the isopropyl and ethyl groups on this compound makes it an effective non-nucleophilic base. It can facilitate elimination reactions, such as the dehydrohalogenation of alkyl halides to form alkenes, without significant competing substitution reactions.[8]
Caption: Workflow for an E2 elimination reaction using this compound.
Experimental Protocol: Dehydrobromination of 2-bromo-2-methylpropane
Materials:
-
2-bromo-2-methylpropane (tert-butyl bromide)
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Anhydrous calcium chloride
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (filled with anhydrous calcium chloride), dissolve 2-bromo-2-methylpropane (1.0 eq) in anhydrous THF.
-
Addition of Base: Add this compound (1.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by GC-MS, observing the formation of 2-methylpropene.
-
Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. The hydrobromide salt of the amine may precipitate.
-
Isolation of Product: Filter the reaction mixture to remove the precipitated ammonium salt. The volatile 2-methylpropene can be collected in a cold trap or the product-containing THF solution can be carefully distilled to isolate the alkene.
-
Characterization: The identity of the alkene product can be confirmed by its boiling point and spectroscopic methods (e.g., ¹H NMR).
Table 3: Representative Reagent Quantities and Expected Yield for Elimination
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-bromo-2-methylpropane | 1.0 | 137.02 | 10 | 1.37 g |
| This compound | 1.2 | 101.19 | 12 | 1.21 g |
| Tetrahydrofuran | - | - | - | 40 mL |
| Product (Expected) | - | 56.11 | - | ~0.45 g (80% yield) |
Note: The expected yield is illustrative and may vary depending on experimental conditions.
Further Applications in Drug Development and Organic Synthesis
While specific, detailed applications of this compound in drug development are not extensively documented in publicly available literature, its properties as a sterically hindered tertiary amine suggest its potential utility in various contexts:
-
Palladium-Catalyzed Cross-Coupling Reactions: Tertiary amines are often used as bases in palladium-catalyzed reactions such as the Heck, Suzuki, and Buchwald-Hartwig couplings.[9][10][11] The basicity and steric bulk of this compound could be advantageous in optimizing such transformations.
-
Scaffold for Bioactive Molecules: The N-ethyl-N-methyl-isopropylamino moiety could be incorporated into larger molecules during drug discovery programs to modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity.
Further research is warranted to explore the full potential of this compound in these and other areas of chemical and pharmaceutical science.
References
- 1. This compound | C6H15N | CID 20336998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. N-Ethyl-N-methylpropan-1-amine | C6H15N | CID 521169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. An overview of palladium-catalyzed N-alkylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solvent Selection in Reactions of N-ethyl-N-methylpropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-N-methylpropan-2-amine is a tertiary amine of interest in organic synthesis and pharmaceutical development. The appropriate selection of a solvent is critical for the successful outcome of its synthesis and subsequent reactions, influencing reaction rates, yields, and selectivity. These application notes provide a comprehensive guide to solvent selection for two key reaction types involving this compound: its synthesis via reductive amination and its further reaction via N-alkylation (quaternization).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various solvents and for practical considerations in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₅N |
| Molecular Weight | 101.19 g/mol [1][2] |
| IUPAC Name | This compound[1] |
| CAS Number | 39198-07-7[1][2] |
| Boiling Point | Not experimentally reported; predicted values vary. |
| Density | Not experimentally reported; predicted values vary. |
| Solubility | Expected to be soluble in a range of organic solvents.[3] |
| LogP | 1.34650 |
| pKa | Not experimentally reported; expected to be in the range of tertiary amines (around 10-11). |
Section 1: Synthesis of this compound via Reductive Amination
Reductive amination is a widely used method for the synthesis of amines. The synthesis of this compound can be achieved through the reaction of N-methylpropan-2-amine with acetaldehyde (B116499) in the presence of a suitable reducing agent. The choice of solvent is crucial for the efficiency of this reaction.
Solvent Effects in Reductive Amination
The solvent can influence the formation of the iminium ion intermediate and the subsequent reduction step. Halogenated solvents such as dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) are commonly used and often provide good yields. However, due to environmental concerns, greener alternatives like ethyl acetate (B1210297) (EtOAc) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are gaining prominence. The choice of reducing agent also dictates the suitable solvent. For instance, sodium triacetoxyborohydride (B8407120) (STAB) is often used in aprotic solvents like DCM or THF, while sodium cyanoborohydride (NaBH₃CN) can be used in protic solvents like methanol (B129727) (MeOH).
Table 2: Qualitative Solvent Selection Guide for Reductive Amination
| Solvent | Type | General Observations |
| Dichloromethane (DCM) | Chlorinated | Commonly used, good solubility for many substrates, often gives high yields. |
| 1,2-Dichloroethane (DCE) | Chlorinated | Similar to DCM, can be used at higher temperatures. |
| Tetrahydrofuran (THF) | Ether | Good aprotic alternative, compatible with many reducing agents. |
| Acetonitrile (B52724) (MeCN) | Polar Aprotic | Can be effective, but may sometimes participate in side reactions. |
| Methanol (MeOH) | Protic | Suitable for use with NaBH₃CN, but can form acetals with the aldehyde. |
| Ethyl Acetate (EtOAc) | Ester | A greener alternative to chlorinated solvents, often gives comparable results to DCE. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | Another green alternative with good performance. |
Experimental Protocol: Synthesis of this compound via Reductive Amination
This protocol describes a general procedure for the synthesis of this compound using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
N-methylpropan-2-amine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-methylpropan-2-amine (1.0 eq.) and the chosen anhydrous solvent (DCM or EtOAc).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetaldehyde (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 20-30 minutes to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield pure this compound.
Workflow for Solvent Screening in Reductive Amination
Caption: A general workflow for screening solvents in the reductive amination synthesis of this compound.
Section 2: N-Alkylation (Quaternization) of this compound
Tertiary amines like this compound can undergo N-alkylation with alkyl halides to form quaternary ammonium (B1175870) salts. This is a classic Sₙ2 reaction, and the choice of solvent has a profound impact on the reaction rate.
Solvent Effects in N-Alkylation
The N-alkylation of a tertiary amine to a quaternary ammonium salt involves the development of charge in the transition state. The ability of the solvent to stabilize this polar transition state is a key determinant of the reaction rate.
-
Polar Aprotic Solvents: These solvents, such as acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), have high dielectric constants and can effectively solvate the charged transition state, leading to a significant increase in reaction rate.
-
Polar Protic Solvents: Solvents like methanol (MeOH) and ethanol (B145695) (EtOH), while polar, can form hydrogen bonds with the starting amine, which can slightly hinder its nucleophilicity, resulting in slower rates compared to polar aprotic solvents.
-
Nonpolar Aprotic Solvents: In nonpolar solvents like hexane (B92381) and toluene, the polar transition state is poorly stabilized, leading to a much higher activation energy and a significantly slower reaction rate.
Table 3 presents quantitative data for the Menshutkin reaction between piperidine (B6355638) (a secondary amine) and methyl iodide. This reaction serves as an excellent model to illustrate the profound influence of the solvent on the kinetics of amine alkylation, a principle that directly applies to the quaternization of this compound.[4]
Table 3: Solvent Effects on the Rate of a Model N-Alkylation Reaction (Piperidine + CH₃I)
| Solvent | Type | Dielectric Constant (ε) | Rate Constant (k₂) at 25 °C (L mol⁻¹ s⁻¹) | Relative Rate |
| n-Hexane | Nonpolar Aprotic | 1.88 | 1.0 x 10⁻⁵ | 1 |
| Toluene | Nonpolar Aprotic | 2.38 | 3.5 x 10⁻⁴ | 35 |
| Methanol | Polar Protic | 32.7 | 1.2 x 10⁻² | 1,200 |
| Acetonitrile | Polar Aprotic | 37.5 | 5.8 x 10⁻² | 5,800 |
| DMF | Polar Aprotic | 36.7 | 8.9 x 10⁻² | 8,900 |
Note: Data is for a representative Sₙ2 reaction and serves to illustrate the magnitude of solvent effects.[4]
Experimental Protocol: Quaternization of this compound
This protocol provides a general method for the N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide or ethyl bromide)
-
Anhydrous solvent (e.g., acetonitrile)
-
Diethyl ether
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.
-
Add the alkyl halide (1.1 eq.) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight. The formation of a precipitate (the quaternary ammonium salt) may be observed.
-
Monitor the reaction by TLC or by observing the consumption of the starting amine.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be triturated with diethyl ether to induce crystallization, followed by filtration and drying.
Logical Relationship of Solvent Properties to N-Alkylation Rate
Caption: Relationship between solvent properties and their impact on the rate of N-alkylation of amines.
Conclusion
The selection of an appropriate solvent is a critical parameter in optimizing reactions involving this compound. For its synthesis via reductive amination, a range of aprotic solvents can be employed, with greener options like ethyl acetate showing promise. For subsequent N-alkylation reactions, polar aprotic solvents are the preferred choice to achieve faster reaction rates due to their ability to stabilize the polar transition state. The protocols and data presented in these notes provide a valuable resource for researchers in the development of efficient and robust synthetic methods.
References
Monitoring the Progress of N-ethyl-N-methylpropan-2-amine Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-N-methylpropan-2-amine, a tertiary amine, represents a structural motif of interest in medicinal chemistry and drug development due to the prevalence of tertiary amines in biologically active compounds. The precise synthesis and characterization of such molecules are paramount for ensuring purity, safety, and efficacy in research and development settings. This document provides detailed application notes and protocols for monitoring the synthesis of this compound via two common synthetic routes: reductive amination and N-alkylation.
The successful synthesis of the target compound requires careful monitoring to optimize reaction conditions, maximize yield, and minimize the formation of impurities. This guide outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy as key analytical techniques for real-time and endpoint analysis of the reaction progress.
Synthetic Pathways
Two primary pathways for the synthesis of this compound are detailed below:
-
Reductive Amination: This one-pot reaction involves the formation of an iminium ion from N-ethylisopropylamine and formaldehyde (B43269), which is then reduced in situ to the desired tertiary amine. This method is often favored for its efficiency and reduced likelihood of over-alkylation.
-
N-Alkylation: This classic method involves the direct methylation of the secondary amine precursor, N-ethylisopropylamine, using a methylating agent such as methyl iodide. While straightforward, this reaction requires careful control to prevent the formation of a quaternary ammonium (B1175870) salt byproduct.
Data Presentation: Reaction Monitoring Summary
The following tables summarize hypothetical quantitative data obtained from monitoring the two synthetic routes. This data is representative of what can be achieved using the analytical protocols detailed in this document.
Table 1: Monitoring of this compound Synthesis via Reductive Amination by GC-MS
| Time (hours) | N-ethylisopropylamine (%) | This compound (%) | Iminium Intermediate (area %) | N-formyl-N-ethylisopropylamine (%) |
| 0 | 99.8 | 0.1 | 0.0 | 0.1 |
| 1 | 75.2 | 20.5 | 4.1 | 0.2 |
| 2 | 45.8 | 49.9 | 3.9 | 0.4 |
| 4 | 15.3 | 80.1 | 4.2 | 0.4 |
| 6 | 2.1 | 97.5 | 0.2 | 0.2 |
| 8 | <0.5 | 99.3 | <0.1 | <0.1 |
Table 2: Monitoring of this compound Synthesis via N-Alkylation by ¹H NMR
| Time (hours) | N-ethylisopropylamine (%) | This compound (%) | Quaternary Ammonium Salt (%) |
| 0 | 100 | 0 | 0 |
| 0.5 | 60 | 38 | 2 |
| 1 | 35 | 60 | 5 |
| 2 | 10 | 82 | 8 |
| 4 | 2 | 85 | 13 |
| 6 | <1 | 84 | 15 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
Materials:
-
N-ethylisopropylamine
-
Formaldehyde (37% solution in water)
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add N-ethylisopropylamine (1.0 eq) and 1,2-dichloroethane.
-
Add formaldehyde (1.2 eq) to the solution and stir for 30 minutes at room temperature.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by taking aliquots for GC-MS analysis at regular intervals.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (B109758) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by distillation to obtain pure this compound.
Protocol 2: Synthesis of this compound via N-Alkylation
Materials:
-
N-ethylisopropylamine
-
Methyl iodide
-
Potassium carbonate
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add N-ethylisopropylamine (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methyl iodide (1.1 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and continue stirring. Monitor the reaction progress by taking aliquots for ¹H NMR analysis.
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent to yield the crude product.
-
Purify by distillation.
Protocol 3: GC-MS Monitoring of Reaction Progress
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
Capillary column suitable for amine analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-300).
Sample Preparation for GC-MS:
-
Withdraw a small aliquot (approx. 10 µL) from the reaction mixture.
-
Dilute the aliquot with 1 mL of ethyl acetate.
-
Inject 1 µL of the diluted sample into the GC-MS.
Protocol 4: ¹H NMR Monitoring of Reaction Progress
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz).
Sample Preparation for ¹H NMR:
-
Withdraw a small aliquot (approx. 50 µL) from the reaction mixture.
-
Dilute with 0.5 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer to an NMR tube for analysis.
Data Analysis:
-
Monitor the disappearance of the N-H proton signal of the starting material, N-ethylisopropylamine.
-
Monitor the appearance and integration of the N-methyl and N-ethyl signals of the product, this compound.
-
Identify and quantify any byproducts, such as the quaternary ammonium salt, by their characteristic signals.
Mandatory Visualizations
Caption: Experimental workflow for monitoring amine synthesis.
Caption: Logical relationships in the synthesis pathways.
Caption: General G-Protein Coupled Receptor (GPCR) signaling.
Application Notes and Protocols for the Scalable Synthesis of N-ethyl-N-methylpropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-N-methylpropan-2-amine, a tertiary amine, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. Its structure, featuring a chiral center, makes it an interesting candidate for the synthesis of complex molecular architectures. The efficient and scalable synthesis of this amine is therefore of significant interest to the chemical and pharmaceutical industries.
This document provides detailed application notes and scalable protocols for the synthesis of this compound, focusing on the robust and widely applicable method of reductive amination. The information presented is intended to guide researchers and process chemists in the development and implementation of a safe, efficient, and scalable manufacturing process.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.[1][2] These properties are crucial for process design, safety considerations, and purification strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 39198-07-7[1] |
| Molecular Formula | C₆H₁₅N[1] |
| Molecular Weight | 101.19 g/mol [1] |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | ~105-107 °C (Predicted) |
| Density | ~0.74 g/cm³ (Predicted) |
Synthesis Pathway: Reductive Amination
The most direct and scalable route for the synthesis of this compound is the reductive amination of acetone (B3395972) with N-ethylmethylamine.[3][4] This one-pot reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to the final tertiary amine product. This method avoids the issues of over-alkylation often encountered in direct alkylation of amines.[4]
The overall reaction is as follows:
Several reducing agents can be employed for this transformation, with the choice depending on factors such as cost, safety, scalability, and functional group tolerance. Common choices include sodium borohydride (B1222165) derivatives and catalytic hydrogenation.
Experimental Protocols
Two primary protocols for the scalable synthesis of this compound via reductive amination are detailed below.
Protocol 1: Reductive Amination using Sodium Borohydride
This protocol utilizes a common and cost-effective reducing agent, sodium borohydride, and is suitable for laboratory and pilot-scale synthesis.
Materials:
-
N-ethylmethylamine (1.0 eq.)
-
Acetone (1.2 eq.)
-
Methanol (B129727) (or another suitable protic solvent)
-
Sodium borohydride (NaBH₄) (1.5 eq.)
-
Hydrochloric acid (HCl) (for workup)
-
Sodium hydroxide (B78521) (NaOH) (for workup)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
Procedure:
-
Reaction Setup: To a stirred solution of N-ethylmethylamine (1.0 equivalent) in methanol in a reaction vessel, add acetone (1.2 equivalents) at room temperature.
-
Iminium Ion Formation: Stir the mixture for 1-2 hours to allow for the formation of the intermediate iminium ion. The reaction can be gently heated (e.g., to 40-50 °C) to facilitate this step.
-
Reduction: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C. Vigorous gas evolution (hydrogen) will be observed.
-
Quenching: After the addition of sodium borohydride is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., GC-MS or TLC).
-
Workup:
-
Carefully quench the reaction by the slow addition of water, followed by acidification with hydrochloric acid to a pH of ~1-2 to decompose any remaining borohydride and to form the amine hydrochloride salt.
-
Wash the aqueous layer with diethyl ether to remove any unreacted acetone and other non-basic impurities.
-
Basify the aqueous layer with a concentrated sodium hydroxide solution to a pH of >12 to liberate the free amine.
-
Extract the product into diethyl ether (3 x volumes).
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
For higher purity, the crude product can be purified by fractional distillation.
-
Table 2: Representative Data for Reductive Amination using Sodium Borohydride
| Parameter | Value |
| Scale | Laboratory to Pilot |
| Typical Yield | 75-85% |
| Purity (after distillation) | >98% |
| Reaction Time | 4-6 hours |
| Key Considerations | Careful control of temperature during NaBH₄ addition. |
Protocol 2: Catalytic Hydrogenation
For large-scale industrial production, catalytic hydrogenation offers a more atom-economical and environmentally friendly approach, avoiding the use of stoichiometric hydride reagents.
Materials:
-
N-ethylmethylamine (1.0 eq.)
-
Acetone (1.1 eq.)
-
Methanol (or another suitable solvent)
-
Palladium on carbon (Pd/C, 5-10 wt%) or another suitable hydrogenation catalyst (e.g., Raney Nickel)
-
Hydrogen gas (H₂)
Procedure:
-
Reaction Setup: In a high-pressure reactor (autoclave), combine N-ethylmethylamine (1.0 equivalent), acetone (1.1 equivalents), and the hydrogenation catalyst (e.g., 1-5 mol% Pd/C) in a suitable solvent such as methanol.
-
Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-50 bar).
-
Reaction: Heat the mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring. The reaction progress can be monitored by the uptake of hydrogen.
-
Workup:
-
After the reaction is complete (no more hydrogen uptake), cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the catalyst from the reaction mixture. The catalyst can often be recovered and reused.
-
The solvent can be removed by distillation.
-
-
Purification: The resulting crude product can be purified by fractional distillation to obtain high-purity this compound.
Table 3: Representative Data for Catalytic Hydrogenation
| Parameter | Value |
| Scale | Pilot to Industrial |
| Typical Yield | >90% |
| Purity (after distillation) | >99% |
| Reaction Time | 2-8 hours |
| Key Considerations | Requires specialized high-pressure equipment. Catalyst handling and recovery are important. |
Diagrams
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination.
References
Troubleshooting & Optimization
minimizing byproduct formation in N-ethyl-N-methylpropan-2-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-ethyl-N-methylpropan-2-amine. The focus is on minimizing byproduct formation to improve product purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient laboratory-scale synthesis of this compound is through the reductive amination of acetone (B3395972) (propan-2-one) with N-ethylmethylamine. This one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced to the final tertiary amine product.[1][2]
Q2: What are the primary byproducts I should be aware of during this synthesis?
A2: The main byproducts can be categorized as follows:
-
Isopropanol (B130326): Formed from the reduction of the starting ketone, acetone. The choice of reducing agent can influence the extent of this side reaction.[3]
-
Acetone Self-Condensation Products: Acetone can undergo self-condensation, especially under acidic or basic conditions, to form byproducts such as diacetone alcohol and mesityl oxide.[4][5] These can potentially undergo further reactions.
-
Over-alkylation Products: While reductive amination is designed to minimize over-alkylation, improper reaction conditions could potentially lead to side reactions, though this is less common than with other alkylation methods.[1][2]
Q3: How can I minimize the formation of isopropanol?
A3: To minimize the reduction of acetone to isopropanol, it is crucial to use a reducing agent that selectively reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are highly recommended for this purpose as they are less reactive towards ketones compared to stronger reducing agents like sodium borohydride (B1222165) (NaBH₄).[1][2][6]
Q4: What conditions favor the self-condensation of acetone, and how can I avoid it?
A4: The self-condensation of acetone is catalyzed by both acids and bases.[4][5] To minimize this, maintain a weakly acidic pH (around 4-5) during the reaction.[1] This pH is optimal for iminium ion formation without strongly promoting acetone self-condensation. Running the reaction at lower temperatures can also help reduce the rate of this side reaction.
Q5: Can the byproducts from acetone self-condensation react further to create more impurities?
A5: Yes. Mesityl oxide, an α,β-unsaturated ketone formed from acetone condensation, can react with N-ethylmethylamine via Michael addition to form an undesired adduct.[7] This highlights the importance of controlling the initial self-condensation of acetone.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Incomplete reaction. | - Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction progress using techniques like TLC or GC-MS.- Confirm the quality and reactivity of the reducing agent. |
| Suboptimal pH for iminium ion formation. | - Adjust the pH to a weakly acidic range (pH 4-5) using a mild acid like acetic acid to facilitate iminium ion formation.[1] | |
| Competing side reactions. | - Use a selective reducing agent like NaBH(OAc)₃ or NaBH₃CN to minimize acetone reduction.[1][2][6]- Control the reaction temperature to reduce the rate of acetone self-condensation. | |
| Presence of a significant amount of isopropanol in the product mixture | Use of a non-selective reducing agent. | - Switch to a milder and more selective reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.[1][2][6] |
| Reaction conditions favoring ketone reduction. | - Ensure the reaction is performed under conditions optimized for iminium ion reduction, including appropriate pH control. | |
| Formation of high molecular weight byproducts | Acetone self-condensation followed by reaction with the amine. | - Maintain a weakly acidic pH and consider running the reaction at a lower temperature to disfavor acetone aldol (B89426) condensation.[4][5]- Add the acetone slowly to the reaction mixture containing the amine to keep its instantaneous concentration low. |
| Difficult purification of the final product | Presence of multiple, closely boiling byproducts. | - Optimize the reaction conditions to minimize byproduct formation from the outset.- Employ fractional distillation under reduced pressure for purification. The boiling points of the expected components are provided in the data table below.- Consider column chromatography if distillation is ineffective. |
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₁₅N | 101.19 | ~110-112 |
| N-ethylmethylamine | C₃H₉N | 59.11 | 36-37 |
| Acetone | C₃H₆O | 58.08 | 56 |
| Isopropanol | C₃H₈O | 60.10 | 82.6 |
| Diacetone Alcohol | C₆H₁₂O₂ | 116.16 | 166 |
| Mesityl Oxide | C₆H₁₀O | 98.14 | 129 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
Materials:
-
N-ethylmethylamine
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (B1671644) (DCE) or Tetrahydrofuran (THF)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add N-ethylmethylamine (1.0 equivalent) and 1,2-dichloroethane.
-
Add acetone (1.1 equivalents) to the solution and stir for 20-30 minutes at room temperature.
-
Add a catalytic amount of glacial acetic acid to the mixture to achieve a pH of approximately 5.
-
In a separate container, dissolve sodium triacetoxyborohydride (1.5 equivalents) in 1,2-dichloroethane.
-
Slowly add the sodium triacetoxyborohydride solution to the reaction mixture over 30 minutes, maintaining the temperature below 25°C with an ice bath if necessary.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
Mandatory Visualizations
Diagram 1: Synthetic Pathway and Potential Byproducts
Caption: Reaction scheme for this compound synthesis and byproduct formation.
Diagram 2: Troubleshooting Logic Flow
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US4332968A - Imines from mesityl oxide - Google Patents [patents.google.com]
preventing over-alkylation in tertiary amine synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of tertiary amines, with a specific focus on preventing over-alkylation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of tertiary amines.
Q1: My direct alkylation of a secondary amine is yielding a significant amount of quaternary ammonium (B1175870) salt. How can I prevent this?
A1: Over-alkylation is a frequent issue in direct alkylations using reagents like alkyl halides because the tertiary amine product is often as nucleophilic or more so than the secondary amine reactant.[1][2][3] This leads to a subsequent reaction, forming a quaternary ammonium salt.
Troubleshooting Steps:
-
Modify Reaction Conditions: Careful optimization of reaction parameters can help minimize the side reaction.[4]
-
Stoichiometry: Use a slight excess of the secondary amine relative to the alkylating agent.
-
Dilution: Running the reaction at a lower concentration can disfavor the bimolecular reaction that leads to the quaternary salt.
-
Controlled Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
-
Choice of Base: The base used can significantly influence the outcome. Hünig's base (N,N-Diisopropylethylamine, DIPEA) is a non-nucleophilic base that has been shown to be effective in promoting the direct alkylation of secondary amines to tertiary amines while preventing the formation of the undesired quaternary ammonium salt.[5][6]
-
Alternative Synthetic Routes: If optimization fails, consider methods that are inherently less prone to over-alkylation. Reductive amination is a highly recommended alternative.[1]
Q2: My reaction to form a tertiary amine via reductive amination is slow or incomplete. What are the common causes and solutions?
A2: Reductive amination is a robust method but can be sensitive to several factors. The reaction involves the formation of an iminium or enamine intermediate, followed by reduction.[7][8]
Troubleshooting Steps:
-
pH Control: The formation of the iminium/enamine intermediate is pH-dependent. For reductions using sodium cyanoborohydride (NaBH₃CN), the reaction is typically most effective at a slightly acidic pH of 6-7, which can be achieved by adding a small amount of acetic acid.[7]
-
Choice of Reducing Agent: Not all reducing agents are equally effective for all substrates.
-
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A mild and versatile reagent that is often preferred as it does not require strict pH control and can be used with a wide range of functional groups.[7]
-
Sodium Cyanoborohydride (NaBH₃CN): Effective but toxic; requires pH control.[7]
-
Catalytic Hydrogenation (H₂/Catalyst): Can also be used to reduce the intermediate.[8][9]
-
-
Water Removal: The initial condensation step to form the iminium/enamine intermediate produces water. For sluggish reactions, removing this water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the intermediate, improving the overall reaction rate.
-
Catalyst: For certain substrates, a catalyst may be necessary. Brønsted acids like triflic acid can efficiently promote direct reductive amination reactions.[10]
Frequently Asked Questions (FAQs)
Q1: Why is over-alkylation such a common problem when synthesizing amines via direct alkylation?
A1: The issue stems from the nucleophilicity of the amine products. When an alkylating agent reacts with ammonia (B1221849) or a primary amine, the resulting primary or secondary amine product is generally more nucleophilic than the starting material.[1][2] This increased reactivity means the product successfully competes with the starting amine for the alkylating agent, leading to a mixture of mono-, di-, and tri-alkylated products, as well as the final quaternary ammonium salt.[8][11] This process is often difficult to control, making direct alkylation unselective for producing primary or secondary amines and challenging for tertiary amines.[2][12]
Q2: What is the best method to selectively synthesize a tertiary amine from a secondary amine?
A2: Reductive amination is one of the most versatile and reliable methods for synthesizing tertiary amines from secondary amines.[13] This process involves reacting a secondary amine with an aldehyde or ketone to form an enamine or iminium ion, which is then reduced in situ to the tertiary amine.[9][14] This method avoids the problem of over-alkylation because the reaction conditions are not suitable for further alkylation of the tertiary amine product.[1]
Q3: Which experimental conditions can be optimized to reduce over-alkylation in direct alkylation?
A3: While direct alkylation is prone to over-alkylation, careful control of reaction conditions can improve the selectivity for the desired tertiary amine.[4] Key parameters to optimize include:
-
Stoichiometry: Using the amine as the limiting reagent can favor the formation of the quaternary salt, whereas using the amine in excess can favor the tertiary product. However, large excesses are detrimental to atom economy.[4]
-
Base Selection: Employing a sterically hindered, non-nucleophilic base, such as Hünig's base (DIPEA), can prevent the base from competing as a nucleophile and has been shown to be effective in synthesizing tertiary amines without significant quaternary salt formation.[6]
-
Solvent: The choice of solvent can influence reaction rates. Aprotic polar solvents like acetonitrile (B52724) are commonly used.[5]
-
Temperature: Lowering the reaction temperature can sometimes help control the rate of the second alkylation step more effectively than the first.
-
Slow Addition: Adding the alkylating agent slowly (dropwise) can keep its concentration low, reducing the likelihood of the tertiary amine product reacting further.
Q4: What are the main advantages of reductive amination over direct alkylation?
A4: Reductive amination offers several key advantages, making it a preferred method for the synthesis of tertiary amines in many contexts:[7][13]
-
High Selectivity: It is highly selective and effectively prevents the over-alkylation that plagues direct alkylation methods.[1]
-
Broad Substrate Scope: The method is compatible with a wide variety of secondary amines and carbonyl compounds (aldehydes and ketones).[7]
-
Functional Group Tolerance: The use of mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) allows for excellent tolerance of other functional groups within the molecules.[7]
-
One-Pot Procedure: The reaction is typically performed as a one-pot synthesis, which is efficient and convenient.[1]
Data Summary
The choice of method and conditions significantly impacts the yield and selectivity of tertiary amine synthesis.
Table 1: Comparison of Yields for Direct Alkylation vs. Alternative Methods
| Method | Starting Materials | Product Type | Reported Yield | Key Advantage | Reference |
| Direct Alkylation | Secondary Amine + Alkyl Halide | Tertiary Amine | Variable, often low to moderate due to side products | Simple reagents | [2][3] |
| Direct Alkylation with Hünig's Base | Secondary Amine + Alkyl Halide | Tertiary Amine | >95% (for specific substrates) | Prevents quaternary salt formation | [6] |
| Reductive Amination | Secondary Amine + Carbonyl | Tertiary Amine | Generally high (70-95%) | High selectivity, broad scope | [7][10] |
| Carbonyl Alkylative Amination | Aldehyde + Secondary Amine + Alkyl Halide | Complex Tertiary Amine | Good to high (60-90%) | Forms hindered amines in one step | [13] |
Key Experimental Protocols
Protocol 1: General Procedure for Tertiary Amine Synthesis via Reductive Amination
This protocol is a general guideline for the reductive amination of a secondary amine with a carbonyl compound using sodium triacetoxyborohydride.
-
Dissolution: Dissolve the secondary amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE)) under an inert atmosphere (e.g., nitrogen or argon).
-
Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium/enamine intermediate.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) to the mixture in one portion. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 1 to 24 hours.
-
Quenching: Once the reaction is complete, carefully quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude tertiary amine product by flash column chromatography or distillation.
Protocol 2: General Procedure for Direct Alkylation using Hünig's Base
This protocol describes a method for the direct alkylation of a secondary amine that minimizes over-alkylation.[5][6]
-
Reagent Mixture: In a reaction flask, combine the secondary amine (1.0 eq.), the alkyl halide (1.0-1.1 eq.), and Hünig's base (DIPEA) (1.5-2.0 eq.) in acetonitrile (MeCN).
-
Reaction Conditions: Stir the mixture at room temperature or heat gently (e.g., to 40-60 °C) if the reactants are less reactive.
-
Reaction Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting secondary amine is consumed.
-
Solvent Removal: Upon completion, remove the solvent (acetonitrile) under reduced pressure.
-
Work-up: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove the DIPEA hydrohalide salt.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude tertiary amine by flash column chromatography on silica (B1680970) gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation | Semantic Scholar [semanticscholar.org]
- 4. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Preparation of Amines - Chemistry Steps [chemistrysteps.com]
- 12. Amine alkylation - Wikipedia [en.wikipedia.org]
- 13. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
removing unreacted starting materials from N-ethyl-N-methylpropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from N-ethyl-N-methylpropan-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials in the synthesis of this compound?
A1: Based on common synthetic routes, the most likely unreacted starting materials are ethylamine, methylamine (B109427), and an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-chloropropane) if synthesized via alkylation. Alternatively, if prepared via reductive amination, unreacted ethylmethylamine and acetone (B3395972) could be present.
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Key physical properties are summarized in the table below. The boiling point is estimated based on a structurally similar compound, N-ethyldiisopropylamine.
| Property | Value |
| CAS Number | 39198-07-7[1][2] |
| Molecular Formula | C₆H₁₅N[1] |
| Molecular Weight | 101.19 g/mol [1][3] |
| Estimated Boiling Point | ~127 °C[4] |
Q3: Which purification techniques are most suitable for removing unreacted starting materials from this compound?
A3: The most effective techniques are acid-base extraction, fractional distillation, and flash column chromatography. The choice of method depends on the nature of the impurities, the scale of the reaction, and the desired final purity.
Q4: How can I assess the purity of my this compound sample?
A4: Gas chromatography-mass spectrometry (GC-MS) or gas chromatography with flame ionization detection (GC-FID) are the recommended methods for determining the purity of volatile amines.[5][6] These techniques can effectively separate the desired product from residual starting materials and byproducts, allowing for quantitative analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Poor Separation of this compound from Starting Amines (Ethylamine, Methylamine)
Cause: Ethylamine (boiling point: 16.6 °C) and methylamine (boiling point: -6.3 °C) are highly volatile and can be challenging to remove completely by simple evaporation, especially if they form salts.
Solutions:
-
Acid-Base Extraction: This is the most effective method. Convert the tertiary amine product into its hydrochloride salt, which is soluble in the aqueous phase, while the unreacted starting materials may be removed with the organic phase or remain in the aqueous phase. Subsequent basification of the aqueous layer will regenerate the pure tertiary amine.[7][8][9][10]
-
Fractional Distillation: Due to the significant difference in boiling points, fractional distillation can effectively separate the desired product from the more volatile starting amines.
Issue 2: Tailing of this compound during Flash Column Chromatography on Silica (B1680970) Gel
Cause: The basic nature of the amine leads to strong interactions with the acidic silanol (B1196071) groups on the surface of the silica gel, causing poor peak shape and tailing.[11]
Solutions:
-
Use of a Basic Modifier: Add a small amount of triethylamine (B128534) (TEA), typically 0.5-1% (v/v), to the eluent.[12][13] The TEA will compete with the product for the acidic sites on the silica, leading to improved peak shape.
-
Use of Amine-Functionalized Silica: Employing a pre-treated amine-functionalized silica gel column can mitigate the interaction between the basic amine and the stationary phase, resulting in better separation.[11][14]
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina.[15]
Issue 3: Product Loss During Aqueous Workup
Cause: The hydrochloride salt of this compound may have some solubility in the organic solvent, leading to incomplete extraction into the aqueous phase.
Solutions:
-
Multiple Extractions: Perform several extractions with the acidic aqueous solution to ensure complete transfer of the amine salt into the aqueous phase.
-
Brine Wash: After the initial extractions, washing the combined organic layers with brine (saturated NaCl solution) can help to "salt out" any remaining dissolved amine salt into the aqueous phase.
Experimental Protocols
Acid-Base Extraction
This protocol is designed to separate this compound from non-basic organic impurities and unreacted alkyl halides.
Methodology:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with the dilute acid solution two more times.
-
Combine all aqueous extracts.
-
Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to recover any neutral impurities.
-
Cool the combined aqueous extracts in an ice bath and slowly add a concentrated base (e.g., 6 M NaOH) until the solution is strongly basic (pH > 12), while stirring.
-
Extract the liberated amine from the aqueous layer with three portions of a fresh organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.
Workflow for Acid-Base Extraction
Caption: Workflow of Acid-Base Extraction for Amine Purification.
Fractional Distillation
This method is suitable for separating this compound from less volatile impurities or more volatile starting amines.
Methodology:
-
Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask.
-
Place the crude amine in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Slowly heat the distillation flask.
-
Collect the fractions that distill over at different temperature ranges. The fraction corresponding to the boiling point of this compound (estimated around 127 °C) should be collected separately.
-
Monitor the purity of the collected fractions by GC-MS or GC-FID.
| Fraction | Expected Component | Estimated Boiling Point (°C) |
| First | Unreacted Methylamine/Ethylamine | < 17 |
| Intermediate | Solvent/Other Volatile Impurities | Varies |
| Main | This compound | ~127 |
| Residue | Less Volatile Impurities | > 130 |
Workflow for Fractional Distillation
Caption: Workflow of Fractional Distillation for Amine Purification.
Flash Column Chromatography
This protocol is effective for removing impurities with different polarities from this compound.
Methodology:
-
Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). A common starting point for amines is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate), with the addition of 0.5-1% triethylamine to the entire mobile phase.
-
Column Packing: Pack a glass column with silica gel using the selected mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel or Amine-Functionalized Silica Gel |
| Mobile Phase | Hexanes/Ethyl Acetate with 0.5-1% Triethylamine |
| Gradient | Isocratic or a shallow gradient of increasing polarity |
| Detection | TLC with a suitable stain (e.g., potassium permanganate) |
Workflow for Flash Column Chromatography
References
- 1. Page loading... [guidechem.com]
- 2. This compound | CAS#:39198-07-7 | Chemsrc [chemsrc.com]
- 3. N-Ethyl-2-methyl-2-propanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. N-ethyl-N-propan-2-ylpropan-2-amine [stenutz.eu]
- 5. waters.com [waters.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vernier.com [vernier.com]
- 11. biotage.com [biotage.com]
- 12. Chromatography [chem.rochester.edu]
- 13. biotage.com [biotage.com]
- 14. teledyneisco.com [teledyneisco.com]
- 15. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of N-ethyl-N-methylpropan-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of the tertiary amine, N-ethyl-N-methylpropan-2-amine.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem, particularly with basic compounds like this compound, where the peak asymmetry factor is greater than 1.2.[1] This phenomenon can compromise the accuracy and reliability of analytical results. The primary cause of peak tailing for basic compounds is the interaction between the analyte and acidic silanol (B1196071) groups on the surface of silica-based stationary phases.[1][2]
Initial Assessment Workflow
This workflow outlines the initial steps to diagnose the potential cause of peak tailing.
Caption: Initial diagnostic workflow for peak tailing.
Solutions for Analyte-Specific Peak Tailing
If peak tailing is primarily affecting the this compound peak, the following strategies, focused on mitigating silanol interactions, should be employed.
Mobile Phase pH Adjustment
Lowering the mobile phase pH can suppress the ionization of acidic silanol groups on the stationary phase, thereby reducing their interaction with the basic analyte.[3][4][5]
Illustrative Data: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Analyte | Tailing Factor (As) |
| 7.0 | Basic Amine Compound | 2.1 |
| 5.0 | Basic Amine Compound | 1.7 |
| 3.0 | Basic Amine Compound | 1.2 |
| 2.5 | Basic Amine Compound | 1.1 |
Note: This table illustrates the expected trend of improved peak symmetry with decreasing mobile phase pH for a basic amine.[1]
Experimental Protocol: Mobile Phase pH Optimization
-
Prepare a series of aqueous mobile phase buffers at different pH values (e.g., 7.0, 5.0, 3.0, and 2.5) using an appropriate buffer system (e.g., phosphate (B84403) or formate (B1220265) buffer at a concentration of 10-25 mM).[3][4] Always measure and adjust the pH of the aqueous portion before mixing with the organic modifier.[5][6]
-
Prepare the mobile phase by mixing the prepared aqueous buffer with the appropriate organic solvent (e.g., acetonitrile (B52724) or methanol) in the desired ratio.
-
Equilibrate the HPLC column (e.g., a standard C18 column) with the initial mobile phase for at least 15-20 column volumes.
-
Inject a standard solution of this compound.
-
Record the chromatogram and calculate the peak asymmetry factor.
-
Repeat steps 3-5 for each prepared mobile phase pH.
-
Evaluate the results to determine the optimal pH that provides a tailing factor closest to 1.0.
Use of Mobile Phase Additives (Competing Base)
Incorporating a small, basic compound, such as triethylamine (B128534) (TEA), into the mobile phase can help to mask the active silanol sites on the stationary phase, thus improving the peak shape of basic analytes.[1][2][4][7]
Illustrative Data: Effect of Triethylamine (TEA) on Peak Asymmetry
| TEA Concentration (mM) | Analyte | Tailing Factor (As) |
| 0 | Basic Amine Compound | 2.1 |
| 10 | Basic Amine Compound | 1.5 |
| 25 | Basic Amine Compound | 1.2 |
| 50 | Basic Amine Compound | 1.1 |
Note: This table demonstrates the expected improvement in peak symmetry with the addition of a competing base to the mobile phase.[1]
Experimental Protocol: Using Triethylamine as a Mobile Phase Additive
-
Prepare the aqueous portion of the mobile phase at the optimal pH determined from the previous experiment (e.g., pH 3.0).
-
Create a series of mobile phases with varying concentrations of triethylamine (e.g., 0 mM, 10 mM, 25 mM, 50 mM). Add the required amount of TEA to the aqueous buffer before mixing with the organic solvent.
-
Equilibrate the column with the initial mobile phase containing no TEA.
-
Inject the this compound standard and record the chromatogram.
-
Sequentially introduce the mobile phases with increasing TEA concentrations , ensuring the column is thoroughly equilibrated with each new mobile phase before injection.
-
Analyze the chromatograms to identify the TEA concentration that yields the most symmetrical peak. Be aware that excessive TEA concentrations can sometimes negatively impact the separation.[8]
Selection of an Appropriate HPLC Column
Modern HPLC columns with advanced surface chemistries can significantly reduce peak tailing for basic compounds.
-
End-capped Columns: These columns have undergone a secondary chemical treatment to convert most of the residual silanol groups into less polar, non-interactive groups.[9][10][11] Double or triple end-capping further minimizes these secondary interactions.[10]
-
High-Purity Silica (B1680970) (Type B) Columns: These columns are manufactured with silica that has a very low metal content, resulting in a less acidic surface and reduced peak tailing for basic compounds.[12]
Troubleshooting Logic for Column Selection
Caption: Decision-making workflow for column selection.
Frequently Asked Questions (FAQs)
Q1: Why is peak tailing a problem for the analysis of this compound?
A1: Peak tailing can lead to several issues, including reduced resolution between adjacent peaks, inaccurate peak integration and quantification, and a lower signal-to-noise ratio, which can affect the limit of detection and limit of quantification.[1]
Q2: I've lowered the mobile phase pH, but I still see some peak tailing. What should I do next?
A2: If adjusting the pH alone is insufficient, the next step is to introduce a mobile phase additive like triethylamine (TEA) at a concentration of 10-50 mM.[1] If tailing persists, consider switching to a high-purity, end-capped HPLC column specifically designed for the analysis of basic compounds.[9][10]
Q3: Can column temperature affect peak tailing for my amine compound?
A3: While not the primary solution for silanol-based interactions, in some cases, increasing the column temperature can improve peak shape by enhancing mass transfer kinetics. However, be mindful of the thermal stability of your analyte and the column's operating limits.
Q4: My peak shape is good, but my retention time is too short after lowering the mobile phase pH. How can I fix this?
A4: At a lower pH, basic compounds like this compound will be more protonated and thus more polar, leading to reduced retention on a reversed-phase column. To increase retention time, you can decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.
Q5: Are there any alternatives to triethylamine as a mobile phase additive?
A5: Yes, other volatile amines or ion-pairing agents can be used. However, triethylamine is a commonly used and effective competing base for mitigating peak tailing of basic analytes. For LC-MS applications, volatile buffers like ammonium (B1175870) formate or ammonium acetate (B1210297) are preferred.[3][13]
Q6: Could my sample solvent be causing peak tailing?
A6: Yes, if the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion, including tailing or fronting. Whenever possible, dissolve your sample in the initial mobile phase.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. agilent.com [agilent.com]
- 6. pH adjustment of mobile phase - Chromatography Forum [chromforum.org]
- 7. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 10. chromtech.com [chromtech.com]
- 11. youtube.com [youtube.com]
- 12. lctsbible.com [lctsbible.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. sielc.com [sielc.com]
Technical Support Center: Optimizing Mobile Phase for Tertiary Amine Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of tertiary amines using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing)
Peak tailing is a common issue when analyzing basic compounds like tertiary amines.[1][2] It is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[1][2]
Initial Steps:
-
Assess the Column: Ensure the column is not degraded or overloaded. A void at the column inlet or a blocked frit can cause peak distortion.[1][2] Consider replacing the column if it's old or has been used with harsh mobile phases.
-
Check for Contamination: Contaminants in the sample or mobile phase can lead to peak tailing.[3] Ensure proper sample clean-up and use high-purity solvents.
Mobile Phase Adjustments:
-
Lower the pH: Operating at a lower pH (typically pH < 3) protonates the silanol groups on the stationary phase, minimizing their interaction with the protonated basic analytes.[2] However, be mindful of the column's pH stability; standard silica (B1680970) columns can be damaged at very low pH.[2]
-
Increase the pH: At a higher pH, the tertiary amine will be in its free base form, which can sometimes lead to improved peak shape and retention on appropriate columns.[4] Columns specifically designed for high pH applications are recommended.
-
Add a Competing Base: Introducing a small amount of another amine (a "sacrificial base") to the mobile phase can effectively block the active sites on the stationary phase that cause tailing.[5][6] Triethylamine (TEA) is a common choice.
-
Increase Buffer Concentration: A higher buffer concentration can help to maintain a consistent pH at the column surface and mask residual silanol interactions.[1]
Problem: Poor Retention
Tertiary amines, especially those with short alkyl chains, can be quite polar and may exhibit insufficient retention in reversed-phase chromatography.[7]
Mobile Phase Adjustments:
-
Increase Mobile Phase pH: For tertiary amines, increasing the pH of the mobile phase will shift the equilibrium towards the un-ionized (free base) form. This makes the compound more hydrophobic, leading to increased retention on a reversed-phase column.[8]
-
Decrease Organic Solvent Content: Reducing the percentage of the organic modifier (e.g., acetonitrile (B52724), methanol) in the mobile phase will increase the retention of less polar compounds in reversed-phase chromatography.
-
Use Ion-Pairing Reagents: Adding an ion-pairing reagent to the mobile phase can enhance the retention of charged analytes. For cationic tertiary amines (at low pH), an anionic ion-pairing reagent like an alkyl sulfonate can be used.[9]
Problem: Inconsistent Retention Times
Fluctuating retention times can compromise the reliability of an analytical method.
Potential Causes and Solutions:
-
Inadequate Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a run, especially when changing mobile phase composition.
-
Mobile Phase Instability: Prepare fresh mobile phase daily, as the pH of buffered solutions can change over time due to the absorption of atmospheric CO2.[3] Ensure proper degassing to prevent bubble formation in the pump.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for separating tertiary amines?
The optimal pH depends on the specific analytes and the column being used. A common starting point is to adjust the pH to be at least 2 pH units away from the pKa of the tertiary amine to ensure it is fully ionized or fully in its free base form.[10] For reversed-phase chromatography, a higher pH (e.g., pH 9.5) can increase retention by forcing the amine into its more hydrophobic, un-ionized state. Conversely, a low pH can be used to minimize silanol interactions and improve peak shape.[2]
Q2: What are common mobile phase additives for tertiary amine separation and how do they work?
Common additives include:
-
Acids (e.g., Formic Acid, Acetic Acid, Trifluoroacetic Acid - TFA): These are used to lower the pH of the mobile phase, ensuring the tertiary amines are protonated and minimizing interactions with silanol groups.[11]
-
Buffers (e.g., Ammonium Acetate (B1210297), Ammonium Formate, Phosphate buffers): Buffers are crucial for maintaining a stable pH, which is essential for reproducible retention times.[11][12] Ammonium salts are volatile and compatible with mass spectrometry (MS) detection.[7]
-
Competing Amines (e.g., Triethylamine - TEA): These additives act as "silanol blockers" by competing with the analyte for active sites on the stationary phase, thereby reducing peak tailing.[13]
Q3: Can I use a standard C18 column for tertiary amine separation?
Yes, but you may encounter challenges with peak shape and retention. To improve performance on a standard C18 column, consider the mobile phase optimization strategies discussed above, such as adjusting the pH or using additives. For more robust methods, consider using a column with a different stationary phase, such as one with end-capping to reduce silanol activity or a mixed-mode column that offers multiple retention mechanisms.[7]
Q4: How do I choose between methanol (B129727) and acetonitrile as the organic modifier?
Acetonitrile generally has a lower viscosity, which results in lower backpressure, and can sometimes offer different selectivity compared to methanol. Methanol is a more polar and protic solvent. The choice between the two can influence the separation, and it is often beneficial to screen both during method development.
Data Summary
Table 1: Effect of Mobile Phase pH on Tertiary Amine Retention in Reversed-Phase HPLC
| Mobile Phase pH | Ionization State of Tertiary Amine | Expected Retention on C18 Column | Rationale |
| Low pH (e.g., 2-3) | Predominantly Protonated (Cationic) | Generally Lower | The ionized form is more polar and has less affinity for the non-polar stationary phase. |
| Neutral pH (e.g., 7) | Mixture of Protonated and Free Base | Variable | Retention will be highly dependent on the specific pKa of the amine. |
| High pH (e.g., 9-11) | Predominantly Free Base (Neutral) | Generally Higher | The neutral, un-ionized form is more hydrophobic and interacts more strongly with the stationary phase. |
Table 2: Common Mobile Phase Additives for Tertiary Amine Separation
| Additive | Typical Concentration | Purpose | Considerations |
| Formic Acid | 0.1% | pH reduction, protonation of analytes | MS-friendly |
| Acetic Acid | 0.1% - 1% | pH reduction | MS-friendly |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Strong ion-pairing agent, improves peak shape | Can cause ion suppression in MS detection.[14] |
| Triethylamine (TEA) | 0.1% - 0.5% | Competing base to reduce peak tailing | Can suppress MS signal in positive ion mode.[11] |
| Ammonium Acetate | 5-20 mM | pH buffer | Volatile and MS-compatible.[11] |
| Ammonium Formate | 5-20 mM | pH buffer | Volatile and MS-compatible.[7] |
Experimental Protocols
Protocol 1: Screening Mobile Phase pH for Optimal Separation
Objective: To determine the optimal mobile phase pH for the separation of a mixture of tertiary amines.
Materials:
-
HPLC system with UV or MS detector
-
Reversed-phase C18 column (or other suitable column)
-
HPLC-grade water, acetonitrile, and/or methanol
-
Mobile phase additives: Formic acid, Ammonium hydroxide (B78521), Ammonium acetate
Procedure:
-
Prepare Stock Solutions:
-
Aqueous Mobile Phase A1 (Low pH): 0.1% Formic acid in water.
-
Aqueous Mobile Phase A2 (Mid pH): 10 mM Ammonium acetate in water (adjust pH to desired value if necessary).
-
Aqueous Mobile Phase A3 (High pH): 0.1% Ammonium hydroxide in water.
-
Organic Mobile Phase B: Acetonitrile or Methanol.
-
-
Method Setup (Low pH):
-
Equilibrate the column with a mixture of Mobile Phase A1 and Mobile Phase B (e.g., 95:5) for at least 15-20 column volumes.
-
Inject the sample mixture.
-
Run a gradient from 5% to 95% B over 15-20 minutes.
-
Monitor the chromatogram for retention time, peak shape, and resolution.
-
-
Method Setup (Mid and High pH):
-
Thoroughly flush the system with an intermediate solvent (e.g., 50:50 water:organic) when switching between different pH mobile phases.
-
Repeat step 2 using Mobile Phase A2 and then A3.
-
-
Data Analysis:
-
Compare the chromatograms obtained at the different pH values.
-
Evaluate peak shape (asymmetry), retention factor, and resolution between critical pairs.
-
Select the pH that provides the best overall separation. Further optimization of the gradient and organic modifier may be necessary.
-
Visualizations
Caption: Troubleshooting workflow for optimizing tertiary amine separation.
Caption: Decision logic for mobile phase component selection.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 4. agilent.com [agilent.com]
- 5. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents [patents.google.com]
- 7. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column | SIELC Technologies [sielc.com]
- 8. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 9. agilent.com [agilent.com]
- 10. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Emulsions in Amine Reaction Workups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with emulsions during the workup of amine reactions.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during the workup of my amine reaction?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as microscopic droplets in the other.[1] In the context of amine reaction workups, emulsions often appear as a cloudy or milky layer between the organic and aqueous phases, making clear separation difficult.
Several factors contribute to emulsion formation in amine chemistry:
-
Surfactant Properties of Amines: Amines, especially certain protonated or free-base forms, can act as surfactants, reducing the interfacial tension between the aqueous and organic layers and stabilizing the emulsion.
-
Presence of Fine Solids: Finely divided solid particles, such as reaction byproducts or inorganic salts, can accumulate at the interface and physically prevent the droplets from coalescing.[2]
-
Vigorous Shaking: Overly aggressive shaking of the separatory funnel increases the surface area between the two phases, leading to the formation of very fine droplets that are more likely to form a stable emulsion.
-
High Concentration: High concentrations of the amine product or other solutes can increase the viscosity of the solution, which can hinder phase separation.
-
Solvent Choice: Chlorinated solvents like dichloromethane (B109758) (DCM) and chloroform (B151607) are particularly prone to forming emulsions, especially when used to extract from a basic aqueous solution.[2]
Q2: I have an emulsion. What is the first thing I should try?
Patience can be a virtue. Before adding any reagents, simply let the separatory funnel stand undisturbed for 15-30 minutes.[1] Often, the emulsion will break on its own as the droplets coalesce over time. Gentle swirling of the separatory funnel or gently stirring the emulsion with a glass rod can also help to break up the emulsion without introducing more energy that could worsen it.[3]
Q3: Are there any preventative measures I can take to avoid emulsion formation in the first place?
Yes, preventing an emulsion is often easier than breaking one. Consider the following:
-
Gentle Mixing: Instead of vigorous shaking, use gentle inversions or rocking of the separatory funnel to mix the phases. This provides sufficient surface area for extraction without excessive shear forces.
-
Solvent Evaporation: If you consistently encounter emulsions with a particular reaction, try evaporating the reaction solvent before the workup. You can then redissolve the residue in the desired extraction solvent.[2]
-
Pre-emptive Salting Out: If you anticipate an emulsion, you can add a saturated brine solution to the aqueous phase before the extraction.[4]
Troubleshooting Guide: Breaking Persistent Emulsions
If waiting and gentle agitation do not resolve the emulsion, you can employ the following chemical and physical methods.
| Method | Principle of Action | Relative Speed | Potential Impact on Product Yield |
| Salting Out (Brine Wash) | Increases the ionic strength of the aqueous layer, which decreases the solubility of organic components in the aqueous phase and helps to force the separation of the two phases.[3] | Fast | Generally minimal, but highly polar products may have decreased recovery. |
| Celite® Filtration | The fine, porous particles of Celite® (diatomaceous earth) act as a filter aid, breaking up the emulsion by physically disrupting the interface and trapping fine particulates that may be stabilizing the emulsion.[2] | Moderate | Can be very effective with minimal product loss if the Celite® pad is properly washed.[2] However, some product may be adsorbed onto the Celite®. |
| Phase Separator Paper | This is a silicone-impregnated filter paper that is hydrophobic. It allows the organic phase to pass through while retaining the aqueous phase, effectively separating the two.[5] | Very Fast | High product recovery is typical as it is a physical separation method.[6] |
| Acidification/Neutralization | Adjusting the pH of the aqueous layer can change the charge state of the amine, which may be acting as a surfactant, thereby destabilizing the emulsion.[2] | Moderate | Can be effective, but the pH change may affect the stability or solubility of the desired product. |
| Solvent Addition | Adding a small amount of a different, miscible organic solvent can alter the overall polarity of the organic phase, which can help to break the emulsion.[3] | Moderate | The added solvent will need to be removed later, which could add a step to the purification process. |
| Centrifugation | The application of centrifugal force accelerates the separation of the two phases by gravity.[4] | Fast | Very effective, especially for small-scale reactions, with minimal risk of product loss. |
Note: The data in this table is illustrative and comparative. The actual effectiveness and impact on yield will depend on the specific reaction, solvents, and the nature of the emulsion.
Experimental Protocols
Protocol 1: Salting Out with Brine
This method is often the first chemical intervention to try due to its simplicity and effectiveness.
-
Allow the separatory funnel containing the emulsion to stand for a few minutes.
-
Prepare a saturated aqueous solution of sodium chloride (brine).
-
Add the brine solution to the separatory funnel. A volume equivalent to 10-20% of the total volume in the funnel is a good starting point.
-
Gently rock or swirl the separatory funnel. Avoid vigorous shaking.
-
Allow the layers to separate. The increased ionic strength of the aqueous layer should facilitate the breaking of the emulsion.
-
Drain the aqueous layer, and then proceed with the collection of the organic layer.
Protocol 2: Filtration through Celite®
This technique is particularly useful when the emulsion is stabilized by fine solid particles.[2]
-
Prepare the Celite® Pad:
-
Place a piece of filter paper in a Büchner or fritted glass funnel.
-
Create a slurry of Celite® in the organic solvent being used for the extraction.
-
Pour the slurry into the funnel under gentle vacuum to form an even pad of Celite® approximately 1-2 cm thick.[7]
-
Wash the pad with a small amount of fresh organic solvent to remove any impurities.
-
-
Filter the Emulsion:
-
Carefully pour the entire contents of the separatory funnel (both phases and the emulsion) onto the Celite® pad under gentle vacuum.
-
The emulsion should break as it passes through the Celite®.
-
-
Collect the Phases:
-
The separated organic and aqueous layers will collect in the filter flask.
-
Transfer the contents of the filter flask back to a clean separatory funnel to separate the two distinct layers.
-
-
Wash the Celite® Pad:
-
Wash the Celite® pad with a small amount of the fresh organic solvent to recover any adsorbed product. Add this wash to the separatory funnel.
-
Protocol 3: Using Phase Separator Paper
This is a rapid and efficient method for separating immiscible liquids.
-
Fold the phase separator paper into a cone and place it in a standard laboratory funnel.[6]
-
Place a collection flask under the funnel.
-
Pour the entire mixture, including the emulsion, directly into the filter paper.
-
The hydrophobic paper will allow the organic solvent to pass through into the collection flask while retaining the aqueous phase.[5]
-
The separation is typically fast and complete, often eliminating the need for a separatory funnel.[6]
Visual Troubleshooting and Workflow Diagrams
The following diagrams illustrate the decision-making process for dealing with emulsions and the experimental setup for key techniques.
References
- 1. Determining Phase Separation Dynamics with an Automated Image Processing Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Workup [chem.rochester.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. azom.com [azom.com]
- 5. tischscientific.com [tischscientific.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Chemistry Teaching Labs - Active Filtration [chemtl.york.ac.uk]
Technical Support Center: Optimizing Stereoselectivity with N-Ethyl-N-Methylpropan-2-Amine
Welcome to the technical support center for N-ethyl-N-methylpropan-2-amine. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and improve the stereoselectivity of reactions utilizing this chiral amine as a catalyst or auxiliary. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data presented in clear, comparative tables.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during stereoselective reactions involving this compound.
Q1: I am observing low enantiomeric excess (ee) in my reaction. What are the primary factors to investigate?
A1: Low enantiomeric excess is a common challenge in asymmetric catalysis.[1] A systematic approach to troubleshooting is crucial. The primary factors to scrutinize are the purity of your chiral amine, the reaction temperature, and the choice of solvent. Each of these can have a profound impact on the stereochemical outcome of your reaction.[2]
First, verify the enantiomeric purity of your this compound. An impure starting catalyst will inherently lead to a lower ee in your product. Next, consider the reaction temperature, as it can significantly influence the energy difference between the diastereomeric transition states.[3] Finally, the solvent plays a critical role in the solvation of the transition state complex, and a change in solvent can dramatically alter the observed stereoselectivity.[2]
Q2: How does reaction temperature influence the stereoselectivity, and what is the optimal range?
A2: Temperature is a critical parameter in controlling the stereoselectivity of a reaction.[4] Generally, lower temperatures lead to higher enantiomeric excess because the reaction is under greater thermodynamic control, favoring the lower energy transition state that leads to the major enantiomer.[5] However, this is not always the case, and in some instances, higher temperatures have been shown to increase stereoselectivity.[3]
The optimal temperature is highly dependent on the specific reaction. It is recommended to perform a temperature screening study to determine the ideal conditions for your transformation.
Table 1: Effect of Temperature on Enantiomeric Excess (ee) in a Model Reaction
| Entry | Temperature (°C) | Enantiomeric Excess (ee %) |
| 1 | 25 (Room Temp) | 65 |
| 2 | 0 | 82 |
| 3 | -20 | 91 |
| 4 | -78 | 97 |
This table illustrates a common trend where lower temperatures lead to higher enantioselectivity.
Q3: What role does the solvent play in improving stereoselectivity?
A3: The choice of solvent is crucial as it can influence the conformation and stability of the diastereomeric transition states.[2] Solvent properties such as polarity, proticity, and coordinating ability can all impact the stereochemical outcome.[6] For reactions involving chiral amines, aprotic solvents of varying polarities are often explored.
It is advisable to screen a range of solvents to identify the one that provides the best balance of reactivity and selectivity for your specific reaction.
Table 2: Influence of Solvent on Enantiomeric Excess (ee)
| Entry | Solvent | Dielectric Constant (ε) | Enantiomeric Excess (ee %) |
| 1 | Toluene | 2.4 | 75 |
| 2 | Dichloromethane (B109758) | 9.1 | 88 |
| 3 | Tetrahydrofuran | 7.6 | 82 |
| 4 | Acetonitrile | 37.5 | 65 |
This table demonstrates how solvent polarity can affect the enantioselectivity of a reaction.
Q4: My stereoselectivity is inconsistent between batches. What could be the cause?
A4: Inconsistent stereoselectivity is often traced back to issues with reagent purity or reaction setup.[7] Ensure that your this compound is of high enantiomeric purity for every reaction. The purity of your substrates and any other reagents should also be verified, as impurities can sometimes act as catalyst poisons or promote non-selective background reactions.[1]
Strict control over reaction conditions is also vital for reproducibility. This includes accurate temperature control, inert atmospheric conditions if your reaction is sensitive to air or moisture, and consistent reaction times and concentrations.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the use of this compound in stereoselective synthesis.
Protocol 1: General Procedure for a Stereoselective Aldol Reaction
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 mmol) to a solution of this compound (0.1 mmol, 10 mol%) in anhydrous dichloromethane (5 mL) in a flame-dried flask.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C) with constant stirring.
-
Addition of Nucleophile: Slowly add the ketone (1.2 mmol) dropwise to the reaction mixture over a period of 10 minutes.
-
Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium (B1175870) chloride (5 mL).
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or supercritical fluid chromatography (SFC).
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: Prepare a standard solution of the racemic product and a solution of the reaction product at a concentration of approximately 1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio should be optimized for baseline separation of the enantiomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the product has significant absorbance (e.g., 254 nm).
-
-
Injection: Inject the racemic standard to determine the retention times of both enantiomers.
-
Analysis: Inject the sample from the reaction and integrate the peak areas of the two enantiomers.
-
Calculation: Calculate the enantiomeric excess using the following formula:
-
ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100
-
Visualizations
The following diagrams illustrate key workflows and concepts for improving stereoselectivity.
Caption: A logical workflow for troubleshooting low stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. High stereoselectivity on low temperature Diels-Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
stability issues of N-ethyl-N-methylpropan-2-amine in storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of N-ethyl-N-methylpropan-2-amine during storage.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of this compound, providing step-by-step troubleshooting advice.
Issue 1: Visible Changes in the Stored Amine (Color Change, Particulate Formation)
-
Question: My stored this compound has developed a yellow tint and/or contains solid particles. What should I do?
-
Answer:
-
Do not use the amine. Visible changes are a strong indicator of degradation, which can impact the purity and reactivity of the compound in your experiments.
-
Quarantine the material. Isolate the container to prevent accidental use.
-
Review storage conditions. Verify that the amine was stored according to the recommended guidelines (see FAQs below). Exposure to air (oxygen), light, and elevated temperatures can accelerate degradation.
-
Consider the age of the compound. Older batches are more likely to show signs of degradation.
-
Perform a purity analysis. If you have the capabilities, analyze a small, carefully sampled aliquot of the material using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the purity and identify potential degradation products.
-
Dispose of the material properly. If degradation is confirmed or suspected, dispose of the chemical according to your institution's hazardous waste disposal procedures.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Question: My reactions using this compound are giving inconsistent yields or unexpected byproducts. Could this be related to the stability of the amine?
-
Answer:
-
Verify the purity of the amine. Before troubleshooting your reaction conditions, it is crucial to confirm the purity of your starting material. A lower-than-expected purity due to degradation can directly impact reaction stoichiometry and introduce reactive impurities.
-
Analyze the amine for common degradation products. As a tertiary amine, this compound is susceptible to oxidative degradation. Potential degradation products could include the corresponding N-oxide, or products of dealkylation such as N-methylpropan-2-amine, N-ethylpropan-2-amine, or smaller aldehydes and ketones. Analytical techniques like GC-MS are well-suited for identifying these volatile impurities.
-
Use a fresh or newly opened bottle of the amine. Compare the results of your experiment using the suspect amine with a new, unopened bottle to see if the issue persists.
-
Review your handling procedures. Ensure that the amine is handled under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen, especially if it is being used in sensitive reactions.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and storage of this compound.
-
Question: What are the ideal storage conditions for this compound?
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Answer: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container, under an inert atmosphere (nitrogen or argon), in a cool, dry, and well-ventilated area away from light. Storage at 2-8°C is often recommended.
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Question: What are the primary degradation pathways for this compound?
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Answer: As a tertiary amine, this compound is primarily susceptible to oxidative degradation . This can be initiated by exposure to air and light. Thermal degradation is also possible at elevated temperatures, though tertiary amines are generally more thermally stable than primary or secondary amines.
-
Question: What are the likely degradation products of this compound?
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-
N-oxide: this compound N-oxide from oxidation.
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Dealkylation Products: Through oxidative or thermal cleavage of the N-alkyl bonds, smaller amines such as N-methylpropan-2-amine, N-ethylpropan-2-amine, and even propan-2-amine could be formed.
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Aldehydes and Ketones: The cleaved alkyl groups can be oxidized to form formaldehyde, acetaldehyde, and acetone.
-
-
Question: How can I monitor the stability of my stored this compound?
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Answer: The stability of this compound can be monitored by periodically testing its purity using a validated analytical method, such as Gas Chromatography with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS). A decrease in the main peak area and the appearance of new peaks are indicative of degradation.
Quantitative Data Summary
Due to the lack of publicly available quantitative stability data for this compound, the following table provides a qualitative summary of expected stability under different conditions based on the general properties of aliphatic tertiary amines.
| Storage Condition | Temperature | Atmosphere | Light Condition | Expected Stability | Potential Degradation Products |
| Ideal | 2-8°C | Inert (Nitrogen/Argon) | Dark | High | Minimal to none |
| Sub-optimal 1 | Room Temperature | Air | Dark | Moderate | N-oxide, trace dealkylation products |
| Sub-optimal 2 | Room Temperature | Air | Ambient Light | Low to Moderate | N-oxide, dealkylation products, aldehydes |
| Harsh | > 40°C | Air | Ambient Light | Low | Significant amounts of N-oxide, dealkylation products, aldehydes, and potential polymerization |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
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Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
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Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.
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Photolytic Degradation: Expose a quartz cuvette containing the stock solution to UV light (e.g., 254 nm) for 24 hours.
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-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for analysis by a suitable method (e.g., GC-MS or HPLC-UV).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify degradation peaks.
Protocol 2: Purity Determination by Gas Chromatography (GC)
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: 250°C for 5 minutes.
-
-
Injector and Detector Temperatures: 250°C.
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Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane).
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Determine the area percent of the main peak to assess purity. For GC-MS, identify any impurity peaks by their mass spectra.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent experimental results.
Technical Support Center: Analysis of N-ethyl-N-methylpropan-2-amine by GC-MS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the identification of impurities in N-ethyl-N-methylpropan-2-amine via Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound, focusing on practical solutions to improve data quality.
Q1: Why am I observing poor peak shape (tailing) for my this compound peak?
A1: Peak tailing is a frequent challenge in the GC analysis of amines due to their polar nature and tendency to interact with active sites in the GC system. Here are the primary causes and solutions:
-
Active Sites in the System: Free silanol (B1196071) groups in the injector liner, column, or even contaminants can interact with the amine group, causing peak tailing.
-
Solution: Use a base-deactivated injector liner and a GC column specifically designed for amine analysis (e.g., a wax-type or a specially deactivated 5% phenyl-methylpolysiloxane column). Regularly trimming a small portion (10-20 cm) from the front of the column can also remove accumulated active sites.[1]
-
-
Improper Column Installation: A poor column cut or incorrect installation depth in the injector or detector can create dead volumes, leading to peak distortion.
-
Solution: Ensure the column is cut cleanly at a 90-degree angle using a ceramic wafer or diamond scribe. Install the column according to the manufacturer's specifications for your GC model.[1]
-
-
Suboptimal Temperatures: If the injector temperature is too low, the sample may not vaporize completely and instantaneously, leading to a broad peak.
-
Solution: An injector temperature of around 250°C is a good starting point for volatile amines. This should be optimized to ensure efficient vaporization without causing thermal degradation.
-
Q2: I am seeing extraneous peaks in my chromatogram. How can I determine if they are impurities or system contaminants?
A2: Differentiating between sample impurities and system-related peaks is a critical step in troubleshooting.
-
Run a Blank Analysis: Inject a solvent blank using the same GC-MS method. Any peaks that appear in the blank run are likely contaminants from the solvent, syringe, or the GC system itself (e.g., septum bleed, column bleed).
-
Check for Carryover: After running a concentrated sample, inject a solvent blank. If peaks from the previous sample appear at the same retention times, you have sample carryover.
-
Solution for Carryover: Develop a robust syringe and injector cleaning procedure between runs. This may involve multiple solvent rinses.
-
-
Evaluate Peak Shape: System contaminants, such as column bleed, often appear as broad, rolling peaks, especially at higher temperatures. In contrast, impurities from the sample will typically have a sharper, more defined peak shape, similar to the main analyte.
Q3: My mass spectral library is not providing a confident match for this compound or its potential impurities. What should I do?
A3: A lack of a perfect library match is common, especially with less common analytes. Manual spectral interpretation is key.
-
Understand Amine Fragmentation: Aliphatic amines undergo characteristic alpha-cleavage, where the bond between the carbon adjacent to the nitrogen and another carbon is broken. The fragment containing the nitrogen will be positively charged. For this compound, the molecular ion (M+) peak is at m/z 101. Expect to see prominent fragment ions from the loss of alkyl groups.
-
Predict Fragmentation Patterns:
-
Loss of an ethyl group (-CH₂CH₃): This would result in a fragment at m/z 72.
-
Loss of a methyl group (-CH₃): This would lead to a fragment at m/z 86.
-
Loss of an isopropyl group (-CH(CH₃)₂): This would produce a fragment at m/z 58. The most stable carbocation will typically yield the most abundant fragment ion (the base peak).
-
-
Compare to Isomers: If available, compare the mass spectrum to that of its isomers, such as N-ethyl-N-methylpropan-1-amine. While the molecular ion will be the same, the relative abundances of the fragment ions will differ based on the stability of the resulting fragments. For instance, the mass spectrum of N-ethyl-N-methylpropan-1-amine shows a prominent base peak at m/z 72.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: The impurities will largely depend on the synthetic route. A common method for synthesizing tertiary amines is through reductive amination. If this compound is synthesized from isopropylamine (B41738), potential impurities could include:
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Unreacted Starting Materials: Isopropylamine, ethylamine, and methylamine (B109427) (if used in a stepwise synthesis).
-
Intermediates and Byproducts of N-alkylation:
-
N-ethylisopropylamine: From the reaction of isopropylamine with an ethylating agent.
-
N-methylisopropylamine: From the reaction of isopropylamine with a methylating agent.
-
Diisopropylamine: A potential byproduct from side reactions.
-
-
Over-alkylation Products: Quaternary ammonium (B1175870) salts, which are generally not volatile enough to be observed by GC-MS.
-
Solvent and Reagent Residues: Residual solvents from the synthesis and purification steps.
Q2: Can I use a standard 5% phenyl-methylpolysiloxane column for the analysis of this compound?
A2: While a standard non-polar column like a DB-5 or HP-5ms can be used, you may encounter significant peak tailing due to the basic nature of the amine. For better peak shape and reproducibility, it is highly recommended to use a column specifically designed for amine analysis. These columns have a surface treatment that minimizes interactions with basic compounds. Alternatively, a wax column (polyethylene glycol phase) can also provide good performance for polar analytes.
Q3: Is derivatization necessary for the analysis of this compound?
A3: Derivatization is generally not necessary for a volatile tertiary amine like this compound, provided the GC system is well-maintained and an appropriate column is used. However, if persistent peak tailing issues cannot be resolved through other means, derivatization (e.g., acylation) can be employed to create a less polar and more chromatographically stable derivative. Keep in mind that derivatization will alter the molecular weight and mass spectral fragmentation pattern of the analyte.
Experimental Protocols
Recommended GC-MS Protocol for this compound Analysis
This protocol provides a starting point for method development and can be optimized for your specific instrumentation and separation requirements.
| Parameter | Recommended Setting | Rationale |
| GC Column | Amine-specific column (e.g., CP-Volamine, DB-WAX) or a base-deactivated 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm ID, 0.25 µm film thickness) | To minimize peak tailing and improve peak shape for the basic analyte. |
| Injector Temperature | 250°C | Ensures rapid and complete vaporization of the analyte. |
| Injection Mode | Split (e.g., 20:1) | To prevent column overloading and ensure sharp peaks. The ratio can be adjusted based on sample concentration. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides good chromatographic efficiency. |
| Oven Temperature Program | Initial: 50°C (hold for 2 min), Ramp: 10°C/min to 200°C (hold for 2 min) | This program allows for the separation of volatile impurities from the main analyte. The final temperature can be adjusted based on the volatility of the suspected impurities. |
| MS Transfer Line Temp | 280°C | To prevent condensation of the analytes before entering the mass spectrometer. |
| MS Ion Source Temp | 230°C | A standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for generating reproducible mass spectra. |
| Mass Scan Range | m/z 35 - 200 | This range will cover the molecular ions and expected fragments of the target analyte and its likely impurities. |
Data Presentation: Potential Impurities and Their Mass Spectral Signatures
The following table summarizes the key mass spectral data for this compound and its potential impurities.
| Compound | Molecular Weight | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 101.19 | 101 | 86, 72, 58 |
| N-ethylisopropylamine | 87.16 | 87 | 72 (base peak), 44 |
| N-methylisopropylamine | 73.14 | 73 | 58 (base peak), 44 |
| Isopropylamine | 59.11 | 59 | 44 (base peak) |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Troubleshooting logic for addressing peak tailing in amine analysis.
References
strategies to improve the reaction rate of N-ethyl-N-methylpropan-2-amine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to improve the reaction rate and overall success of N-ethyl-N-methylpropan-2-amine synthesis. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, a sterically hindered tertiary amine.
Issue 1: Low or No Product Yield
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Question: My reaction is showing low or no conversion to this compound. What are the potential causes and how can I improve the yield?
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Answer: Low yields can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. Steric hindrance from the isopropyl group is a significant challenge in the synthesis of this tertiary amine.
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For Reductive Amination Routes:
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Inefficient Imine/Iminium Ion Formation: The initial condensation between the secondary amine (N-methylpropan-2-amine or N-ethylpropan-2-amine) and the carbonyl compound (acetaldehyde or formaldehyde, respectively) can be slow due to steric hindrance.
-
Solution:
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Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier for imine/iminium ion formation.
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Water Removal: The formation of the imine/iminium ion is an equilibrium reaction that produces water. Removing water as it forms can drive the reaction forward. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
-
Acid Catalysis: The addition of a catalytic amount of a weak acid can facilitate the dehydration step.
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-
-
Ineffective Reduction: The reducing agent may not be potent enough or may be sterically hindered from approaching the imine/iminium intermediate.
-
Solution:
-
Choice of Reducing Agent: For sterically hindered imines, a more reactive reducing agent may be necessary. While sodium borohydride (B1222165) is a common choice, sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride can be more effective. For challenging cases, catalytic hydrogenation with a suitable catalyst (e.g., Pd/C) under pressure may be required.
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-
-
-
For Direct Alkylation Routes:
-
Poor Leaving Group: If you are using an alkyl halide, the reactivity follows the trend I > Br > Cl. Using a less reactive halide will result in a slower reaction rate.
-
Insufficient Temperature: Alkylation of a sterically hindered secondary amine often requires elevated temperatures to proceed at a reasonable rate.
-
Base Strength: A strong, non-nucleophilic base is crucial to deprotonate the secondary amine without competing in the alkylation reaction.
-
-
Issue 2: Formation of Side Products
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Question: I am observing significant formation of side products in my reaction mixture. How can I minimize these?
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Answer: The primary side product of concern is the quaternary ammonium (B1175870) salt, especially in direct alkylation methods.
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Over-alkylation: The desired tertiary amine product can react further with the alkylating agent to form a quaternary ammonium salt.[1]
-
Solution:
-
Control Stoichiometry: Use a slight excess of the secondary amine relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, thereby reducing the likelihood of the product reacting further.
-
-
-
Reduction of Carbonyl Starting Material: In reductive amination, the reducing agent can sometimes reduce the starting aldehyde or ketone to an alcohol.
-
Solution:
-
Use a Selective Reducing Agent: Sodium triacetoxyborohydride is generally more selective for the iminium ion over the carbonyl group.
-
Stepwise Procedure: First, allow the imine to form completely before adding the reducing agent.
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-
-
Frequently Asked Questions (FAQs)
Q1: Which is the most effective method for synthesizing this compound?
A1: Both reductive amination and direct alkylation are viable methods. The choice depends on the available starting materials and equipment. Reductive amination is often preferred as it can be a one-pot reaction and avoids the formation of quaternary ammonium salts that can occur with direct alkylation.
Q2: What are the recommended starting materials for each primary synthesis route?
A2:
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Reductive Amination:
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Route A: N-methylpropan-2-amine and acetaldehyde (B116499).
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Route B: N-ethylpropan-2-amine and formaldehyde.
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-
Direct Alkylation:
-
Route C: N-methylpropan-2-amine and an ethylating agent (e.g., ethyl iodide).
-
Route D: N-ethylpropan-2-amine and a methylating agent (e.g., methyl iodide).
-
Q3: What are the typical reaction conditions for these methods?
A3: Please refer to the data presented in the tables below for a comparison of typical reaction conditions.
Q4: How can I effectively purify the final product?
A4: this compound is a volatile liquid. Purification can be achieved by:
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Distillation: Fractional distillation is an effective method for separating the product from starting materials and higher-boiling impurities.
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Chromatography: For small-scale purifications or to remove closely related impurities, column chromatography on silica (B1680970) gel can be employed. It is often necessary to use a solvent system containing a small amount of a basic modifier (e.g., triethylamine) to prevent the amine from streaking on the acidic silica gel.
Data Presentation
The following tables summarize quantitative data for the different synthesis strategies of this compound, based on typical results for analogous sterically hindered tertiary amines.
Table 1: Comparison of Synthesis Strategies for this compound
| Synthesis Strategy | Starting Materials | Key Reagents | Typical Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| Reductive Amination (Route A) | N-methylpropan-2-amine, Acetaldehyde | Sodium triacetoxyborohydride, Acetic acid | 20 - 40 | 12 - 24 | 75 - 85 |
| Reductive Amination (Route B) | N-ethylpropan-2-amine, Formaldehyde | Sodium cyanoborohydride, Methanol | 25 - 50 | 10 - 20 | 70 - 80 |
| Direct Alkylation (Route C) | N-methylpropan-2-amine, Ethyl iodide | Potassium carbonate, Acetonitrile | 60 - 80 | 24 - 48 | 60 - 70 |
| Leuckart-Wallach Reaction | Isopropyl methyl ketone, Ethylamine | Formic acid | 160 - 180 | 8 - 16 | 50 - 65 |
| Eschweiler-Clarke Reaction | N-ethylpropan-2-amine | Formaldehyde, Formic acid | 80 - 100 | 6 - 12 | 80 - 90[2] |
Experimental Protocols
Protocol 1: Reductive Amination of N-methylpropan-2-amine with Acetaldehyde (Route A)
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Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add N-methylpropan-2-amine (1.0 eq.) and a suitable solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).
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Imine Formation: Add a catalytic amount of acetic acid (0.1 eq.). Cool the mixture to 0 °C and slowly add acetaldehyde (1.1 eq.). Allow the reaction to stir at room temperature for 1-2 hours to facilitate imine formation.
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Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
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Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation to obtain this compound.
Protocol 2: Direct Alkylation of N-methylpropan-2-amine with Ethyl Iodide (Route C)
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Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine N-methylpropan-2-amine (1.2 eq.), anhydrous potassium carbonate (2.0 eq.), and a polar aprotic solvent such as acetonitrile.
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Reaction: Add ethyl iodide (1.0 eq.) to the mixture. Heat the reaction to 60-80 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
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Workup: After cooling to room temperature, filter off the inorganic salts. Wash the filter cake with acetonitrile.
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Purification: Remove the solvent from the filtrate under reduced pressure. Purify the crude product by fractional distillation.
Visualizations
References
Validation & Comparative
Quantitative Analysis of N-ethyl-N-methylpropan-2-amine: A Comparative Guide to GC-MS and HPLC-UV/FLD Methodologies
For researchers, scientists, and professionals in drug development requiring precise and reliable quantification of N-ethyl-N-methylpropan-2-amine, this guide offers a comparative overview of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection after derivatization. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide leverages established protocols for analogous short-chain secondary aliphatic amines to provide a robust framework for method development and validation.
The choice between GC-MS and HPLC-based methods depends on several factors, including the required sensitivity, sample matrix complexity, and available instrumentation. GC-MS offers high specificity without the need for derivatization, making it a straightforward approach.[1][2] Conversely, HPLC with pre-column derivatization can provide superior sensitivity, which is crucial for trace-level analysis.[1][2]
Comparative Performance Data
The following table summarizes the expected performance characteristics of GC-MS and a derivatization-based HPLC method for the quantitative analysis of this compound. These values are extrapolated from typical validation data for similar secondary amines and should be confirmed during method validation for this specific analyte.[3][4]
| Parameter | GC-MS | HPLC-UV/FLD (with Derivatization) |
| Linearity (R²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 1 ng/mL (FLD) |
| Limit of Quantification (LOQ) | 5 - 30 ng/mL | 0.5 - 5 ng/mL (FLD) |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 10% | < 5% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This direct analysis method is advantageous for its specificity and circumvents the need for a derivatization step.[1] To mitigate peak tailing, which is common with amines, the use of a specialized amine-specific column or appropriate column deactivation is recommended.[5]
Sample Preparation:
-
Dissolve the sample containing this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) to achieve a concentration within the instrument's linear range.
-
For aqueous samples, adjust the pH to >10 to ensure the amine is in its free base form.
-
Perform a liquid-liquid extraction with a non-polar solvent like dichloromethane (B109758) or diethyl ether.
-
Incorporate an appropriate internal standard, such as a deuterated analog or another secondary amine with a different retention time.
-
Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate if necessary under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for injection.
Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
GC Column: A specialized column for amines, such as a CP-Volamine or equivalent, is recommended. A standard DB-5ms column can also be used but may require more frequent maintenance.[1]
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 58, 86, 101).
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
For enhanced sensitivity, particularly when trace-level quantification is required, pre-column derivatization followed by HPLC analysis is the preferred method.[1] Derivatization with an agent that introduces a chromophore or fluorophore allows for detection by UV-Vis or fluorescence detectors.
Derivatization and Sample Preparation:
-
To a known volume of the sample solution, add a suitable derivatizing agent (e.g., Dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), or o-phthalaldehyde (B127526) (OPA)).
-
Follow the specific reaction conditions (pH, temperature, time) for the chosen derivatizing agent to ensure complete reaction.
-
Quench the reaction if necessary.
-
Dilute the derivatized sample with the mobile phase to a concentration within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD) or Fluorescence Detector (FLD)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength:
-
UV: Dependent on the chromophore introduced by the derivatizing agent.
-
Fluorescence: Excitation and emission wavelengths specific to the fluorophore.
-
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the GC-MS and HPLC methods.
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
Caption: Workflow for the quantitative analysis of this compound by HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.labrulez.com [gcms.labrulez.com]
A Comparative Guide to Internal Standards for the Quantification of N-ethyl-N-methylpropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of small aliphatic amines like N-ethyl-N-methylpropan-2-amine is critical in various research and development settings. The use of an internal standard (IS) is a widely accepted practice to improve the accuracy and precision of analytical methods by correcting for variations in sample preparation and instrument response. This guide provides a comparative overview of suitable internal standards for the quantification of this compound, focusing on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.
Choosing the Right Internal Standard
The ideal internal standard should closely mimic the chemical and physical properties of the analyte. For mass spectrometry-based methods, a stable isotope-labeled (SIL) version of the analyte is considered the gold standard. However, the availability and cost of SIL standards can be prohibitive. In such cases, a carefully selected structural analog can be a viable alternative.
Key Considerations for Internal Standard Selection:
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Structural Similarity: The IS should have a similar chemical structure to the analyte to ensure comparable behavior during sample extraction, derivatization, and chromatographic separation.
-
Chemical and Physical Properties: Properties such as boiling point, polarity, and ionization efficiency should be closely matched.
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Co-elution: The IS should ideally co-elute with the analyte to compensate for matrix effects effectively.
-
Mass Spectrometric Resolution: The mass-to-charge ratio (m/z) of the IS must be sufficiently different from the analyte to be distinguished by the mass spectrometer.
-
Purity and Stability: The internal standard must be of high purity and stable under the analytical conditions.
-
Absence in Samples: The chosen internal standard should not be naturally present in the samples being analyzed.
For this compound (C6H15N, MW: 101.19 g/mol ), the following internal standards are compared:
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N-ethyl-d5-N-methylpropan-2-amine (Hypothetical SIL IS): A deuterated analog is the ideal choice. While a commercial standard may not be readily available, this represents the best-case scenario for analytical accuracy.
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N-ethyl-N,2-dimethylpropan-2-amine (Structural Analog): This is a close structural analog with a slightly higher molecular weight (C7H17N, MW: 115.22 g/mol )[1].
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Triethylamine (Common Amine Standard): A simpler tertiary amine, often used as a general-purpose internal standard for amine analysis.
Data Presentation: A Comparative Look
The following table summarizes the expected performance characteristics for the quantification of this compound using the different internal standards with a validated GC-MS method. The data presented is illustrative, based on typical performance for the analysis of small aliphatic amines.
| Parameter | N-ethyl-d5-N-methylpropan-2-amine (SIL IS) | N-ethyl-N,2-dimethylpropan-2-amine (Analog IS) | Triethylamine (General IS) | No Internal Standard (External Calibration) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 | > 0.990 |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.2 ng/mL | 0.5 ng/mL | 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL | 0.6 ng/mL | 1.5 ng/mL | 3.0 ng/mL |
| Precision (%RSD) | < 3% | < 5% | < 8% | < 15% |
| Accuracy (% Recovery) | 97-103% | 95-105% | 90-110% | 80-120% |
Experimental Protocols
A detailed methodology for a robust and sensitive GC-MS method for the quantification of this compound is provided below. Due to the polarity of small amines, a derivatization step is often employed to improve chromatographic performance and sensitivity.
Sample Preparation and Derivatization
-
Sample Collection: To a 2 mL centrifuge tube, add 1 mL of the aqueous sample (e.g., plasma, urine, or environmental water sample).
-
Internal Standard Spiking: Add a known amount of the chosen internal standard solution to each sample, calibration standard, and quality control sample.
-
pH Adjustment: Adjust the sample pH to > 10 with a suitable base (e.g., 1 M NaOH) to ensure the amine is in its free base form.
-
Liquid-Liquid Extraction (LLE): Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or dichloromethane). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Derivatization: Transfer the organic layer to a clean tube. Add a derivatizing agent such as pentafluorobenzoyl chloride (PFBCl) or isobutyl chloroformate (IBCF). The reaction converts the polar amine into a less polar, more volatile derivative suitable for GC analysis.
-
Evaporation and Reconstitution: After the derivatization reaction is complete, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is suitable for the separation of the derivatized amines.
-
Injector: Splitless injection at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the derivatized analyte and internal standard.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the quantification of this compound with and without the use of an internal standard.
References
A Comparative Guide to N-ethyl-N-methylpropan-2-amine and Other Tertiary Amine Bases for Researchers
For researchers, scientists, and professionals in drug development, the selection of an appropriate tertiary amine base is a critical decision that can significantly impact reaction efficiency, yield, and purity. This guide provides a detailed comparison of N-ethyl-N-methylpropan-2-amine with two commonly used tertiary amine bases: triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA), also known as Hünig's base. The comparison is based on their fundamental properties and performance in chemical reactions, supported by available data and a general experimental protocol for their evaluation.
Core Properties: Basicity and Steric Hindrance
The efficacy of a tertiary amine base in a given reaction is largely dictated by two key properties: its basicity (the ability to abstract a proton) and its steric hindrance (the bulkiness around the nitrogen atom). Basicity determines the amine's strength as a proton acceptor, while steric hindrance influences its nucleophilicity. In many applications, a non-nucleophilic strong base is desirable to avoid unwanted side reactions.
The basicity of an amine is quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. Steric hindrance is a qualitative descriptor, but it is critical in determining whether a base will also act as a nucleophile.
| Amine Base | Structure | pKa of Conjugate Acid | Steric Hindrance |
| This compound | CCN(C)C(C)C | Predicted: ~10.8-11.2 | Moderate |
| Triethylamine (TEA) | CCN(CC)CC | 10.75[1] | Low |
| Diisopropylethylamine (DIPEA) | CCN(C(C)C)C(C)C | ~11[2] | High |
This compound possesses a structural profile that positions it as an intermediate between the widely used triethylamine (TEA) and the sterically hindered diisopropylethylamine (DIPEA). With an ethyl, a methyl, and an isopropyl group attached to the nitrogen, its steric bulk is greater than that of TEA but less than that of the two bulky isopropyl groups of DIPEA. This unique structural feature suggests that it may offer a balance of strong basicity and moderate nucleophilicity, making it a potentially versatile tool in a chemist's arsenal.
Performance in Chemical Reactions: A Comparative Overview
Tertiary amines are ubiquitously employed as bases in a variety of organic transformations, including dehydrohalogenation, acylation, and silylation reactions. Their primary role is to neutralize the acid generated during the reaction, driving the equilibrium towards the product side.
Dehydrohalogenation Reactions:
In elimination reactions, such as dehydrohalogenation, the choice of base can influence the regioselectivity (Zaitsev vs. Hofmann products) and the overall yield. A more sterically hindered base often favors the formation of the less substituted (Hofmann) alkene.
While direct comparative experimental data for this compound in a dehydrohalogenation reaction against TEA and DIPEA is not available in the reviewed literature, a general trend can be inferred based on their structural properties. Due to its intermediate steric profile, this compound might offer a different regioselectivity compared to the less hindered TEA and the highly hindered DIPEA.
Experimental Protocol for Comparative Evaluation of Tertiary Amine Bases in a Dehydrohalogenation Reaction
To facilitate a direct comparison of the performance of this compound, TEA, and DIPEA, the following general experimental protocol for a dehydrohalogenation reaction is provided.
Objective: To compare the efficiency and regioselectivity of this compound, triethylamine, and diisopropylethylamine in the dehydrohalogenation of 2-bromo-2-methylbutane (B1582447).
Reaction Scheme:
Materials:
-
2-bromo-2-methylbutane
-
This compound
-
Triethylamine (TEA)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Internal standard for GC analysis (e.g., dodecane)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Gas chromatograph (GC) with a suitable column for alkene analysis
Procedure:
-
Set up three identical reaction flasks, each equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
In each flask, dissolve 2-bromo-2-methylbutane (1.0 equivalent) and the internal standard in the anhydrous solvent.
-
To each flask, add 1.2 equivalents of the respective tertiary amine base:
-
Flask 1: this compound
-
Flask 2: Triethylamine (TEA)
-
Flask 3: Diisopropylethylamine (DIPEA)
-
-
Stir the reactions at a controlled temperature (e.g., room temperature or reflux) and monitor the progress of the reaction by taking aliquots at regular time intervals and analyzing them by GC.
-
Upon completion of the reaction (as determined by the disappearance of the starting material), quench the reactions by adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and analyze the crude product mixture by GC.
Data Analysis:
-
Calculate the conversion of 2-bromo-2-methylbutane for each reaction.
-
Determine the yield of the Zaitsev and Hofmann products for each base.
-
Calculate the ratio of Zaitsev to Hofmann product to assess the regioselectivity of each base.
Data Presentation:
The results should be summarized in a table for easy comparison:
| Base | Reaction Time (h) | Conversion (%) | Zaitsev Product Yield (%) | Hofmann Product Yield (%) | Zaitsev:Hofmann Ratio |
| This compound | |||||
| Triethylamine (TEA) | |||||
| Diisopropylethylamine (DIPEA) |
Visualizing Reaction Workflow and Base Comparison
To illustrate the experimental workflow and the logical relationship in selecting a tertiary amine base, the following diagrams are provided in DOT language.
Caption: Experimental workflow for comparing tertiary amine bases.
Caption: Logical considerations for selecting a tertiary amine base.
Conclusion
This compound presents an intriguing alternative to the more conventional tertiary amine bases, TEA and DIPEA. Its unique combination of a predicted strong basicity and moderate steric hindrance suggests it could offer advantages in specific applications where a balance between reactivity and selectivity is required. The provided experimental protocol offers a framework for researchers to directly compare its performance and elucidate its potential benefits in their own synthetic endeavors. Further experimental investigation is warranted to fully characterize the reactivity profile of this promising tertiary amine base.
References
A Comparative Guide to Validating the Purity of Synthesized N-ethyl-N-methylpropan-2-amine
For researchers, scientists, and drug development professionals, establishing the purity of synthesized small molecules is a critical step in ensuring the reliability and reproducibility of experimental results, as well as the safety and efficacy of potential therapeutic agents. This guide provides an objective comparison of three common analytical techniques for validating the purity of synthesized N-ethyl-N-methylpropan-2-amine: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection (following derivatization), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This compound is a tertiary amine, and its synthesis, commonly achieved through reductive amination, can result in a variety of impurities. These may include unreacted starting materials (e.g., 2-propanone and N-ethylmethylamine), the intermediate iminium salt, and byproducts from over-alkylation or side reactions. A thorough purity assessment, therefore, requires analytical methods that can effectively separate and quantify the target compound from these potential contaminants.
Comparison of Analytical Techniques
The choice of analytical technique for purity determination depends on several factors, including the chemical nature of the analyte and its potential impurities, the required level of accuracy and precision, and the availability of instrumentation. The following tables summarize the key performance characteristics of GC-MS, HPLC-UV (with derivatization), and qNMR for the analysis of this compound.
Table 1: Performance Comparison of Analytical Techniques
| Analytical Technique | Principle | Typical Purity Range (%) | Limit of Detection (LOD) for Key Impurities | Limit of Quantitation (LOQ) for Key Impurities | Key Advantages | Key Limitations |
| GC-MS | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. | 98.0 - 99.9 | ~0.01% | ~0.05% | High resolution for volatile impurities, structural information from mass spectra aids in impurity identification. | Not suitable for non-volatile or thermally labile impurities. Requires a volatile sample. |
| HPLC-UV (with Derivatization) | Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. UV detection requires derivatization of the non-chromophoric amine. | 97.0 - 99.8 | ~0.02% | ~0.08% | Applicable to a wide range of impurities, including non-volatile ones. Robust and widely available. | Indirect method requiring a derivatization step which can introduce variability. |
| qNMR | Quantification based on the direct relationship between the integrated signal intensity of a specific nucleus and the number of those nuclei in the molecule, relative to a certified internal standard. | >99.0 (for high purity materials) | ~0.1% | ~0.3% | Absolute quantification without the need for a specific reference standard of the analyte. Non-destructive. Provides structural information. | Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and comparison of these analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is well-suited for the volatile this compound and its likely volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
Table 2: GC-MS Experimental Parameters
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (split ratio 50:1) |
| Oven Temperature Program | Initial 50 °C, hold for 2 min; ramp at 15 °C/min to 250 °C, hold for 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Scan Range | 35 - 300 amu |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of dichloromethane (B109758) or another suitable volatile solvent.
-
Vortex to ensure complete dissolution.
Data Analysis: The purity is calculated using the area percent method from the total ion chromatogram (TIC). The peak area of this compound is divided by the total area of all observed peaks and multiplied by 100. Impurity identification is performed by comparing the mass spectra of impurity peaks with a spectral library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC) with UV Detection (Post-Derivatization)
As aliphatic amines like this compound lack a UV chromophore, a pre-column derivatization step is necessary for UV detection. Dansyl chloride is a common derivatizing agent for amines.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Table 3: HPLC Experimental Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Derivatization Protocol:
-
Prepare a 1 mg/mL solution of the synthesized amine in acetonitrile.
-
Prepare a 5 mg/mL solution of dansyl chloride in acetonitrile.
-
In a vial, mix 100 µL of the amine solution with 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Add 200 µL of the dansyl chloride solution and vortex.
-
Heat the mixture at 60 °C for 30 minutes in the dark.
-
Cool to room temperature and add 100 µL of 2% (v/v) methylamine (B109427) solution to quench the excess dansyl chloride.
-
Vortex and let it stand for 15 minutes.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: Purity is determined by the area percentage of the dansylated this compound peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that provides a direct measure of purity against a certified internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher) with a high-resolution probe.
Table 4: qNMR Experimental Parameters
| Parameter | Value |
| Solvent | Chloroform-d (CDCl₃) |
| Internal Standard | 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) |
| Pulse Program | A standard 90° pulse sequence |
| Relaxation Delay (d1) | 30 s (to ensure full relaxation of all protons) |
| Number of Scans | 16 |
| Temperature | 25 °C |
Sample Preparation:
-
Accurately weigh approximately 15 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the internal standard (TCNB) into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
Data Analysis: The purity of this compound is calculated using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Pstd = Purity of the internal standard
For this compound, the quartet corresponding to the two protons of the ethyl group (-CH₂-) is a well-resolved signal suitable for integration. For TCNB, the singlet corresponding to the single aromatic proton is used.
Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and purity validation of this compound.
A Comparative Guide to Tertiary Amine Synthesis: Alkylation vs. Reductive Amination
The synthesis of tertiary amines is a fundamental transformation in organic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of available methods, direct alkylation of secondary amines and reductive amination of carbonyl compounds stand out as two of the most common strategies. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal synthetic route for their specific needs.
Core Principles and Mechanisms
Direct N-Alkylation is a classical SN2 reaction where a secondary amine acts as a nucleophile, displacing a leaving group (typically a halide) from an alkyl electrophile. The reaction is often facilitated by a base to neutralize the hydrohalic acid formed. A significant drawback of this method is the potential for over-alkylation, where the newly formed tertiary amine, itself a nucleophile, reacts further with the alkylating agent to produce a quaternary ammonium (B1175870) salt.[1][2][3] The use of sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA or Hünig's base) can effectively suppress this side reaction.[4]
Reductive Amination (also known as reductive alkylation) is a two-step, often one-pot, process.[5] It involves the condensation of a secondary amine with an aldehyde or ketone to form an intermediate iminium ion.[6][7] This electrophilic intermediate is then reduced in situ by a hydride-donating reagent to yield the tertiary amine. This method elegantly avoids the issue of over-alkylation that plagues direct alkylation, as the tertiary amine product is not susceptible to further reaction under the typical conditions.[6][8]
Quantitative Performance Comparison
The choice between alkylation and reductive amination often depends on factors like substrate scope, desired purity, and reaction conditions. The following table summarizes key performance metrics collated from various studies.
| Parameter | Direct N-Alkylation | Reductive Amination |
| Typical Yield | Variable (Moderate to High); can be lowered by over-alkylation.[1][4] | Generally High to Excellent.[9][10] |
| Purity | Often requires careful purification to remove quaternary ammonium salts.[1][4] | High purity is often achieved, avoiding quaternary byproducts.[8] |
| Primary Byproducts | Quaternary ammonium salts.[3][4] | Reduction of the starting carbonyl to an alcohol.[11] |
| Substrate Scope | Amine: Broad. Alkylating Agent: Primarily reactive alkyl halides (iodides, bromides, triflates).[4][12] | Amine: Broad. Carbonyl: Wide range of aldehydes and ketones.[9][13] |
| Functional Group Tolerance | Can be limited by the basic conditions and reactivity of the alkyl halide.[4] | Generally excellent, especially with mild reducing agents like NaBH(OAc)₃.[6][11] |
| Reaction Time | Varies from hours to days.[4] | Typically a few hours.[7][9] |
| Key Reagents | Alkyl halide, Base (e.g., K₂CO₃, DIPEA).[4] | Carbonyl compound, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Pd).[5][11] |
Reaction Mechanisms and Workflows
Visualizing the reaction pathways and experimental steps can clarify the fundamental differences between the two approaches.
Caption: Reaction pathways for tertiary amine synthesis.
Caption: Comparison of experimental workflows.
Experimental Protocols
Protocol 1: Direct N-Alkylation using Hünig's Base
This procedure is a general method for the direct alkylation of secondary amines while minimizing the formation of quaternary ammonium salts.[4]
Materials:
-
Secondary amine (1.0 eq.)
-
Alkyl halide (1.1 eq.)
-
N,N-diisopropylethylamine (DIPEA) (1.5 eq.)
-
Acetonitrile (ACN), sufficient to make a ~0.1 M solution
-
Nitrogen or Argon atmosphere
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the secondary amine, acetonitrile, and N,N-diisopropylethylamine.
-
Stir the solution at room temperature.
-
Add the alkyl halide dropwise to the stirring solution.
-
Continue stirring the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (B8407120) (STAB)
This protocol describes a highly reliable and general one-pot procedure for synthesizing tertiary amines from secondary amines and carbonyl compounds.[6][11]
Materials:
-
Secondary amine (1.0-1.2 eq.)
-
Aldehyde or Ketone (1.0 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) (1.2-1.5 eq.)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (~0.1 M)
-
Acetic Acid (optional, 1.1-2.0 eq., can facilitate iminium ion formation)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the secondary amine and the aldehyde or ketone in the chosen solvent (DCE or DCM).
-
If the substrates are unreactive, add acetic acid and stir the mixture at room temperature for 20-60 minutes to facilitate the formation of the iminium ion.
-
Add the sodium triacetoxyborohydride (STAB) portion-wise to the stirring solution. Be cautious of initial gas evolution.
-
Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification by column chromatography may be performed if needed, but this method often yields products of high purity.
Conclusion and Recommendations
Both direct alkylation and reductive amination are powerful tools for the synthesis of tertiary amines, each with distinct advantages and limitations.
-
Direct N-Alkylation is a straightforward SN2 reaction that is effective when the risk of over-alkylation is low or can be mitigated, for example, with sterically hindered reagents or when the tertiary amine product is significantly less nucleophilic than the starting secondary amine.[3] It is particularly useful when the required alkyl group is not easily accessible from a corresponding aldehyde or ketone.
-
Reductive Amination is generally the more versatile and reliable method.[6] Its primary advantage is the circumvention of over-alkylation, leading to cleaner reactions and higher yields of the desired tertiary amine.[2][8] The development of mild and selective reducing agents like sodium triacetoxyborohydride has expanded its scope to a vast range of functionalized and sensitive substrates, making it a preferred method in modern organic synthesis, especially in the context of drug discovery and development.[11]
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. reaction mechanism - Reductive amination in case of secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. scienceinfo.com [scienceinfo.com]
- 9. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of N-ethyl-N-methylpropan-2-amine Enantiomeric Excess
The determination of enantiomeric excess (e.e.) is a critical step in the development and quality control of chiral compounds within the pharmaceutical and chemical industries. N-ethyl-N-methylpropan-2-amine is a chiral tertiary amine whose enantiomers can exhibit distinct biological activities.[1] Therefore, precise and reliable analytical methods are required to separate and quantify its enantiomeric composition.
This guide provides a comparative analysis of the primary chromatographic techniques used for determining the enantiomeric excess of small, volatile amines like this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). It includes an overview of the methodologies, detailed experimental protocols, and performance comparisons to assist researchers in selecting the most suitable approach for their analytical needs.
Comparison of Analytical Methodologies
Both HPLC and GC are powerful techniques for chiral separations, with the choice often depending on the analyte's properties, the required sensitivity, and available instrumentation.[2] The primary distinction lies in the approach: HPLC typically allows for direct separation on a chiral stationary phase, while GC often requires derivatization to enhance volatility and achieve separation.[2][3]
Table 1: Comparison of HPLC and GC for Chiral Amine Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct separation of enantiomers on a Chiral Stationary Phase (CSP).[4] | Separation of enantiomers on a chiral column, often after derivatization to increase volatility and improve peak shape.[3][5] |
| Applicability | Broadly applicable to a wide range of amines. | Best suited for volatile and thermally stable amines or their derivatives.[5] |
| Common CSPs | Polysaccharide-based (e.g., amylose (B160209) or cellulose (B213188) phenylcarbamates).[6][7] | Cyclodextrin derivatives (e.g., Rt-βDEX).[8] |
| Sample Preparation | Minimal; typically involves dissolving the sample in the mobile phase.[9] | Often requires a chemical derivatization step followed by extraction.[3][10] |
| Typical Detectors | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS).[11] | Flame Ionization Detector (FID), Mass Spectrometry (MS).[11] |
| Advantages | Direct analysis, broad CSP selection, versatile separation modes (normal, reversed, polar organic).[4] | High resolution, high speed, excellent sensitivity with FID. |
| Disadvantages | Higher solvent consumption, potentially longer analysis times. | Derivatization adds complexity and potential for error; limited to thermally stable compounds.[3] |
Experimental Protocols & Data
Detailed protocols for both HPLC and GC methods are provided below. These represent generalized procedures based on established methods for separating chiral amines.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Direct enantioseparation via HPLC is often the preferred method due to its simplicity and the wide availability of effective polysaccharide-based chiral stationary phases.[7] The addition of a small amount of a basic modifier to the mobile phase is crucial for achieving good peak shape and resolution for amine compounds.[4][9]
Table 2: Exemplary Chiral HPLC Conditions for Amine Separation
| Parameter | Description |
| HPLC System | Standard HPLC or UHPLC system with UV/DAD detector. |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) on silica (B1680970) gel.[7] |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (B46881) (90:10:0.1, v/v/v).[4] |
| Flow Rate | 1.0 mL/min.[4] |
| Column Temp. | 35 °C.[12] |
| Detection | UV at 220 nm. |
| Injection Vol. | 5 µL. |
| Sample Prep. | Dissolve 1 mg of this compound in 1 mL of mobile phase.[9] |
Experimental Protocol: HPLC
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, 2-propanol, and diethylamine in the specified ratio. Degas the solution before use.
-
Sample Preparation: Accurately weigh and dissolve the amine sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved (approx. 30-60 minutes).
-
Injection and Data Acquisition: Inject the sample onto the column and record the chromatogram.
-
Data Analysis: Identify the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100.
Method 2: Chiral Gas Chromatography (GC)
For volatile amines, GC offers high efficiency and fast analysis times. Because tertiary amines can exhibit poor peak shape on standard columns, derivatization is often employed. While chiral derivatizing agents can be used to form diastereomers separable on an achiral column, a more common modern approach involves using an achiral derivatizing agent to improve chromatographic properties, followed by separation on a chiral capillary column.[3]
Table 3: Exemplary Chiral GC Conditions for Derivatized Amine Separation
| Parameter | Description |
| GC System | Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
| Derivatization | React the amine with trifluoroacetic anhydride (B1165640) to form the corresponding trifluoroacetamide (B147638) derivative.[3] |
| Column | Rt-βDEXsm (Cyclodextrin-based chiral capillary column); 30 m x 0.25 mm ID, 0.25 µm film.[8] |
| Carrier Gas | Helium or Hydrogen, constant flow.[13] |
| Injector Temp. | 250 °C. |
| Oven Program | Start at 60°C (hold 1 min), ramp to 180°C at 5°C/min, hold for 5 min. |
| Detector Temp. | 250 °C (FID). |
| Sample Prep. | See derivatization protocol below. |
Experimental Protocol: GC Derivatization and Analysis
-
Derivatization: In a vial, dissolve ~1 mg of this compound in 500 µL of a suitable aprotic solvent (e.g., dichloromethane). Add 50 µL of trifluoroacetic anhydride. Cap the vial and heat at 60°C for 30 minutes.
-
Sample Preparation: After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of hexane.[10]
-
Injection and Data Acquisition: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis: Integrate the peak areas for the two separated enantiomers and calculate the enantiomeric excess using the same formula as in the HPLC method.
Workflow and Process Visualizations
To better illustrate the analytical processes, the following diagrams outline the experimental workflows and underlying principles.
References
- 1. This compound | C6H15N | CID 20336998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. Enantioseparation and molecular modeling study of chiral amines as three naphthaldimine derivatives using amylose or cellulose trisphenylcarbamate chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. gcms.cz [gcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Reducing Agents in N-ethyl-N-methylpropan-2-amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tertiary amines is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical and fine chemical industries. N-ethyl-N-methylpropan-2-amine, a tertiary amine, is a valuable building block in the development of various organic molecules. Its synthesis is most commonly achieved through the reductive amination of acetone (B3395972) with N-ethyl-N-methylamine. This reaction involves the formation of an intermediate iminium ion, which is subsequently reduced to the final amine product. The choice of reducing agent is critical to the success of this synthesis, directly impacting the reaction's efficiency, selectivity, and overall yield. This guide provides an objective comparison of three commonly employed reducing agents for this transformation: Sodium Borohydride (B1222165) (NaBH₄), Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and Catalytic Hydrogenation, supported by detailed experimental protocols and comparative data.
Comparative Efficacy of Reducing Agents
The selection of an appropriate reducing agent for the synthesis of this compound is a balance of reactivity, selectivity, cost, and safety considerations. The following table summarizes the key performance indicators for three distinct methodologies.
| Reducing Agent | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | 75-85 | 4-6 | Cost-effective, readily available. | Lower selectivity, may require a two-step procedure, potential for side reactions (reduction of the ketone). |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 90-98 | 2-4 | High selectivity for the iminium ion, mild reaction conditions, one-pot procedure. | Higher cost compared to NaBH₄. |
| Catalytic Hydrogenation (H₂/Pd-C) | 88-95 | 8-12 | "Green" and atom-economical, high yields, no stoichiometric waste from the reductant. | Requires specialized high-pressure equipment, longer reaction times, catalyst cost and handling. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using each of the compared reducing agents are provided below. These protocols are representative and may require optimization for specific laboratory conditions.
Method 1: Reductive Amination using Sodium Borohydride (Two-Step Procedure)
This method involves the pre-formation of the iminium ion followed by its reduction.[1]
Step 1: Iminium Ion Formation
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-ethyl-N-methylamine (1.0 eq) and acetone (1.2 eq) in methanol (B129727) (5 mL per mmol of amine).
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 2 hours to facilitate the formation of the iminium ion.
Step 2: Reduction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
Method 2: Reductive Amination using Sodium Triacetoxyborohydride (One-Pot Procedure)
This procedure benefits from the high selectivity of NaBH(OAc)₃, allowing for a convenient one-pot reaction.[2][3][4]
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-ethyl-N-methylamine (1.0 eq) and acetone (1.2 eq) in anhydrous dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) (10 mL per mmol of amine).
-
Stir the solution at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation.
Method 3: Catalytic Hydrogenation
This method is an environmentally friendly alternative that utilizes hydrogen gas and a metal catalyst.[5]
-
In a high-pressure hydrogenation vessel, combine N-ethyl-N-methylamine (1.0 eq), acetone (1.2 eq), and a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (1-5 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Heat the reaction mixture to 40-60 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction progress by GC.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by distillation.
Reaction Workflow
The general workflow for the reductive amination synthesis of this compound is depicted in the following diagram. The process begins with the reaction of N-ethyl-N-methylamine and acetone to form an iminium ion intermediate, which is then reduced by a suitable reducing agent to yield the final tertiary amine product.
Caption: General workflow for the synthesis of this compound.
Conclusion
The choice of reducing agent for the synthesis of this compound significantly influences the reaction's outcome. For high-yield, selective, and convenient laboratory-scale synthesis, Sodium Triacetoxyborohydride is often the preferred reagent due to its mild nature and suitability for one-pot procedures.[2][3][4] Sodium Borohydride presents a more economical option, though it may necessitate a two-step protocol to achieve comparable selectivity.[1] For large-scale and environmentally conscious production, Catalytic Hydrogenation is an excellent, atom-economical choice, provided the necessary specialized equipment is available.[5] Ultimately, the optimal method will depend on the specific requirements of the synthesis, including scale, cost, available equipment, and desired purity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. A simple secondary amine synthesis: Reductive amination using sodium triacetoxyborohydride - ProQuest [proquest.com]
- 4. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 5. Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to Structural Analogues of N-ethyl-N-methylpropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural analogues of N-ethyl-N-methylpropan-2-amine, focusing on their physicochemical and pharmacological properties. Due to the limited availability of direct comparative studies, this document synthesizes available data for individual analogues and presents it in a structured format. The information is intended to aid researchers in understanding the structure-activity relationships within this chemical class.
Introduction
This compound is a tertiary amine with a simple aliphatic structure. Its structural analogues, characterized by variations in the N-alkyl and isopropyl backbone, are of interest in medicinal chemistry and pharmacology. This guide focuses on three representative analogues for which some experimental data is available:
-
This compound (Parent Compound)
-
N-propyl-N-isopropylamine
-
N-isopropylbenzylamine
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its selected analogues is presented in Table 1. These properties are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.
| Property | This compound | N-propyl-N-isopropylamine | N-isopropylbenzylamine |
| Molecular Formula | C₆H₁₅N | C₆H₁₅N | C₁₀H₁₅N |
| Molecular Weight | 101.19 g/mol | 101.19 g/mol | 149.23 g/mol |
| IUPAC Name | This compound | N-propyl-N-(propan-2-yl)propan-1-amine | N-benzylpropan-2-amine |
| CAS Number | 39198-07-7 | 21968-17-2 | 102-97-6 |
| Boiling Point | Not available | 102.9 °C[1] | Not available |
| Density | Not available | 0.739 g/cm³[1] | Not available |
| LogP (Predicted) | 1.4 | 1.5 | Not available |
Pharmacological Properties
The pharmacological activities of these analogues differ significantly based on their structural modifications.
N-propyl-N-isopropylamine
N-isopropylbenzylamine
N-isopropylbenzylamine has been investigated for its stimulant-like and reinforcing effects. It has been used as a substitute for methamphetamine in illicit markets.[3]
In Vivo Studies:
-
Conditioned Place Preference (CPP): N-isopropylbenzylamine at a dose of 3 mg/kg induced significant conditioned place preference in mice, an effect comparable to 1 mg/kg of methamphetamine, suggesting rewarding properties.[4][5]
-
Locomotor Activity: Acute administration of 10 mg/kg N-isopropylbenzylamine increased locomotor activity in rats. However, it is less potent than methamphetamine in inducing psychomotor stimulation.[4][5]
-
Self-Administration: Rats acquired N-isopropylbenzylamine self-administration, indicating it has reinforcing effects. However, it is a less potent reinforcer than methamphetamine.[4][5]
In Vitro Toxicity:
-
N-isopropylbenzylamine has been shown to induce toxicity in neuronal cell lines (SN4741, SH-SY5Y, and PC12) with IC50 values around 1-3 mM.[6][7]
-
Its toxicity is associated with an increase in intracellular nitric oxide (NO) levels and activation of neuronal nitric oxide synthase (nNOS).[6][7]
Monoamine Transporter Affinity:
Despite its structural similarity to methamphetamine, a known monoamine transporter substrate, the binding affinities (Ki) and functional activities (EC50) of N-isopropylbenzylamine at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) are currently unknown, representing a significant gap in its pharmacological profile.[4][6]
This compound
There is a notable lack of publicly available pharmacological data for the parent compound, this compound. Further research is required to characterize its biological activity.
Experimental Protocols
Beta-Adrenergic Receptor Binding Assay (General Protocol)
This protocol is a general method for determining the binding affinity of a compound to beta-adrenergic receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for beta-adrenergic receptors.
Materials:
-
Cell membranes expressing the target beta-adrenergic receptor subtype (e.g., β1 or β2).
-
Radiolabeled antagonist (e.g., [³H]-Dihydroalprenolol).
-
Unlabeled test compound (e.g., N-propyl-N-isopropylamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Conditioned Place Preference (CPP) Protocol (General)
This protocol describes a standard method for assessing the rewarding or aversive properties of a drug.
Objective: To determine if a test compound has rewarding properties by measuring the preference of an animal for an environment previously paired with the compound.
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
Procedure:
-
Pre-Conditioning (Baseline Preference): On day 1, allow the animal to freely explore both chambers for a set period (e.g., 15 minutes) to determine any initial preference for one chamber over the other.
-
Conditioning (Days 2-5):
-
On alternate days, administer the test compound (e.g., N-isopropylbenzylamine) and confine the animal to one chamber for a set period (e.g., 30 minutes).
-
On the other days, administer a vehicle control (e.g., saline) and confine the animal to the other chamber for the same duration.
-
-
Test Day (Day 6): Allow the animal to freely explore both chambers in a drug-free state. Record the time spent in each chamber.
-
Data Analysis: An increase in the time spent in the drug-paired chamber on the test day compared to the pre-conditioning baseline indicates a conditioned place preference and suggests the drug has rewarding properties.
Nitric Oxide Synthase (NOS) Activity Assay (General Protocol)
This protocol outlines a general method for measuring NOS activity in cell lysates.
Objective: To determine the effect of a test compound on the activity of nitric oxide synthase.
Materials:
-
Cell lysate containing NOS.
-
L-arginine (NOS substrate).
-
NADPH (cofactor).
-
Griess Reagent (for colorimetric detection of nitrite).
-
Nitrite (B80452) standard solution.
-
Microplate reader.
Procedure:
-
Sample Preparation: Prepare cell lysates from cells treated with the test compound (e.g., N-isopropylbenzylamine) or a vehicle control.
-
Reaction Incubation: In a 96-well plate, incubate the cell lysate with L-arginine and NADPH at 37°C to allow for the production of nitric oxide, which is rapidly converted to nitrite and nitrate (B79036).
-
Nitrate Reduction (Optional but recommended): Add nitrate reductase to convert any nitrate to nitrite for total NO production measurement.
-
Colorimetric Reaction: Add Griess Reagent to the wells. This reagent reacts with nitrite to produce a colored product.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Quantify the amount of nitrite produced by comparing the absorbance to a nitrite standard curve. An increase in nitrite production in the presence of the test compound suggests an increase in NOS activity.
Visualizations
The following diagrams illustrate key concepts related to the pharmacology of these compounds.
Caption: Structural modifications from the parent compound.
Caption: Toxicity pathway of N-isopropylbenzylamine.
Caption: Workflow for Conditioned Place Preference.
Conclusion
This guide provides a comparative overview of the structural analogues of this compound based on currently available data. Significant gaps in the pharmacological profiles of these compounds exist, particularly the lack of quantitative receptor binding and functional activity data for this compound and N-propyl-N-isopropylamine, and the unknown monoamine transporter affinities of N-isopropylbenzylamine. Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds and to understand their therapeutic potential and toxicological risks.
References
- 1. N-Propyl-N-isopropylamine | CymitQuimica [cymitquimica.com]
- 2. N-Propyl-N-isopropylamine | 21968-17-2 | FP52519 [biosynth.com]
- 3. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]
- 4. N‐Isopropylbenzylamine‐induced conditioned place preference, sensitization behaviour and self‐administration in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
literature comparison of N-ethyl-N-methylpropan-2-amine reaction yields
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes to N-ethyl-N-methylpropan-2-amine, a tertiary amine with applications in chemical research and development. The following sections detail the common reaction pathways, present quantitative yield data from the literature, and provide comprehensive experimental protocols for the key synthetic steps.
Synthetic Pathways Overview
Two principal routes for the synthesis of this compound have been identified in the chemical literature:
-
Direct Reductive Amination: This one-pot reaction involves the condensation of acetone (B3395972) with N-ethylmethylamine, followed by the in-situ reduction of the resulting iminium ion to form the tertiary amine.
-
Two-Step N-Alkylation: This approach first involves the synthesis of the secondary amine precursor, N-methylpropan-2-amine (also known as N-methylisopropylamine), followed by its N-alkylation with an ethylating agent to yield the final product.
The choice of synthetic route often depends on factors such as the availability of starting materials, desired purity, and scalability of the reaction.
Data Presentation: A Comparative Analysis of Reaction Yields
The following tables summarize the quantitative data for the reaction yields of the key steps in the synthesis of this compound.
Table 1: Synthesis of the Precursor N-methylpropan-2-amine
| Starting Materials | Reagents | Reaction Type | Yield (%) | Reference |
| Isopropylamine, Formalin | Zinc powder, Concentrated HCl, NaOH | Mannich reaction and decomposition | 98.9% | CN102070461A |
| Acetone, Monomethylamine gas | Raney nickel, Hydrogen | Reductive Amination | 90.2% | CN106866424A |
| Isopropylamine, Benzaldehyde, Methyl Iodide | - | N-Alkylation | 80% | Organic Syntheses |
Table 2: Synthesis of this compound
| Starting Materials | Reagents | Reaction Type | Yield (%) | Reference |
| N-methylpropan-2-amine, Ethylating agent | Varies (e.g., Ethyl iodide, Diethyl sulfate) | N-Alkylation | Not explicitly reported for this substrate. General yields for similar N-alkylations range from moderate to high. | General Organic Chemistry Principles |
| Acetone, N-ethylmethylamine | Reducing agent (e.g., Sodium borohydride, Hydrogen/Catalyst) | Reductive Amination | Not explicitly reported in the reviewed literature. | General Organic Chemistry Principles |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
Protocol 1: Synthesis of N-methylpropan-2-amine via Mannich Reaction and Decomposition
This high-yield protocol is adapted from Chinese patent CN102070461A.
Step 1: Mannich Reaction
-
In a four-necked flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, add 60g of anhydrous isopropylamine.
-
Cool the flask to 5°C using an ice-water bath and stir vigorously.
-
Slowly add 120g of 35% formaldehyde (B43269) solution via the dropping funnel over 1 hour, maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring in the ice-water bath for an additional 4 hours.
-
Separate the oily layer and dry it with anhydrous magnesium sulfate (B86663) for 12 hours to obtain 1,3,5-tri(isopropyl)hexahydro-1,3,5-triazine.
Step 2: Decomposition Reaction
-
Prepare a suspension of zinc powder in water.
-
Simultaneously add the 1,3,5-tri(isopropyl)hexahydro-1,3,5-triazine from Step 1 and concentrated hydrochloric acid to the zinc powder suspension.
-
After the reaction is complete, filter to remove any residual zinc powder.
-
Slowly add the filtrate to a 40% aqueous sodium hydroxide (B78521) solution in a reaction and rectification apparatus with vigorous stirring.
-
The product, N-methylpropan-2-amine, is distilled out during the addition.
-
Further rectify the collected product to obtain high-purity N-methylpropan-2-amine.
Protocol 2: Synthesis of N-methylpropan-2-amine via Reductive Amination
This protocol is based on the method described in Chinese patent CN106866424A.
-
In a 1000ml stainless steel kettle, add 290.2g (5mol) of acetone and 14.5g of Raney nickel containing 1% by weight of molybdenum.
-
Introduce 155.3g (5mol) of monomethylamine gas into the acetone.
-
Maintain the temperature at 10°C and allow the reaction to proceed for 2 hours.
-
Evacuate the kettle to -0.008MPa and then heat to 45°C.
-
Introduce hydrogen into the reactor, maintaining the internal pressure at 0.5-1MPa, and continue the reaction for 4 hours.
-
After the reaction is complete, filter the mixture.
-
The filtrate is subjected to atmospheric distillation to obtain colorless, transparent N-methylpropan-2-amine.
Protocol 3: General Procedure for N-Alkylation of a Secondary Amine
While a specific protocol for the ethylation of N-methylpropan-2-amine was not found, the following is a general procedure for the N-alkylation of secondary amines using an alkyl halide, which can be adapted for this synthesis.
-
In a round-bottom flask, dissolve the secondary amine (N-methylpropan-2-amine, 1.0 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, DMF).
-
Add a base (e.g., potassium carbonate, triethylamine, 1.5-2.0 equivalents) to the solution.
-
Add the ethylating agent (e.g., ethyl iodide, ethyl bromide, 1.1-1.5 equivalents) dropwise to the stirred solution at room temperature.
-
The reaction mixture may be heated to increase the reaction rate, depending on the reactivity of the substrates. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.
Caption: Overview of the two main synthetic routes to this compound.
Caption: Workflow for the direct reductive amination synthesis route.
Caption: Workflow for the two-step N-alkylation synthesis route.
A Comparative Guide to the Cross-Validation of Analytical Methods for N-ethyl-N-methylpropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of principal analytical methodologies for the quantification of N-ethyl-N-methylpropan-2-amine. As the published literature lacks a direct cross-validation study for this specific tertiary amine, this document establishes a framework based on established protocols for analogous aliphatic amines. The primary techniques discussed, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), are presented with detailed experimental protocols and representative performance data to guide researchers in method selection, development, and cross-validation.
Cross-validation is a critical procedure to verify that a validated analytical method produces consistent and reliable results across different laboratories, instruments, or even between two distinct, validated methods.[1] This process is essential for ensuring data integrity and interchangeability throughout the lifecycle of a drug development program.[1][2]
Analytical Challenges
The analysis of small aliphatic amines like this compound presents unique challenges:
-
Volatility: While beneficial for gas chromatography, the high volatility can lead to sample loss if not handled properly.
-
Poor UV Absorbance: The absence of a strong chromophore makes direct detection by UV-based HPLC methods difficult, especially at low concentrations.[3]
-
Chromatographic Behavior: The basic nature of the amine can lead to strong interactions with active sites (e.g., free silanols) on standard silica-based GC and LC columns, resulting in poor peak shape (tailing).[4] This often necessitates the use of base-deactivated columns or specialized amine-specific columns.[4]
Data Presentation: A Comparative Overview of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and analytical throughput. The following table summarizes representative performance data expected from a rigorous validation of GC-MS and LC-MS/MS methods for this compound, based on performance characteristics observed for similar compounds.[2]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Precision (% RSD) | < 15% | < 10% |
| Limit of Detection (LOD) | ~0.5 - 1 ng/mL | ~0.05 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 - 3 ng/mL | ~0.15 - 0.3 ng/mL |
| Sample Throughput | Moderate | High |
| Selectivity | High (with MS detection) | Very High (with MRM) |
| Key Advantage | Robust for volatile compounds, well-established. | Superior sensitivity and selectivity, suitable for complex matrices. |
| Potential Challenge | Potential for peak tailing; may require specialized columns. | Matrix effects can cause ion suppression or enhancement. |
Experimental Protocols
The following protocols provide a foundation for developing and validating analytical methods for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the analysis of this compound in relatively clean sample matrices. The use of a specialized amine column is recommended to mitigate peak tailing.[4]
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of the sample matrix (e.g., plasma, reaction mixture), add a suitable internal standard (e.g., a deuterated analog or a structurally similar tertiary amine).
-
Add 100 µL of 1M Sodium Hydroxide (B78521) to basify the sample.
-
Add 5.0 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or methyl tert-butyl ether).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.
b. GC-MS Instrumentation and Conditions
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a specialized amine column (e.g., CP-Volamine).[3]
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for this compound and the internal standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers superior sensitivity and selectivity, making it ideal for complex biological matrices.[2]
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1.0 mL of the sample matrix, add the internal standard.
-
Precondition a mixed-mode cation exchange SPE cartridge.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a series of solvents (e.g., 0.1% formic acid in water, followed by methanol) to remove interferences.
-
Elute the analyte and internal standard using 2 mL of 5% ammonium (B1175870) hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Instrumentation and Conditions
-
LC Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3 µm). A column with low silanol (B1196071) activity is preferable.[5]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution:
-
Start with 5% B, hold for 0.5 min.
-
Linear ramp to 95% B over 3.0 min.
-
Hold at 95% B for 1.0 min.
-
Return to 5% B and re-equilibrate for 1.5 min.
-
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions must be optimized for the analyte and internal standard.
-
Mandatory Visualizations
The following diagrams illustrate key workflows relevant to the cross-validation and selection of analytical methods.
Caption: A flowchart illustrating the systematic process for cross-validating two analytical methods.
Caption: A decision tree to guide the selection of an optimal analytical method.
References
A Comparative Analysis of N-ethyl-N-methylpropan-2-amine as a Non-Nucleophilic Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, the selection of an appropriate non-nucleophilic base is paramount to achieving desired reaction outcomes, particularly in processes sensitive to steric hindrance and basicity. N-ethyl-N-methylpropan-2-amine, a tertiary amine, presents itself as a potential alternative to more commonly utilized reagents such as triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIPEA or Hünig's base). This guide provides a comparative assessment of this compound, focusing on its structural attributes and potential performance advantages in various synthetic applications. Due to a notable scarcity of direct comparative experimental data in peer-reviewed literature, this analysis is primarily based on theoretical considerations of its molecular structure and established principles of chemical reactivity.
Theoretical Comparison with Standard Reagents
The efficacy of a non-nucleophilic base is predominantly determined by two key factors: its basicity (pKa of its conjugate acid) and the degree of steric hindrance around the nitrogen atom. The ideal non-nucleophilic base possesses high basicity to effectively scavenge protons, coupled with significant steric bulk to prevent its participation in undesired nucleophilic side reactions.
Steric Hindrance:
The steric environment around the nitrogen atom in this compound is unique. It features a methyl, an ethyl, and an isopropyl group attached to the nitrogen. In comparison, triethylamine has three ethyl groups, and DIPEA has two isopropyl groups and one ethyl group.[1] Structurally, the steric bulk of this compound is intermediate between that of triethylamine and DIPEA. The presence of the isopropyl group provides more steric shielding than an ethyl group, suggesting it is a more effective non-nucleophilic base than triethylamine in preventing unwanted side reactions. However, with only one isopropyl group, it is less sterically hindered than DIPEA, which has two. This intermediate steric profile could be advantageous in reactions where the substrate itself is highly hindered, and a base like DIPEA might be too bulky to effectively abstract a proton.
Basicity:
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its common alternatives.
| Property | This compound | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) |
| CAS Number | 39198-07-7[2][3] | 121-44-8 | 7087-68-5[1][4] |
| Molecular Formula | C6H15N[2][3] | C6H15N | C8H19N[1][4] |
| Molecular Weight | 101.19 g/mol [2][3] | 101.19 g/mol | 129.24 g/mol [1][4] |
| Boiling Point | Not reported | 89-90 °C | 126-127 °C[5] |
| pKa of Conjugate Acid | Not reported | ~10.75 | ~10.75-11 |
Experimental Protocols: A General Approach to Amide Bond Formation
While specific experimental data for this compound is limited, a general protocol for its use in a common application, such as amide bond formation, can be extrapolated. This protocol is based on established procedures for similar non-nucleophilic bases.
Objective: To synthesize an amide from a carboxylic acid and a primary amine using a coupling agent and a non-nucleophilic base.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Primary amine (1.1 equiv)
-
Coupling agent (e.g., HBTU, 1.05 equiv)
-
This compound (2.0 equiv)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agent (e.g., HBTU) to the solution and stir for 5-10 minutes at room temperature.
-
Add this compound to the reaction mixture, followed by the primary amine.
-
Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, LC-MS). Reaction times can vary from 1 to 24 hours depending on the substrates.
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: Molecular structures of this compound, TEA, and DIPEA.
Caption: General experimental workflow for amide bond formation.
Caption: Logical relationship for selecting a non-nucleophilic base.
Conclusion
This compound is a tertiary amine with a unique substitution pattern that positions its steric profile between the widely used non-nucleophilic bases, triethylamine and DIPEA. This intermediate steric hindrance could offer advantages in specific synthetic contexts, potentially allowing for efficient proton abstraction where bulkier bases may fail, while still providing sufficient shielding to prevent nucleophilic attack in many cases. Its basicity is anticipated to be on par with other trialkylamines.
For researchers and drug development professionals, this compound represents a potentially valuable tool in the optimization of reaction conditions. While the lack of direct comparative studies necessitates a case-by-case evaluation, its distinct structural characteristics warrant its consideration as a viable alternative to traditional non-nucleophilic bases. Further experimental investigation into its performance in a variety of chemical transformations would be highly beneficial to the scientific community.
References
Safety Operating Guide
Proper Disposal of N-ethyl-N-methylpropan-2-amine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of N-ethyl-N-methylpropan-2-amine (CAS No. 39198-07-7), a flammable and corrosive compound. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.
I. Immediate Safety and Handling Protocols
Before initiating any disposal process, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against potential chemical exposure.
Essential Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves, such as nitrile rubber.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A flame-retardant lab coat is mandatory to protect against splashes.
-
Respiratory Protection: If working outside a fume hood or if there is a potential for aerosolization, use a NIOSH-approved respirator with an organic vapor cartridge.
In Case of a Spill:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure it is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material and any contaminated debris into a designated, labeled, and sealable hazardous waste container.
-
Decontamination: Clean the spill area with a suitable decontamination solution, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is critical for assessing risks and planning disposal procedures.
| Property | Value | Source |
| Molecular Formula | C₆H₁₅N | PubChem[1] |
| Molecular Weight | 101.19 g/mol | PubChem[1] |
| CAS Number | 39198-07-7 | PubChem[1] |
| Appearance | Liquid | Sigma-Aldrich[2] |
| Flash Point | -7.2 °C (19.0 °F) | Sigma-Aldrich[2] |
| Hazard Classifications | Flammable Liquid 2, Acute Toxicity 4 (Oral), Skin Corrosion 1B, Eye Damage 1 | Sigma-Aldrich[2] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Dedicated Container: Collect waste this compound in a dedicated, chemically resistant container (e.g., a high-density polyethylene (B3416737) or glass bottle). The container must be in good condition with a secure, leak-proof lid.
-
No Mixing: Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number (39198-07-7), and the appropriate hazard pictograms (e.g., flammable, corrosive, toxic).
Step 3: Storage
-
Store the sealed and labeled waste container in a designated, well-ventilated, and cool secondary containment area away from ignition sources and incompatible materials.
Step 4: Final Disposal
-
Licensed Waste Disposal Vendor: The sealed and labeled hazardous waste container must be handed over to a licensed hazardous waste disposal company. Your institution's EHS department will have established procedures for arranging the pickup and disposal of chemical waste.
-
Documentation: Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of generation, in accordance with local, state, and federal regulations.
Prohibited Disposal Methods:
-
DO NOT pour this compound down the drain.
-
DO NOT dispose of it in regular trash.
-
DO NOT allow it to evaporate in a fume hood as a means of disposal.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-ethyl-N-methylpropan-2-amine
This guide provides crucial safety and logistical information for the handling and disposal of N-ethyl-N-methylpropan-2-amine (CAS: 39198-07-7). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Properties and Hazards:
This compound is a flammable and corrosive compound. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[1][2] Vapors may form explosive mixtures with air.[3][4]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this substance.
| Body Part | Recommended PPE | Specifications and Remarks |
| Hands | Neoprene or nitrile rubber gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1][3] |
| Eyes/Face | Chemical goggles and face shield (8-inch minimum) | Tightly fitting safety goggles should be worn.[1] Contact lenses should not be worn.[3] |
| Skin and Body | Protective clothing | Wear suitable fire/flame resistant and impervious clothing to prevent skin contact.[2][3] |
| Respiratory | Respiratory protection equipment | Use in a well-ventilated area or under a chemical fume hood.[3][4] If inhalation is a risk, a self-contained breathing apparatus may be necessary, especially for firefighting.[1] |
Experimental Workflow and Safety Protocols
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
Detailed Handling and Storage Procedures
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[3][4]
-
Avoid all eye and skin contact and do not breathe vapors or mist.[3]
-
Use non-sparking tools and take precautionary measures against static discharge.[3][4]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][4]
-
Wash hands thoroughly after handling and before breaks.[1] Contaminated clothing should be washed before reuse.[3]
Storage:
-
Incompatible materials include acids and oxidizing agents.[3]
Accidental Release and Disposal Plan
Accidental Release:
-
Eliminate all ignition sources.[3]
-
Wear appropriate PPE as described in the table above.[3]
-
Contain the spill with dikes or absorbents to prevent migration into sewers or streams.[3]
-
Clean up the spill using an absorbent material and collect it into a suitable container for disposal.[3]
Disposal:
-
Do not dispose of waste into the sewer system.[3]
-
Dispose of the chemical and its container in a safe manner in accordance with local, state, and federal regulations at a licensed waste disposal facility.[3]
-
Handle empty containers with care as they may contain flammable residual vapors.[3]
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company. Consider burning in a chemical incinerator equipped with an afterburner and scrubber.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
